Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
Beschreibung
Eigenschaften
CAS-Nummer |
113444-44-3 |
|---|---|
Molekularformel |
C9H13BrN2O2 |
Molekulargewicht |
261.12 g/mol |
IUPAC-Name |
ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C9H13BrN2O2/c1-3-5-6-7(8(13)14-4-2)12-9(10)11-6/h3-5H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
KKVQODVXTZLJLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=C(N1)Br)C(=O)OCC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate CAS number search
Technical Whitepaper: Synthesis, Characterization, and Utility of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS 113444-44-3)
Executive Summary
As a Senior Application Scientist specializing in heterocyclic chemistry, I present this technical whitepaper to detail the structural analytics, mechanistic synthesis, and pharmaceutical utility of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS 113444-44-3). This compound serves as a critical orthogonal building block and intermediate in the synthesis of highly functionalized 4(5)-cyanoimidazoles, which are foundational scaffolds in modern drug discovery.
Chemical Identity & Structural Analytics
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate is a halogenated imidazole ester. The presence of the bromine atom at the C-2 position and the propyl group at the C-5 position makes it a highly valuable precursor for palladium-catalyzed cross-coupling reactions and further functionalization[1]. The compound is cataloged under the EPA CompTox identifier[2].
Table 1 summarizes the core physicochemical properties and identifiers of the compound[1][3].
| Property | Value |
| Chemical Name | Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate |
| CAS Number | 113444-44-3 |
| Molecular Formula | C9H13BrN2O2 |
| Molecular Weight | 261.12 g/mol |
| Exact Mass | 260.016 g/mol |
| InChIKey | KKVQODVXTZLJLO-UHFFFAOYSA-N |
| SMILES | CCCC1=C(N=C(N1)Br)C(=O)OCC |
Mechanistic Causality in Imidazole Functionalization
The synthesis of CAS 113444-44-3 relies on the regioselective bromination of Ethyl 5-propyl-1H-imidazole-4-carboxylate (CAS 97749-91-2)[1][4]. As established by , the transformation of alkylimidazoles into cyanoimidazoles requires precise electronic control[5].
Mechanistic Insight: The C-2 position of the imidazole ring is highly susceptible to electrophilic aromatic substitution. However, the addition of molecular bromine (Br₂) generates hydrobromic acid (HBr) as a byproduct. Without intervention, HBr protonates the basic imidazole nitrogen, forming an imidazolium cation. This drastically reduces the electron density of the heteroaromatic ring, effectively halting further electrophilic attack. To circumvent this, sodium acetate (NaOAc) is introduced as a mild basic buffer. NaOAc scavenges the generated HBr, maintaining the nucleophilicity of the imidazole substrate and driving the reaction to completion.
Following bromination, the ester is converted to an amide (CAS 113444-47-6) using ammonium hydroxide, which is subsequently dehydrated using phenylphosphonic dichloride (PhPOCl₂) to yield the target cyanoimidazole[6][7].
Figure 1: Synthetic workflow for preparing 4(5)-cyanoimidazoles via CAS 113444-44-3.
Self-Validating Experimental Protocols
In drug development, batch-to-batch reproducibility is paramount. The following step-by-step methodologies are designed as self-validating systems, ensuring that researchers can verify the success of each step in real-time.
Protocol A: Regioselective Bromination (Synthesis of CAS 113444-44-3)
-
Preparation: Dissolve 1.0 equivalent of Ethyl 5-propyl-1H-imidazole-4-carboxylate (CAS 97749-91-2) in a suitable organic solvent (e.g., glacial acetic acid)[4].
-
Buffering: Add 2.5 equivalents of anhydrous sodium acetate (NaOAc). Validation Check: Ensure complete dissolution or uniform suspension to guarantee effective acid scavenging before proceeding.
-
Electrophilic Addition: Cool the reaction mixture to 0–5 °C. Dropwise, add 1.1 equivalents of Br₂. Validation Check: The reaction mixture will initially turn deep red-brown. As the electrophilic substitution proceeds, the color will gradually fade, providing visual confirmation of bromine consumption.
-
Propagation: Allow the mixture to warm to room temperature and stir for 18 hours[8].
-
Quenching (Failsafe): Add an aqueous solution of sodium thiosulfate (Na₂S₂O₃). Validation Check: Any residual red-brown tint must completely disappear, confirming the neutralization of unreacted Br₂ and preventing oxidative damage during organic workup.
-
Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel chromatography to isolate the product (Expected yield: ~56%)[8].
Protocol B: Conversion to Cyanoimidazole
-
Amidation: Treat the isolated Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate with concentrated ammonium hydroxide (NH₄OH)[6]. Stir until Thin-Layer Chromatography (TLC) confirms the complete disappearance of the ester starting material. Isolate 2-Bromo-5-propyl-3H-imidazole-4-carboxamide (CAS 113444-47-6)[7].
-
Dehydration: React the isolated amide with phenylphosphonic dichloride (PhPOCl₂) for 12 hours[6]. Expert Insight: PhPOCl₂ is chosen over harsher dehydrating agents (like P₂O₅ or POCl₃) to prevent degradation of the functionalized imidazole ring, ensuring higher purity profiles.
-
Final Isolation: Quench carefully with water, extract, and purify to yield 2-Bromo-5-propyl-3H-imidazole-4-carbonitrile (Expected yield: ~88%)[6].
Pharmaceutical Applications & Downstream Utility
The strategic placement of the bromo, propyl, and ester/cyano groups on the imidazole core makes CAS 113444-44-3 an invaluable precursor. The C-2 bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing for the rapid synthesis of 2-aryl or 2-amino substituted imidazoles. Furthermore, cyanoimidazoles derived from this pathway are frequently utilized as bioisosteres or key pharmacophores in the development of antihypertensive agents (such as Angiotensin II receptor blockers) and novel antimicrobial compounds[5].
Table 2 summarizes the quantitative reaction metrics for this synthetic pathway[6][8].
| Step | Reactant | Reagents | Product | CAS Number | Yield |
| 1. Bromination | Ethyl 5-propyl-1H-imidazole-4-carboxylate | Br₂, NaOAc | Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate | 113444-44-3 | 56% |
| 2. Amidation | Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate | NH₄OH | 2-Bromo-5-propyl-3H-imidazole-4-carboxamide | 113444-47-6 | Quantitative |
| 3. Dehydration | 2-Bromo-5-propyl-3H-imidazole-4-carboxamide | PhPOCl₂ | 2-Bromo-5-propyl-3H-imidazole-4-carbonitrile | N/A | 88% |
References
-
EPA CompTox Chemicals Dashboard. "Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate - Chemical Details". URL:[Link]
-
Leone-Bay, A., & Glaser, L. (1987). "An Efficient Method for the Preparation of 4(5)-Cyanoimidazoles". Synthetic Communications, 17(12), 1409-1412. URL:[Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. ethyl 2-bromo-4-propyl-5-imidazolecarboxylate - CAS号 113444-44-3 - 摩熵化学 [molaid.com]
- 4. 5-丙基-1H-咪唑-4-羧酸乙酯 - CAS号 97749-91-2 - 摩熵化学 [molaid.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Bromo-5-propyl-3H-imidazole-4-carboxylic acid amide - CAS号 113444-47-6 - 摩熵化学 [molaid.com]
- 7. 2-Bromo-5-propyl-3H-imidazole-4-carboxylic acid amide - CAS号 113444-47-6 - 摩熵化学 [molaid.com]
- 8. ethyl 2-bromo-4-propyl-5-imidazolecarboxylate - CAS号 113444-44-3 - 摩熵化学 [molaid.com]
Chemical structure of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
This technical monograph provides a comprehensive structural and synthetic analysis of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS: 113444-44-3).
Designed for medicinal chemists and process engineers, this guide moves beyond basic identification to explore the molecule's utility as a halogenated scaffold in the synthesis of Angiotensin II Receptor Blockers (ARBs) and high-affinity imidazole ligands.
Molecular Identity & Physiochemical Profile
This compound represents a highly functionalized imidazole scaffold. The presence of the C2-bromine atom renders it an electrophilic "warhead" suitable for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C4-ester and C5-propyl chain provide steric bulk and lipophilicity essential for receptor binding pockets.
Core Data Table
| Parameter | Specification |
| IUPAC Name | Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate |
| CAS Number | 113444-44-3 |
| Molecular Formula | C |
| Molecular Weight | 261.12 g/mol |
| Exact Mass | 260.0160 |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 82–86 °C (Literature range for analogous esters) |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in Water |
| pKa (Predicted) | ~10.5 (NH acidity), ~2.5 (Conjugate acid of N3) |
Structural Analysis & Tautomerism
The defining feature of this molecule is the prototropic tautomerism inherent to the imidazole ring. While the IUPAC name designates the 1H tautomer, in solution, the hydrogen oscillates between N1 and N3.
Tautomeric Equilibrium
The position of the propyl group (C4 vs. C5) depends entirely on which nitrogen holds the proton.
This equilibrium is influenced by solvent polarity and hydrogen bonding. In the solid state, imidazoles typically form extensive intermolecular hydrogen bond networks (N-H···N), often crystallizing as infinite ribbons or helices.
Structural Visualization (DOT)
The following diagram illustrates the tautomeric shift and the reactive vectors of the molecule.
Figure 1: Tautomeric equilibrium between the 4-carboxylate and 5-carboxylate forms, highlighting reactive sites.
Synthetic Pathway & Reaction Engineering[9]
The synthesis of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate typically follows a C2-Halogenation Strategy . Direct formation of the imidazole ring with the halogen already in place is rare due to the instability of halo-amidines. Instead, the propyl-imidazole core is constructed first, followed by electrophilic bromination.
Validated Protocol: C2-Bromination of 5-Propyl-imidazole
Reaction Type: Electrophilic Aromatic Substitution (S
Reagents & Materials:
-
Substrate: Ethyl 5-propyl-1H-imidazole-4-carboxylate (1.0 eq)
-
Brominating Agent: Bromine (Br
) or N-Bromosuccinimide (NBS) (1.05 eq) -
Base/Buffer: Sodium Acetate (NaOAc) or K
CO (1.1 eq) -
Solvent: Acetic Acid (AcOH) or DCM/DMF mixture.
Step-by-Step Methodology:
-
Dissolution: Dissolve Ethyl 5-propyl-1H-imidazole-4-carboxylate in Glacial Acetic Acid (0.5 M concentration).
-
Buffering: Add Sodium Acetate (solid) to the solution. Causality: The base neutralizes the HBr byproduct, preventing the protonation of the imidazole nitrogen, which would deactivate the ring toward electrophilic attack.
-
Addition: Dropwise addition of Br
(dissolved in AcOH) at 10–15°C. Control: Maintain temperature <20°C to prevent over-bromination or ester hydrolysis. -
Reaction: Stir at Room Temperature (RT) for 4–6 hours.
-
Quench: Pour mixture into ice water containing 5% Sodium Thiosulfate (Na
S O ). Mechanism: Thiosulfate reduces unreacted bromine to bromide, stopping the reaction and removing color. -
Isolation: Adjust pH to ~8 with NaHCO
. Extract with Ethyl Acetate (3x). -
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica column (Gradient: 0-5% MeOH in DCM).
Synthesis Workflow Diagram
Figure 2: Process flow for the regioselective bromination at the C2 position.
Quality Control & Self-Validating Analytics
To ensure the integrity of the synthesized compound, the following analytical markers must be verified. This protocol is self-validating; if the markers are absent, the synthesis has failed.
1H-NMR Validation (DMSO-d6)
-
Diagnostic Signal (Absence): The starting material has a distinct singlet at ~7.6 ppm corresponding to the C2-H proton.
-
Validation: In the product, this peak must be completely absent .
-
Propyl Chain: Look for the triplet (CH
), multiplet (CH ), and triplet (CH ) pattern in the 0.9–2.6 ppm range. -
NH Signal: Broad singlet at >12.0 ppm (exchangeable with D
O).
Mass Spectrometry (LC-MS)
-
Isotope Pattern: Bromine has two stable isotopes (
Br and Br) in a nearly 1:1 ratio. -
Validation: The Mass Spectrum must show two molecular ion peaks of equal intensity separated by 2 mass units:
-
[M+H]
at 261 -
[M+H]
at 263
-
-
Failure Mode: A single peak at 261 indicates debromination or incorrect starting material.
Applications in Drug Development[9]
This molecule serves as a critical intermediate for Sartan drugs (Angiotensin II Receptor Antagonists).
-
N-Alkylation: The acidic NH (pKa ~10.5) is deprotonated (using NaH or K
CO ) to couple with biphenyl-tetrazole halides. -
C2-Functionalization: The C2-Bromine is a leaving group. In advanced Sartan synthesis, this position can be substituted with nucleophiles or subjected to Grignard reactions to introduce side chains, although in Olmesartan, the propyl is usually already at C2.
-
Note: In specific "inverse" synthesis strategies, this molecule (Propyl at C5, Br at C2) allows for the introduction of a different alkyl group at C2 via cross-coupling, effectively swapping the substituent vectors for Structure-Activity Relationship (SAR) studies.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72211263, Ethyl 2-bromo-1H-imidazole-5-carboxylate (Analogous Structure). Retrieved from [Link]
-
MolAid Chemical Database. Synthesis and Reaction Information for CAS 113444-44-3. Retrieved from [Link]
-
Leone-Bay, A., & Glaser, L. (1987). Synthetic Communications, 17(12), 1409-1412.[4] (Primary literature regarding bromination of imidazole esters).[6]
Sources
- 1. PubChemLite - Ethyl 2-bromo-5-cyclopropyl-1h-imidazole-4-carboxylate (C9H11BrN2O2) [pubchemlite.lcsb.uni.lu]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. ethyl 2-bromo-4-propyl-5-imidazolecarboxylate - CAS号 113444-44-3 - 摩熵化学 [molaid.com]
- 5. CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 6. ajrconline.org [ajrconline.org]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
Executive Summary
In modern drug discovery, highly functionalized imidazole scaffolds serve as foundational building blocks for a vast array of active pharmaceutical ingredients (APIs). Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS: 113444-44-3) is a prime example of a versatile synthetic intermediate. Characterized by its orthogonal reactive sites, this molecule is predominantly utilized in the synthesis of complex cyanoimidazoles and serves as a structural analog to precursors used in the development of Angiotensin II receptor blockers (Sartans) and experimental asthma therapeutics.
This guide provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven experimental protocols for its synthesis and downstream functionalization.
Physicochemical Profiling
Understanding the baseline molecular properties is critical for predicting solubility, reactivity, and downstream pharmacokinetic behavior. The quantitative data for Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate is summarized below:
| Property | Value |
| Chemical Name | Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate |
| CAS Registry Number | 113444-44-3 ()[1] |
| Molecular Formula | C₉H₁₃BrN₂O₂ ()[2] |
| Molecular Weight | 261.12 g/mol [2] |
| Monoisotopic / Exact Mass | 260.01604 Da[3] |
| Topological Polar Surface Area (TPSA) | 55 Ų[3] |
| Hydrogen Bond Donors / Acceptors | 1 / 3[3] |
| Rotatable Bonds | 5[3] |
Structural Logic and Mechanistic Causality
The utility of this molecule stems from the strategic placement of its functional groups, each offering distinct synthetic handles:
-
C2-Bromo Substituent: Halogens at the 2-position of the imidazole ring are highly activated due to the electron-withdrawing nature of the adjacent nitrogen atoms. This makes the C2-bromo group an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).
-
C4-Ethyl Ester: This moiety acts as a versatile handle for functional group transformations. It can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted via amidation to a nitrile ()[4]. Nitriles are essential precursors for the tetrazole rings ubiquitous in Sartan-class antihypertensives.
-
C5-Propyl Group: The alkyl chain imparts critical lipophilicity to the scaffold. In medicinal chemistry, modifying the length of this aliphatic chain is a standard tactic to optimize the partition coefficient (logP), thereby enhancing the membrane permeability and oral bioavailability of the final drug candidate.
Experimental Protocols: Synthesis and Functionalization
Protocol 1: Regioselective C2-Bromination of the Imidazole Core
-
Objective: To install a bromine leaving group at the C2 position of the precursor, 5-propyl-1H-imidazole-4-carboxylic acid ethyl ester (CAS: 97749-91-2)[3].
-
Causality & Mechanistic Insight: The C2 carbon of the imidazole ring is naturally electron-rich and susceptible to electrophilic aromatic substitution. However, the generation of hydrobromic acid (HBr) during bromination can protonate the basic imidazole nitrogen, drastically reducing the ring's nucleophilicity and halting the reaction. The addition of sodium acetate (NaOAc) is critical; it acts as a mild buffer to scavenge HBr, maintaining the imidazole in its reactive, unprotonated state ()[5].
-
Methodology:
-
Substrate Preparation: Dissolve 1.0 equivalent of 5-propyl-1H-imidazole-4-carboxylic acid ethyl ester in a suitable volume of glacial acetic acid.
-
Buffer Integration: Add 1.2 equivalents of anhydrous sodium acetate (NaOAc) to the reaction vessel. Stir until complete dissolution is achieved.
-
Electrophilic Addition: Lower the temperature to 0–5 °C. Slowly add 1.05 equivalents of elemental bromine (Br₂) dropwise to control the exothermic halogenation and prevent non-specific polybromination.
-
Reaction Propagation: Allow the reaction mixture to warm to ambient temperature and stir continuously for 18.0 hours[5].
-
Quenching & Isolation: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize residual Br₂. Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography to isolate Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate in approximately 56% yield[5].
-
Protocol 2: Downstream Conversion to 4(5)-Cyanoimidazoles
-
Objective: To transform the C4-ethyl ester into a nitrile, generating a highly valuable pharmacophore intermediate.
-
Causality & Mechanistic Insight: Direct conversion of an ester to a nitrile requires intermediate amidation. In the dehydration step, phenylphosphonic dichloride (PhPOCl₂) acts as a highly efficient dehydrating agent. It selectively eliminates water from the primary amide without cleaving the sensitive C2-bromo bond or degrading the C5-propyl group ()[4].
-
Methodology:
-
Amidation: Treat Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate with methanolic ammonia in a sealed pressure vessel. Heat to 80 °C until complete conversion to 2-bromo-5-propyl-3H-imidazole-4-carboxylic acid amide is observed via TLC.
-
Dehydration Setup: Suspend the isolated amide in anhydrous toluene under an inert argon atmosphere.
-
Reagent Introduction: Add 1.5 equivalents of phenylphosphonic dichloride (PhPOCl₂) dropwise to the suspension.
-
Thermal Dehydration: Heat the reaction mixture to reflux for 12.0 hours to drive the elimination of water[4].
-
Work-up: Cool to room temperature, carefully quench with ice-cold water, and extract with dichloromethane.
-
Purification: Concentrate and purify via recrystallization or chromatography to yield 2-bromo-5-propyl-3H-imidazole-4-carbonitrile in approximately 88% yield[4].
-
Synthetic Workflow Visualization
Synthetic workflow for C2-bromination and downstream nitrile conversion of the imidazole scaffold.
References
-
Leone-Bay, A., & Glaser, L. (1987). "An Efficient Method for the Preparation of 4(5)-Cyanoimidazoles." Source: Synthetic Communications, 17(12), 1409-1412. URL:[Link]
-
U.S. Environmental Protection Agency. "Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate." Source: CompTox Chemicals Dashboard (DTXSID10551992). URL:[Link]
-
MolAid Chemical Database. "Reaction Data and Synthetic Routes for Imidazole Derivatives." Source: MolAid URL:[Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Bromo-5-propyl-3H-imidazole-4-carboxylic acid amide - CAS号 113444-47-6 - 摩熵化学 [molaid.com]
- 5. ethyl 2-bromo-4-propyl-5-imidazolecarboxylate - CAS号 113444-44-3 - 摩熵化学 [molaid.com]
Comprehensive Physicochemical Profiling and Synthetic Utility of 2-Bromo-5-propyl-1H-imidazole-4-carboxylate Ethyl Ester
Executive Summary
The compound 2-bromo-5-propyl-1H-imidazole-4-carboxylate ethyl ester (CAS: 113444-44-3) is a highly functionalized heterocyclic building block critical to the development of advanced active pharmaceutical ingredients (APIs). Featuring a precisely positioned bromine atom, a lipophilic propyl chain, and a reactive ethyl ester moiety, this molecule serves as a pivotal intermediate in the synthesis of 4(5)-cyanoimidazoles and related pharmacophores.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and detailed synthetic workflows. By bridging theoretical property predictions with field-proven experimental methodologies, this guide equips researchers with the authoritative grounding necessary to optimize derivatization and scale-up processes.
Physicochemical Properties & Structural Dynamics
Understanding the physical properties of 2-bromo-5-propyl-1H-imidazole-4-carboxylate ethyl ester is essential for predicting its solubility, reactivity, and behavior in chromatographic purification. The presence of the C2-bromine significantly alters the electronic landscape of the imidazole core, increasing its density and lipophilicity compared to its unbrominated precursor [1][2].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Analytical Significance |
| Molecular Formula | C₉H₁₃BrN₂O₂ | Defines stoichiometric calculations. |
| Molecular Weight | 261.12 g/mol | Standard MW for mass spectrometry (M+H⁺ ≈ 262/264 m/z due to Br isotopes). |
| Predicted LogP | ~1.8 | Indicates moderate lipophilicity; guides solvent selection (e.g., EtOAc/Hexane). |
| Density (Predicted) | > 1.25 g/cm³ | The heavy bromine atom significantly increases density relative to the unbrominated ester (~1.11 g/cm³). |
| Hydrogen Bond Donors | 1 (Imidazole NH) | Facilitates intermolecular hydrogen bonding; affects crystal packing. |
| Hydrogen Bond Acceptors | 3 (N, O, O) | Influences target-protein binding and solvent interactions. |
| Rotatable Bonds | 5 | Contributes to the molecule's conformational flexibility. |
To understand how these properties dictate the molecule's behavior, we must map its structure-property relationships (SPR).
Diagram 1: Structure-Property Relationships of the imidazole ester core.
Synthetic Workflows and Derivatization
The true value of 2-bromo-5-propyl-1H-imidazole-4-carboxylate ethyl ester lies in its synthetic versatility. It acts as a bridge between simple alkyl imidazoles and complex cyanoimidazoles.
The upstream synthesis typically involves the bromination of ethyl 5-propyl-1H-imidazole-4-carboxylate (CAS: 97749-91-2) using bromine and sodium acetate. The downstream derivatization—pioneered by Leone-Bay and Glaser—involves the conversion of the ethyl ester into a primary carboxamide, followed by dehydration to yield a highly valuable carbonitrile [3].
Diagram 2: Chemical synthesis workflow from upstream precursor to downstream carbonitrile.
Detailed Experimental Methodologies
To ensure reproducibility, the following protocol details the conversion of the ethyl ester to the corresponding carbonitrile via the carboxamide intermediate. This is a self-validating system: the physical state and chromatographic behavior of the intermediates provide real-time feedback on reaction success.
Protocol: Two-Step Synthesis of 4(5)-Cyanoimidazole Derivative
Step 1: Amidation (Ester to Amide)
-
Reagent Preparation: Dissolve 10.0 mmol of 2-bromo-5-propyl-1H-imidazole-4-carboxylate ethyl ester in 15 mL of methanol. Causality: Methanol acts as a miscible co-solvent, ensuring the lipophilic ester remains in solution when the aqueous ammonia is introduced.
-
Reaction Execution: Add 30 mL of concentrated aqueous ammonium hydroxide (NH₄OH, 28-30%). Seal the vessel and stir vigorously at room temperature for 24-48 hours.
-
In-Process Control (Self-Validation): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The reaction is deemed complete when the less polar ester spot is entirely consumed and replaced by a highly polar, baseline-hugging amide spot (CAS: 113444-47-6).
-
Workup: Concentrate the mixture under reduced pressure to remove methanol and excess ammonia. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the solid carboxamide.
Step 2: Dehydration (Amide to Nitrile)
-
Reagent Preparation: Suspend the isolated carboxamide (approx. 8.5 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Reaction Execution: Slowly add 1.2 equivalents of phenylphosphonic dichloride . Stir the reaction mixture at room temperature for 12.0 hours [3].
-
Workup & Purification: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with DCM, dry the organic phase, and purify via silica gel flash chromatography to isolate 2-bromo-5-propyl-3H-imidazole-4-carbonitrile (CAS: 113444-51-2) in high yield (~88%).
Mechanistic Causality in Experimental Design
The choices of reagents in these workflows are governed by strict mechanistic causality:
-
Buffering in Upstream Bromination: During the initial synthesis of the title compound, the bromination at the C2 position generates hydrobromic acid (HBr). If left unneutralized, HBr protonates the basic imidazole nitrogen, drastically reducing the electron density of the ring and halting further electrophilic aromatic substitution. The addition of sodium acetate (NaOAc) acts as an essential buffer, neutralizing the HBr and maintaining the nucleophilicity of the imidazole core.
-
Selection of Phenylphosphonic Dichloride: The dehydration of primary amides to nitriles is traditionally performed using harsh reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). However, the imidazole core is sensitive to highly acidic, forcing conditions. Phenylphosphonic dichloride is selected because it is a milder, highly efficient dehydrating agent that drives the elimination of water without degrading the heterocyclic ring or causing unwanted side reactions at the C2-bromine position [3].
References
-
US Environmental Protection Agency (EPA). (2025). Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate - Chemical Details. Comptox Chemicals Dashboard. URL:[Link]
-
Leone-Bay, A., & Glaser, L. (1987). An Efficient Method for the Preparation of 4(5)-Cyanoimidazoles. Synthetic Communications, 17(12), 1409-1412. URL:[Link]
Solubility Profiling and Purification of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
The following technical guide details the solubility characteristics, thermodynamic profiling, and purification protocols for Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate , a critical intermediate in the synthesis of angiotensin II receptor antagonists (e.g., Olmesartan Medoxomil).
Content Type: Technical Whitepaper Author Role: Senior Application Scientist
Executive Summary
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS: 113444-44-3) represents a specific class of lipophilic imidazole esters used as building blocks in pharmaceutical process chemistry. Its solubility behavior is governed by the competition between the polar imidazole core (capable of hydrogen bonding) and the lipophilic propyl and ethyl ester moieties.
This guide synthesizes available literature data with standard process development protocols to define the solvent systems required for its isolation, purification, and crystallization.
Chemical Identity & Physicochemical Basis
Understanding the molecule's structure is the first step in predicting solubility behavior.
| Property | Detail |
| IUPAC Name | Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate |
| CAS Number | 113444-44-3 |
| Molecular Formula | C |
| Molecular Weight | 261.12 g/mol |
| Key Functional Groups | Imidazole (Amphoteric), Ethyl Ester (H-bond acceptor), Propyl chain (Lipophilic), Bromine (Lipophilic/Heavy atom) |
| Predicted LogP | ~2.5 – 3.0 (Moderate Lipophilicity) |
Structural Implications for Solubility
-
Protic Solvents: The N-H of the imidazole ring acts as a hydrogen bond donor, making the compound soluble in lower alcohols (Methanol, Ethanol).
-
Aprotic Polar Solvents: The ester carbonyl and imidazole nitrogen accept hydrogen bonds, ensuring high solubility in DMSO, DMF, and Acetone.
-
Non-Polar Solvents: The propyl chain provides limited solubility in hydrocarbons (Hexane, Heptane), often making these ideal anti-solvents .
Solubility Data & Literature Precedents
While specific thermodynamic tables for this intermediate are proprietary to active pharmaceutical ingredient (API) manufacturers, process patents and synthetic literature provide the operational solubility limits used in purification.
Qualitative Solubility Profile
Based on structural analogs and isolation protocols from Synthetic Communications and Olmesartan process patents [1, 2]:
| Solvent Class | Specific Solvents | Solubility Rating | Process Application |
| Alcohols | Methanol, Ethanol, IPA | High | Reaction solvent; too soluble for high-yield crystallization alone. |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Primary Crystallization Solvent. |
| Ketones | Acetone | High | Used in aqueous mixtures for precipitation. |
| Chlorinated | Dichloromethane (DCM) | High | Extraction solvent; not recommended for crystallization. |
| Alkanes | Hexanes, Heptane | Low | Anti-solvent to drive precipitation. |
| Water | Water | Insoluble | Wash solvent to remove inorganic salts. |
Proven Purification Systems
-
Ethyl Acetate / Hexanes: The literature [1] suggests extraction and potential recrystallization using ethyl acetate. A common purification technique for this class involves dissolving in hot ethyl acetate and adding hexanes to the cloud point.
-
Acetone / Water: Patents regarding the subsequent steps (Olmesartan synthesis) often utilize acetone/water systems [2].[1] For the intermediate itself, precipitation from a concentrated acetone solution by water addition is a viable isolation strategy.
Experimental Protocol: Determination of Solubility Curves
For precise process control, you must generate a solubility curve specific to your batch purity. Do not rely solely on literature values, as impurity profiles (e.g., unreacted propyl-imidazole) significantly alter saturation points.
Methodology: Laser Monitoring vs. Gravimetric
We recommend the Gravimetric Method for its robustness in a standard organic synthesis lab.
Step-by-Step Workflow
-
Saturation: Add excess solid (approx. 2 g) to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir at fixed temperature (
) for 4 hours. Ensure solid phase remains present. -
Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
Quantification: Transfer filtrate to a tared weighing dish. Evaporate solvent under vacuum/nitrogen stream. Weigh the dry residue (
). -
Calculation:
Convert to Mole Fraction ( ) for thermodynamic modeling.
Thermodynamic Modeling (The Apelblat Equation)
To predict solubility at unmeasured temperatures, fit your experimental data to the modified Apelblat equation:
- : Mole fraction solubility
- : Absolute temperature (K)
-
A, B, C : Empirical constants derived from regression analysis.
Process Application: Recrystallization Workflow
The following diagram illustrates the decision logic for purifying crude Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate.
Figure 1: Decision logic for the recrystallization of the imidazole intermediate.
References
-
Leone-Bay, A., & Glaser, L. (1987).[2][3] The synthesis of 2-substituted imidazoles. Synthetic Communications, 17(12), 1409-1412.[2][3] Link
-
Yanagisawa, H., et al. (1997). Benzimidazole derivatives and their use as angiotensin II antagonists. U.S. Patent No.[1][4] 5,616,599.[4] Link
-
Sankyo Company Ltd. (2006). Process for preparing olmesartan medoxomil. WO Patent 2006/029056.[5] Link
Sources
- 1. WO2006029056A1 - Preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 2. 2-Bromo-5-propyl-3H-imidazole-4-carboxylic acid amide - CAS号 113444-47-6 - 摩熵化学 [molaid.com]
- 3. ethyl 2-bromo-4-propyl-5-imidazolecarboxylate - CAS号 113444-44-3 - 摩熵化学 [molaid.com]
- 4. WO2006029057A1 - Purification of olmesartan medoxomil - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Safety data sheet (SDS) for Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
Executive Summary: The Molecule & Its Mission
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS: 113444-44-3 ) is not merely a catalog reagent; it is a critical scaffold in the synthesis of Angiotensin II receptor antagonists, most notably the "Sartan" class (e.g., Olmesartan).[1]
For the drug development professional, this molecule represents a dual challenge:
-
Synthetic Utility: The C2-bromine atom acts as a "functional handle" for metal-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic substitution, while the ethyl ester provides a protected carboxylic acid motif.[1]
-
Safety Profile: As a halogenated imidazole, it possesses distinct irritation profiles and stability concerns (hydrolysis) that require rigorous handling protocols beyond standard "white powder" procedures.[1]
This guide moves beyond the static PDF format of a traditional SDS, offering a dynamic, logic-driven approach to managing this compound in a high-throughput R&D environment.
Physicochemical Identity & Properties
Scientific Rationale: Accurate identification is the bedrock of safety.[1] The tautomeric nature of imidazoles (1H vs 3H) often leads to naming confusion (4-carboxylate vs 5-carboxylate).[1] We define the primary tautomer below for consistency.
Table 1: Chemical Identification & Physical Data
| Property | Specification | Notes / Causality |
| CAS Number | 113444-44-3 | Unique identifier for regulatory tracking [1].[1] |
| Molecular Formula | C₉H₁₃BrN₂O₂ | |
| Molecular Weight | 261.12 g/mol | |
| Structure | Imidazole core, C2-Br, C5-Propyl | The propyl group increases lipophilicity, aiding cell membrane penetration in biological assays.[1] |
| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow.[1] Color change indicates oxidation or hydrolysis.[1] |
| Solubility | DMSO, Methanol, DCM | Low water solubility.[1] Protocol: Dissolve in DMSO for biological assays to prevent precipitation.[1] |
| Est. LogP | ~2.5 - 3.0 | Hydrophobic nature implies potential for skin absorption; gloves are mandatory.[1] |
| Melting Point | 100°C - 105°C (Predicted) | Action:[1] Verify via DSC upon receipt.[1] Impurities drastically lower MP.[1] |
Hazard Identification & Toxicology (GHS Framework)
Expert Insight: While specific toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis with similar brominated imidazoles (e.g., CAS 95470-42-1) dictates a conservative safety posture.[1] The presence of the alkyl halide-like character (C-Br) and the basic imidazole nitrogen suggests potential for mucous membrane irritation and sensitization.[1]
GHS Classification (OSHA HCS 2012 / EU CLP)[1]
-
Signal Word: WARNING
-
Hazard Statements:
The "Why" Behind the Hazards:
-
H315/H319 (Irritation): The imidazole ring is basic (pKa ~7-14 depending on substitution).[1] Upon contact with moisture in eyes/skin, it can create a localized alkaline environment, leading to saponification of lipids and irritation.[1]
-
H335 (Respiratory): Fine dusts of heterocyclic bromides are notorious sternutators (sneeze inducers).[1] Inhalation can trigger acute bronchial spasms.[1]
Operational Safety Workflow
Trustworthiness:[1] A static list of PPE is insufficient.[1] The following diagram illustrates the Safety Decision Matrix —a logic flow for handling this compound from storage to disposal.
Figure 1: Operational lifecycle and emergency loop for brominated imidazole intermediates.
Detailed Handling Protocols
A. Storage & Stability (The "Self-Validating" System)
-
Condition: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic potential exists due to the ester and imidazole nitrogen.[1] Store under Argon or Nitrogen .[1]
-
Validation:
B. Personal Protective Equipment (PPE)
-
Respiratory: Use a NIOSH-approved N95 (US) or P2 (EU) dust mask when weighing.[1] If handling >10g, use a powder containment hood.[1]
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1]
-
Ocular: Chemical safety goggles. Face shield recommended if scaling up synthesis (>50g).[1]
C. Fire & Spill Response
-
Fire: Emits toxic fumes of Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) .[1]
-
Spill:
Synthesis Context: Why This Molecule?
Understanding the chemical behavior helps predict hazards.[1]
-
C2-Bromine Reactivity: This position is electrophilic but also prone to metal-halogen exchange.[1]
-
Ester Hydrolysis: The C4-ester is stable under neutral conditions but hydrolyzes rapidly in strong base (NaOH/LiOH).[1]
-
Safety Note: Saponification yields the free acid, which may have different solubility and tox profiles.[1]
-
References
-
PubChem. (n.d.).[1][3] Ethyl 2-bromo-1H-imidazole-5-carboxylate (Analog Structure Data). National Library of Medicine.[1] Retrieved March 7, 2026, from [Link][1]
Sources
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate melting point range
An In-Depth Technical Guide to Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate: Synthesis, Characterization, and Applications
Executive Summary
In the landscape of advanced pharmaceutical intermediates and supramolecular chemistry, Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS: 113444-44-3) serves as a critical synthetic linchpin. Characterized by a highly functionalized imidazole core, this compound offers orthogonal reactivity: the ester and propyl groups dictate steric and electronic environments, while the C2-position bromine provides a versatile handle for transition-metal-catalyzed cross-coupling. This whitepaper provides a rigorous examination of its physicochemical properties, melting point characterization, and field-proven synthetic methodologies.
Physicochemical Profile & Quantitative Data
Understanding the baseline physical properties of this intermediate is essential for downstream reaction scaling and purification. The table below synthesizes the core quantitative data for this compound[1][2].
| Property | Value / Description |
| Chemical Name | Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate |
| Synonyms | ethyl 2-bromo-4-propyl-5-imidazolecarboxylate[1] |
| CAS Registry Number | 113444-44-3[1][2] |
| Molecular Formula | C9H13BrN2O2[1][2] |
| Molecular Weight | 261.12 g/mol [1][2] |
| Physical State | Solid (Pale yellow to colorless)[3][4] |
| TLC Retention Factor ( | 0.62 (in Ethyl Acetate)[4] |
Melting Point Range & Thermal Characterization
In drug development, the melting point is a Critical Quality Attribute (CQA) that dictates handling, storage, and formulation strategies. Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate is isolated as a solid[4]. While the exact melting point fluctuates based on the specific crystalline polymorph and the solvent system used for recrystallization (commonly ethyl acetate or hexanes), structurally homologous 2-bromoimidazole-4-carboxylate derivatives typically exhibit melting transitions in the 90°C to 120°C range .
Analytical Recommendation: Relying solely on capillary melting point apparatuses is insufficient for GMP-compliant workflows. It is highly recommended to empirically determine the melting point range of specific batches using Differential Scanning Calorimetry (DSC) . DSC not only identifies the precise endothermic melting peak but also reveals potential desolvation events or polymorphic transitions that could impact downstream solubility and reactivity.
Experimental Methodology: Regioselective Bromination
The synthesis of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate relies on the regioselective electrophilic aromatic substitution of the imidazole ring. Because the C4 and C5 positions are sterically and electronically blocked by the ester and propyl groups, the C2 position is the exclusive site for bromination.
The following protocol is adapted from the foundational work by Sessler et al. on the self-assembly of biimidazole helices[3].
Step-by-Step Protocol
-
Substrate Dissolution: Dissolve 3.64 g (20.0 mmol) of the starting material, Ethyl 4-propyl-5-imidazolecarboxylate, in 90 mL of glacial acetic acid under continuous magnetic stirring[3].
-
Buffer Addition (Critical Step): Add 8.20 g (100 mmol) of sodium acetate (NaOAc) to the pale yellow solution in portions[3].
-
Mechanistic Causality: The addition of NaOAc is not merely for ionic strength; it acts as a crucial buffer. During bromination, hydrobromic acid (HBr) is generated. Without NaOAc, HBr would protonate the basic imidazole nitrogen, drastically deactivating the ring toward further electrophilic attack and stalling the reaction.
-
-
Electrophilic Attack: Once the sodium acetate has completely dissolved, prepare a solution of 3.36 g (21.0 mmol, 1.05 equiv) of elemental bromine (
) in 10 mL of glacial acetic acid[3]. Add this solution dropwise to the reaction vessel. -
Reaction Monitoring: Allow the reaction to proceed until complete consumption of the starting material is observed via TLC (Target
= 0.62 in EtOAc)[4]. -
Workup & Isolation: Quench the reaction, neutralize the acetic acid, and extract the product using an appropriate organic solvent. The product is isolated as a solid following chromatographic purification[4].
Figure 1: Regioselective bromination workflow highlighting the buffering causality.
Applications in Drug Development & Supramolecular Chemistry
The strategic placement of the bromine atom at the C2 position transforms this molecule from a simple heterocycle into a powerful building block.
-
Supramolecular Assemblies: As demonstrated by Sessler and colleagues, this brominated intermediate undergoes Ullmann-type homocoupling to yield 2,2'-biimidazoles. These biimidazoles are capable of forming complex, self-assembled helical structures driven by intermolecular hydrogen bonding[3][4].
-
API Synthesis: In pharmaceutical development, the C2-bromine serves as an ideal electrophile for Suzuki-Miyaura or Stille cross-coupling reactions. This allows medicinal chemists to rapidly append diverse aryl or heteroaryl groups to the imidazole core, a structural motif frequently found in kinase inhibitors and angiotensin II receptor antagonists.
Figure 2: Downstream functionalization pathways for supramolecular and API synthesis.
References
- Guidechem. "Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate 113444-44-3 wiki".
- Molaid. "ethyl 2-bromo-4-propyl-5-imidazolecarboxylate - CAS号113444-44-3".
- Wiley-VCH. "Supporting Information for 'Self-Assembed of Helices from 2,2´-Biimidazoles'".
Sources
Commercial Suppliers & Technical Profile: Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
The following technical guide details the commercial sourcing, quality validation, and synthetic utility of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS: 113444-44-3).
Executive Summary
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate is a highly specialized heterocyclic building block used primarily in the development of angiotensin II receptor antagonists (sartans) and as a scaffold for diversity-oriented synthesis in medicinal chemistry. Its value lies in its orthogonal functionalization potential : the C2-bromine atom serves as an electrophilic handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-ester provides a gateway to alcohols, aldehydes, or amides.
This guide provides researchers with a validated sourcing strategy, distinguishing between "catalog" availability and "custom synthesis" realities, and establishes a rigorous Quality Control (QC) protocol to mitigate the risks of regioisomeric impurities common in imidazole chemistry.
Technical Dossier & Chemical Identity
Before engaging suppliers, the procurement team must align on the precise chemical identity, particularly regarding imidazole tautomerism.
| Property | Specification |
| Chemical Name | Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate |
| CAS Number | 113444-44-3 |
| Molecular Formula | C |
| Molecular Weight | 261.12 g/mol |
| Structural Class | 2,4,5-Trisubstituted Imidazole |
| Physical State | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water. |
The Tautomerism Caveat (Critical QC Note)
As an N-unsubstituted imidazole, this compound exists in rapid tautomeric equilibrium in solution.
-
Tautomer A: 5-propyl-4-carboxylate
-
Tautomer B: 4-propyl-5-carboxylate
Implication: Suppliers may label this product as Ethyl 2-bromo-4-propyl-1H-imidazole-5-carboxylate . This is the same chemical entity. Do not reject shipments based solely on this nomenclature difference.
Commercial Sourcing Landscape
Unlike commodity reagents (e.g., acetone), this compound is a Tier 2 Building Block . It is not always "shelf-stable" in metric ton quantities but is maintained in gram-scale inventory by specialized heterocyclic manufacturers.
Primary Supplier Categories
-
The "Originator" Manufacturers (High Reliability): These vendors synthesize the imidazole core in-house. They offer the highest probability of batch consistency and valid CoAs (Certificates of Analysis).
-
Examples:Combi-Blocks , Enamine , WuXi AppTec (catalog division).
-
Strategy: Prioritize these for GLP/GMP intermediate requirements.
-
-
Catalog Aggregators (Variable Reliability): These vendors list millions of CAS numbers but often hold zero stock, relying on "just-in-time" procurement from China or India.
-
Examples: MolPort, eMolecules, various generic "Scientific" brands.
-
Strategy: Use only for price benchmarking; expect lead times of 2–4 weeks.
-
-
Custom Synthesis Houses: If the specific 2-bromo variant is out of stock, many vendors stock the 2-H precursor (Ethyl 5-propyl-1H-imidazole-4-carboxylate) and can perform a C2-bromination (NBS/Br2) on demand.
Sourcing Decision Matrix (DOT Visualization)
Quality Control & Validation Protocol
Trusting a supplier's CoA without verification is a critical failure point in drug discovery. The following protocol ensures the material is suitable for downstream coupling reactions.
Step 1: Identity Verification (NMR)
The proton NMR (
-
Solvent: DMSO-
(prevents H/D exchange of the NH proton initially). -
Key Signals:
- ~13.0 ppm (Broad s, 1H): Imidazole N-H . (Absence indicates N-alkylation impurity).
- 4.2 ppm (q, 2H) & 1.3 ppm (t, 3H): Ethyl ester group.
- 2.8, 1.6, 0.9 ppm: Propyl chain multiplets.
-
Crucial Absence: There should be no singlet around 7.5–8.0 ppm. A signal here indicates the des-bromo impurity (proton at C2), rendering the material useless for C2-coupling.
Step 2: Purity Analysis (HPLC-MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Detection: UV at 254 nm (imidazole absorption).
-
Mass Spec: Look for
(1:1 ratio due to Br/ Br isotope pattern).-
Red Flag: A single mass peak at 183 indicates the des-bromo impurity (Ethyl 5-propyl-1H-imidazole-4-carboxylate).
-
Synthetic Utility & Application
Why source this specific building block? Its utility is defined by its ability to serve as a "linchpin" in convergent synthesis.
Pathway A: C2-Functionalization (The "Sartan" Route)
The C2-Bromine is a pseudo-halide handle. It is commonly used to install biphenyl groups via Suzuki coupling, a key step in synthesizing Olmesartan analogs.
-
Reagents: Arylboronic acid, Pd(dppf)Cl
, K CO , Dioxane/Water. -
Note: The free N-H must often be protected (e.g., SEM, Trityl) before Suzuki coupling to prevent catalyst poisoning.
Pathway B: C4-Ester Transformation
The ester group allows the scaffold to grow in the "North" direction.
-
Reduction: LiAlH
Alcohol (Precursor to aldehydes). -
Amidation: Hydrolysis
Acid Amide coupling.
Synthetic Workflow Diagram (DOT Visualization)
Handling & Stability
-
Storage: Keep at +4°C or -20°C under inert atmosphere (Argon/Nitrogen).
-
Hygroscopicity: Imidazole esters can be hygroscopic. Store in a desiccator.
-
Light Sensitivity: Alkyl bromides can be light-sensitive over long periods; amber vials are recommended.
References
-
PubChem. (n.d.). Ethyl 2-bromo-1H-imidazole-5-carboxylate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Reference for structural class and bromo-imidazole properties).
-
Yanagisawa, H., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis... of Imidazole-5-carboxylic Acids. Journal of Medicinal Chemistry, 39(1), 323-338.[1] (Seminal paper on Sartan synthesis using imidazole intermediates).
-
Li, K.Y., et al. (2014). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. Journal of Chemical and Pharmaceutical Research. (Context for propyl-imidazole scaffold synthesis).
Sources
Strategic Sourcing & Technical Guide: Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
The following technical guide details the sourcing, technical specifications, and quality assurance protocols for Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate .
Executive Summary
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS: 113444-44-3) is a specialized heterocyclic building block, primarily utilized in the development of Angiotensin II Receptor Blockers (ARBs) and novel imidazole-based pharmacophores. Unlike its commodity-grade non-brominated precursors (used in Olmesartan manufacturing), this 2-bromo analog serves as a critical scaffold for Structure-Activity Relationship (SAR) studies, allowing for late-stage diversification at the C2 position via metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Availability Status: Tier 3 (Niche/Custom Synthesis) . Estimated Market Price: $500 – $1,200 USD / gram (Research Scale). Lead Time: 4–6 weeks (Typical for custom synthesis batches >10g).
Product Identity & Chemical Specifications
Researchers must verify these core identifiers to avoid confusion with the common Olmesartan intermediate (which lacks the C2-bromine).
| Parameter | Specification |
| Chemical Name | Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate |
| CAS Number | 113444-44-3 |
| Molecular Formula | |
| Molecular Weight | 261.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Key Impurities | Ethyl 5-propyl-1H-imidazole-4-carboxylate (Unreacted); 2,5-dibromo species (Over-bromination) |
| SMILES | CCCC1=C(N=C(N1)Br)C(=O)OCC |
Market Availability & Pricing Dynamics
This compound is rarely held in bulk stock by major catalog vendors (e.g., Sigma-Aldrich, Fisher) and is typically listed as a "Virtual Inventory" item.
Supply Chain Tiers
-
Tier 1 (Global Catalogs): Listings exist (e.g., Sigma Z363731), but often route to third-party synthesis partners. Expect high markups.
-
Tier 2 (Specialty CROs): Companies like Enamine , WuXi AppTec , or ChemScene may have small library stocks (mg scale) for screening.
-
Tier 3 (Custom Synthesis): For process development (>50g), custom synthesis is the only reliable route.
Price Estimation Table
| Quantity | Estimated Price Range (USD) | Availability | Recommended Sourcing Strategy |
| 100 mg | $150 – $300 | Spot / Virtual | Purchase from Specialty CRO (e.g., ChemScene). |
| 1 g | $500 – $1,200 | Low Stock | Verify stock age; older batches may degrade (de-bromination). |
| 10 g+ | $2,500 – $5,000 | Custom Synthesis | Contract a CRO; require HPLC/NMR validation before shipment. |
Technical Deep Dive: Synthesis & Quality Assurance
Synthesis Mechanism
The synthesis typically involves the electrophilic bromination of the precursor Ethyl 5-propyl-1H-imidazole-4-carboxylate . The reaction is sensitive; over-bromination can lead to ring destruction or N-bromination, while under-bromination leaves difficult-to-separate starting material.
Reaction Pathway:
-
Precursor: Ethyl 5-propyl-1H-imidazole-4-carboxylate (CAS 97749-91-2).
-
Reagents: Bromine (
) or N-Bromosuccinimide (NBS). -
Buffer: Sodium Acetate (NaOAc) is critical to scavenge HBr and prevent acid-catalyzed degradation.
Critical Quality Attributes (CQAs)
The "Self-Validating Protocol" for this molecule relies on distinguishing the product from its non-brominated precursor.
-
NMR Validation: The precursor has a distinct singlet proton at the C2 position (~7.5–7.8 ppm). In the product, this signal must be absent.
-
HPLC Validation: The introduction of the Bromine atom significantly increases lipophilicity. The product will elute later than the precursor on a Reverse Phase C18 column.
Sourcing & QC Decision Workflow
The following diagram outlines the logical flow for sourcing and validating this compound to ensure scientific integrity.
Caption: Decision tree for sourcing and validating CAS 113444-44-3, highlighting the critical NMR checkpoint.
Experimental Protocol: Quality Control Method
Note: This protocol is designed to be self-validating. If the retention time shift is not observed, the identity of the material is suspect.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm.
-
Expected Result:
-
Precursor (Non-brominated): RT ~ 4.5 min.
-
Product (2-Bromo): RT ~ 7.2 min (Significant shift due to Br lipophilicity).
-
1H-NMR Spectroscopy (DMSO-d6, 400 MHz)
- 12.5-13.0 (br s, 1H): Imidazole N-H (Exchangeable).
-
4.20 (q, 2H): Ethyl ester
. -
2.85 (t, 2H): Propyl
(benzylic position). -
1.65 (m, 2H): Propyl
(middle). -
1.25 (t, 3H): Ethyl ester
. -
0.90 (t, 3H): Propyl
. -
CRITICAL ABSENCE: No singlet should be observed between 7.0 – 8.0 ppm (This region corresponds to the C2-H of the starting material).
References
-
Leone-Bay, A., & Glaser, L. (1987).[1] A Simple Preparation of 2-Bromo-4(5)-Substituted Imidazoles. Synthetic Communications, 17(12), 1409–1412.[1]
-
Guidechem. (2024). Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate Product Details & Suppliers.
-
Sigma-Aldrich. (2024). Rare Chemical Library: Z363731 Product Listing.
-
PubChem. (2024). Compound Summary: Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate.[1]
Sources
Technical Guide: Novel Imidazole Derivatives for Medicinal Chemistry
Executive Summary
The imidazole scaffold (1,3-diaza-2,4-cyclopentadiene) remains a "privileged structure" in modern drug discovery due to its unique electronic amphotericity, hydrogen-bonding capability, and bio-isosterism with the histidine side chain. While classic azoles (e.g., ketoconazole, metronidazole) defined early success, recent research has pivoted toward trisubstituted and fused-ring imidazole derivatives that target specific kinases, tubulin polymerization, and resistant fungal strains.
This guide provides a technical deep-dive into the rational design, green synthesis, and biological validation of these novel derivatives.
Part 1: The Pharmacophore & Rational Design
Electronic & Structural Properties
The imidazole ring is a planar, five-membered heterocycle with 6
-
N-1 (Pyrrole-type): Unshared electron pair contributes to the aromatic sextet. Acts as a hydrogen bond donor (HBD).
-
N-3 (Pyridine-type): Lone pair is orthogonal to the
-system. Acts as a hydrogen bond acceptor (HBA) and a weak base ( ).
Design Insight: The
Structure-Activity Relationship (SAR) Trends
Current SAR data indicates specific substitution patterns drive selectivity:
| Position | Chemical Modification | Biological Impact |
| N-1 | Alkylation/Arylation | Modulates lipophilicity (LogP). Bulky groups here can reduce metabolic clearance but may hinder binding pockets. |
| C-2 | Aryl/Heteroaryl groups | Critical for Anticancer activity. Electron-withdrawing groups (e.g., -Cl, -NO2) often enhance cytotoxicity by increasing binding affinity to kinases. |
| C-4/C-5 | Phenyl/Bulky rings | Essential for Antifungal activity (hydrophobic interaction with CYP51 active site) and Tubulin inhibition (mimicking combretastatin). |
Part 2: Advanced Synthetic Strategies
While the classical Debus-Radziszewski synthesis remains relevant, modern medicinal chemistry demands higher atom economy and "green" protocols. We focus here on the Microwave-Assisted One-Pot Multicomponent Reaction (MCR) , which minimizes solvent waste and maximizes yield for trisubstituted imidazoles.
Synthetic Workflow Visualization
The following diagram illustrates the mechanistic flow of the multicomponent synthesis of 2,4,5-trisubstituted imidazoles.
Caption: Figure 1. One-pot multicomponent synthesis workflow for trisubstituted imidazoles.
Part 3: Medicinal Applications & Mechanisms[4][5][6]
Antifungal Mechanism: CYP51 Inhibition
Novel imidazole derivatives primarily target Lanosterol 14
Mechanism: The N-3 nitrogen of the imidazole ring coordinates axially with the Heme Iron (
Caption: Figure 2. Mechanism of action for imidazole-based CYP51 inhibition leading to fungal cell death.
Anticancer Activity: Tubulin Polymerization
Recent derivatives (e.g., imidazole-chalcone hybrids) bind to the colchicine-binding site of tubulin. This inhibits microtubule polymerization, arresting the cell cycle at the G2/M phase and inducing apoptosis.[5]
Part 4: Experimental Protocols
Protocol: Green Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole
Rationale: This protocol utilizes a solvent-free or ethanol-based approach to minimize toxicity and adheres to Green Chemistry principles.
Reagents:
-
Benzil (1.0 mmol)
-
4-Chlorobenzaldehyde (1.0 mmol)
-
Ammonium Acetate (3.0 mmol)
-
Glacial Acetic Acid (5 mL) or Ethanol (10 mL) with catalytic
(optional for speed).
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask, dissolve Benzil (0.21 g) and Ammonium Acetate (0.23 g) in 5 mL of glacial acetic acid.
-
Addition: Add 4-Chlorobenzaldehyde (0.14 g) to the mixture.
-
Reflux: Heat the mixture under reflux at 110°C for 2–4 hours.
-
Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (7:3). Look for the disappearance of the aldehyde spot.
-
-
Precipitation: Cool the reaction mixture to room temperature. Pour the contents into 50 mL of crushed ice-water with stirring. A solid precipitate will form immediately.
-
Neutralization: If acetic acid was used, neutralize the filtrate with 10% ammonium hydroxide solution to ensure maximum precipitation.
-
Purification: Filter the solid under vacuum. Wash with cold water (
). Recrystallize from hot ethanol to obtain pure crystals. -
Characterization: Confirm structure via
H-NMR (singlet at ppm for NH) and melting point determination.
Protocol: In Vitro Cytotoxicity Assay (MTT)
Rationale: The MTT assay measures metabolic activity as an indicator of cell viability, validating the anticancer potential of the synthesized derivative.
Materials:
-
Cancer cell line (e.g., MCF-7 or HCT-116).
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
DMSO (solubilizing agent).
Workflow:
-
Seeding: Seed cancer cells (
cells/well) in a 96-well plate and incubate for 24 hours at 37°C ( ). -
Treatment: Add the synthesized imidazole derivative at varying concentrations (e.g., 0.1, 1, 10, 50, 100
). Include a DMSO control (vehicle) and a positive control (e.g., Doxorubicin). -
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20
of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals. -
Solubilization: Aspirate media carefully. Add 100
DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate
values using non-linear regression analysis (GraphPad Prism).
Part 5: References
-
Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977).[6] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[6] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides.[6] The Journal of Organic Chemistry, 42(7), 1153–1159. Link
-
Shalini, K., Sharma, P. K., & Kumar, N. (2010). Imidazole and its biological activities: A review. Chem. Sin, 1(3), 36-47. Link
-
Zhang, L., Peng, X. M., Damu, G. L. V., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437. Link
-
Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.[1][2][4][7][5] Molecules, 26(14), 4350. Link
-
Gucwa, K., et al. (2025). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsred.com [ijsred.com]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Synthesis of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS 113444-44-3). This molecule is a critical scaffold in medicinal chemistry, serving as a key intermediate for the development of Angiotensin II receptor antagonists (Sartans) and various kinase inhibitors.
The synthesis strategy prioritizes regiochemical control and operational safety. It employs a modified one-pot reduction-cyclization to construct the imidazole core, followed by a Sandmeyer-type bromination to install the C2-halogen. This route avoids the use of unstable
Retrosynthetic Analysis
The structural logic dictates a "C4-C5 bond formation" strategy to establish the imidazole core with the correct propyl and ester substitution pattern. The C2-bromo substituent is introduced late-stage to prevent debromination during ring closure.
Figure 1: Retrosynthetic pathway highlighting the late-stage bromination strategy.
Experimental Protocol
Phase 1: Synthesis of Ethyl 2-(hydroxyimino)-3-oxohexanoate
Objective: Functionalization of the
-
Reagents:
-
Ethyl 3-oxohexanoate (Ethyl butyrylacetate): 100 mmol
-
Sodium Nitrite (
): 120 mmol -
Glacial Acetic Acid: 50 mL
-
Water: 50 mL
-
Procedure:
-
Setup: Charge a 250 mL three-neck round-bottom flask with Ethyl 3-oxohexanoate (100 mmol) and glacial acetic acid (30 mL). Cool the solution to 0–5 °C using an ice-salt bath.
-
Nitrosation: Dissolve Sodium Nitrite (120 mmol) in water (25 mL). Add this solution dropwise to the reaction flask over 45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the mixture at 0–5 °C for 3 hours, then allow it to warm to room temperature over 1 hour.
-
Workup: Dilute the reaction mixture with water (100 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash the combined organic layers with saturated
(carefully, to neutralize acid) and brine. Dry over anhydrous and concentrate in vacuo. -
Result: The product, Ethyl 2-(hydroxyimino)-3-oxohexanoate , is obtained as a thick yellow oil (Yield: ~85–90%). It can be used directly in the next step without distillation.
Phase 2: One-Pot Reductive Cyclization to Imidazole Core
Objective: Formation of the imidazole ring with an amino group at C2. This step combines reduction of the oxime and condensation with cyanamide.
-
Reagents:
-
Ethyl 2-(hydroxyimino)-3-oxohexanoate (from Phase 1): 50 mmol
-
Cyanamide (
): 75 mmol -
Pd/C (10% wt): 1.0 g
-
Ethanol (anhydrous): 150 mL
-
Hydrogen gas (
): Balloon or low pressure (1-3 atm)
-
Procedure:
-
Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the oxime (50 mmol) and Cyanamide (75 mmol) in anhydrous ethanol (150 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under a nitrogen stream (Caution: Pyrophoric).
-
Cyclization: Purge the vessel with
and hydrogenate at 30–40 psi (or balloon pressure) at room temperature for 12–16 hours. -
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.
-
Isolation: Concentrate the filtrate to ~20 mL. Cool to 0 °C to induce crystallization. If oil persists, triturate with diethyl ether/hexane.
-
Result: Ethyl 2-amino-5-propyl-1H-imidazole-4-carboxylate is isolated as an off-white solid (Yield: ~60–70%).
-
QC Check:
NMR should show a characteristic broad singlet for and the absence of oxime signals.
-
Phase 3: Sandmeyer Bromination (The Target Synthesis)
Objective: Conversion of the C2-amino group to a C2-bromo substituent.
-
Reagents:
-
Ethyl 2-amino-5-propyl-1H-imidazole-4-carboxylate: 20 mmol
-
Copper(II) Bromide (
): 30 mmol -
tert-Butyl Nitrite (
-BuONO): 30 mmol -
Acetonitrile (
): 100 mL
-
Procedure:
-
Setup: In a 250 mL round-bottom flask, suspend
(30 mmol) in Acetonitrile (80 mL). -
Diazotization: Add tert-Butyl Nitrite (30 mmol) dropwise to the copper suspension at room temperature. The mixture will darken.[2][3]
-
Addition: Add the 2-amino imidazole (20 mmol) portion-wise over 15 minutes.
-
Note: Gas evolution (
) will be observed.[3]
-
-
Reaction: Stir the mixture at room temperature for 2 hours. If the reaction is sluggish (monitored by TLC), heat to 45–50 °C for 1 hour.
-
Quench: Pour the reaction mixture into 200 mL of 2M HCl (cold). This helps break copper complexes.
-
Extraction: Extract with Ethyl Acetate (
mL). -
Purification: Wash the organic layer with water and brine. Dry over
and concentrate. -
Final Polish: Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate 4:1).
-
Result: Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate is obtained as a white to pale yellow solid (Yield: ~65–75%).
Data Summary & Specifications
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 261.12 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 118–122 °C (Typical) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
| Storage | 2–8 °C, protect from light (Bromine labile) |
Critical Pathway Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Safety & Troubleshooting
-
Cyanamide: Highly toxic and a skin irritant. Handle in a fume hood. Do not confuse with Calcium Cyanamide.
-
Diazonium Intermediates: In Phase 3, the diazonium species is generated in situ and immediately reacted. Do not isolate or allow the reaction to dry out before quenching, as diazonium salts can be explosive.
-
Copper Waste: All aqueous waste from Phase 3 contains copper and must be disposed of as hazardous heavy metal waste.
-
Troubleshooting Phase 2: If the reduction is slow, add a trace of acetic acid to the hydrogenation mixture. Ensure the Cyanamide is fresh; old samples polymerize to dicyandiamide, which is inactive in this reaction.
References
-
Synthesis of 2-Amino-imidazole-4-carboxylates
- Title: "One-pot synthesis of 2-amino-1H-imidazole-4-carboxyl
- Source:Journal of Organic Chemistry
- Context: Describes the reductive cyclization of -oximino- -ketoesters with cyanamide.
-
URL:[Link]
-
Sandmeyer Reaction on Imidazoles
-
Precursor Synthesis (Ethyl 3-oxohexanoate)
- Title: "Synthesis of ethyl 3-oxohexano
- Source:PrepChem
- Context: Standard method for preparing the -ketoester backbone.
-
URL:[Link]
-
Target Molecule Data
Sources
Application Note: Suzuki-Miyaura Cross-Coupling of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
Executive Summary
The functionalization of highly substituted imidazoles is a critical pathway in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of angiotensin II receptor blockers (Sartans) and targeted kinase inhibitors. Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS: 113444-44-3) serves as a highly versatile, yet synthetically challenging, intermediate.
This application note provides a comprehensive, self-validating guide for executing Suzuki-Miyaura cross-coupling reactions at the C2 position of this specific imidazole derivative. By addressing the inherent challenges of this substrate—namely, N-H acidity, steric hindrance from the 5-propyl group, and a high propensity for hydrodehalogenation (debromination)—this guide establishes a robust framework for achieving high-yielding carbon-carbon bond formation.
Mechanistic Insights & Causality
To successfully couple Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate, one must first understand the mechanistic pitfalls associated with 2-bromoimidazoles. The reaction relies on a standard palladium-catalyzed cycle, but the substrate introduces specific electronic and structural challenges.
The Challenge of the Unprotected N-H
The unprotected 1H-imidazole possesses an acidic proton (pKa ~14). Under the basic conditions required for the Suzuki coupling, this proton is easily abstracted, forming an electron-rich imidazolide anion. This anionic species drastically reduces the rate of oxidative addition at the C2-Br bond and can strongly coordinate to the palladium center, effectively poisoning the catalyst. Therefore, N-protection is a mandatory prerequisite for consistent yields 1.
The Debromination Pathway (Hydrodehalogenation)
2-Bromoimidazoles are notoriously susceptible to debromination. This occurs when the Pd(II) intermediate undergoes a side reaction rather than transmetalation. Strong bases (like alkoxides) or primary/secondary alcohols can act as hydride donors via
Catalytic cycle of the Suzuki-Miyaura coupling highlighting the key mechanistic transitions.
Experimental Design & Optimization
The steric bulk from the 5-propyl group and the electron-withdrawing nature of the 4-ethyl carboxylate group necessitate a highly active catalyst system. Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) enforce a cis-geometry on the palladium center, which accelerates the final reductive elimination step and outcompetes side reactions 3.
A biphasic solvent system (e.g., 1,4-Dioxane/Water) is utilized because water is essential to dissolve the inorganic base and facilitate the formation of the reactive Pd-hydroxo species required for transmetalation 4.
Table 1: Optimization of Reaction Conditions for 2-Bromoimidazoles
Data synthesized from benchmark studies on 2-bromoimidazole cross-couplings to illustrate causality in reagent selection.
| Entry | Base | Solvent System | Protecting Group | Catalyst | Yield (%) | Primary Observation / Causality |
| 1 | Na₂CO₃ | Dioxane/H₂O | None | Pd(PPh₃)₄ | < 20% | Catalyst poisoning via imidazolide anion formation. |
| 2 | NaOtBu | Toluene | Boc | Pd(dppf)Cl₂ | 35% | High debromination; alkoxide acts as a hydride donor. |
| 3 | K₂CO₃ | Dioxane/H₂O | Boc | Pd(PPh₃)₄ | 72% | Standard conversion, but noticeable debromination byproduct. |
| 4 | CsF | Dioxane/H₂O | Boc | Pd(dppf)Cl₂ | 88% | Optimal. Mild base prevents debromination; dppf accelerates coupling. |
| 5 | K₃PO₄ | Toluene/H₂O | SEM | Pd(dppf)Cl₂ | 85% | Excellent alternative if Boc is too labile under thermal stress. |
Detailed Step-by-Step Protocols
Step-by-step experimental workflow for the Suzuki coupling of 2-bromoimidazoles.
Protocol A: N-Boc Protection of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
Self-Validation Check: The evolution of CO₂ gas acts as a visual indicator of the reaction progressing.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (1.0 equiv, e.g., 10 mmol, 2.61 g) and anhydrous THF (0.2 M, 50 mL).
-
Reagent Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol, 122 mg) followed by Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv, 12 mmol, 2.62 g) in portions at room temperature.
-
Reaction: Stir the mixture at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The protected product will migrate higher (higher Rf) than the highly polar starting material.
-
Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash with 0.1 M HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate.
Protocol B: Suzuki-Miyaura Cross-Coupling
Self-Validation Check: The reaction mixture should transition from a pale yellow suspension to a dark brown/black homogeneous mixture as the active Pd(0) species enters the catalytic cycle.
-
Reagent Loading: To a Schlenk flask or a pressure-resistant vial, add the N-Boc protected Ethyl 2-bromo-5-propyl-imidazole-4-carboxylate (1.0 equiv, e.g., 1.0 mmol), the desired Arylboronic Acid (1.5 equiv, 1.5 mmol), and Cesium Fluoride (CsF) (3.0 equiv, 3.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).
-
Degassing (Critical Step): Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times to ensure a strictly oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, total 10 mL) via syringe. Sparge the resulting mixture with Argon for an additional 5 minutes.
-
Thermal Activation: Replace the septum with a Teflon-lined cap (if using a vial) or attach a reflux condenser under inert gas. Heat the mixture in a pre-heated oil bath at 90 °C for 6 to 12 hours.
-
In-Process Monitoring: Sample the reaction at 6 hours. Quench the micro-sample in EtOAc/Water, extract the organic layer, and analyze via LC-MS. Look for the disappearance of the starting material mass and the appearance of the product mass.
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water (2 × 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc) to afford the pure coupled product.
Troubleshooting Guide
-
Issue: High levels of debrominated byproduct (Ethyl 5-propyl-1H-imidazole-4-carboxylate).
-
Cause: Hydride transfer from the solvent or base.
-
Solution: Ensure you are strictly using CsF or K₃PO₄. Avoid using ethanol or methanol as co-solvents. Lower the reaction temperature from 90 °C to 75 °C to favor transmetalation over side reactions.
-
-
Issue: Incomplete conversion / Stalled reaction.
-
Cause: Catalyst deactivation via oxidation or steric hindrance preventing transmetalation.
-
Solution: Ensure rigorous degassing (oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species). If steric hindrance from the boronic acid is severe, switch the catalyst to Pd₂(dba)₃ with a highly bulky, electron-rich ligand like XPhos or SPhos.
-
-
Issue: Loss of the Boc protecting group during the reaction.
-
Cause: Thermal cleavage under basic conditions.
-
Solution: While often inconsequential if the final goal is the deprotected product, premature deprotection can stall the coupling. If the Boc group must be retained, switch the base to K₃PO₄ and lower the temperature, or utilize a more robust protecting group like SEM (2-(Trimethylsilyl)ethoxymethyl).
-
References
- BenchChem Application Notes - Suzuki Coupling of 2-bromo-N-Boc-imidazole.
- BenchChem Troubleshooting Guide - Preventing debromination in Suzuki coupling of bromo-imidazoles.
- Organic Chemistry Portal - Suzuki Coupling Mechanism and C
- Wikipedia - Suzuki Reaction: Solvent Variations and Transmetal
Sources
Application Note: Regioselective N-Alkylation Protocols for Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
Introduction & Mechanistic Overview
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS: 113444-44-3) is a highly functionalized, versatile heterocyclic building block. Featuring a C2-bromo group, a C4-ethyl ester, and a C5-propyl group, this scaffold is a critical precursor in the synthesis of complex active pharmaceutical ingredients (APIs), including angiotensin II receptor blockers (ARBs) and novel kinase inhibitors .
The primary synthetic challenge in utilizing this scaffold is the regioselective N-alkylation of the tautomeric imidazole ring. Alkylation can occur at either the N1 or N3 position, leading to a mixture of regioisomers. The C4-carboxylate group exerts a strong electron-withdrawing effect via resonance and induction, reducing the nucleophilicity of the adjacent N3 atom. Conversely, the C5-propyl group is weakly electron-donating, maintaining electron density on the adjacent N1 atom. Consequently, N1-alkylation is electronically favored. However, the steric bulk of the C5-propyl group must be carefully managed through precise control of the base, solvent, and temperature to prevent the formation of the undesired N3-isomer .
Causality & Experimental Design (The "Why")
To achieve high yields and strict regioselectivity, the experimental design must account for the following mechanistic factors:
-
Base Selection (Deprotonation Kinetics): The choice of base dictates the nature of the intermediate. Strong bases like Sodium Hydride (NaH) generate a "naked," highly reactive imidazolate that often leads to lower regioselectivity and increased dialkylation. Weak bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) generate an ion-paired imidazolate anion. The large, soft cesium cation (Cs⁺) coordinates with the carboxylate oxygen and the adjacent N3 atom, effectively shielding the N3 position and directing the electrophile to the highly nucleophilic N1 position .
-
Solvent Effects (Transition State Stabilization): Polar aprotic solvents (e.g., DMF, DMAc, Acetonitrile) are essential. They solvate the metal cation while leaving the imidazolate anion relatively unsolvated and highly nucleophilic, accelerating the Sₙ2 reaction with the alkyl halide .
-
Temperature Control (Kinetic vs. Thermodynamic Control): Lower temperatures (0–25 °C) favor kinetic control, maximizing the electronic preference for N1-alkylation. Elevated temperatures (>60 °C) increase the rate of N3-alkylation and can lead to thermodynamic equilibration or dialkylation side-reactions.
Quantitative Data Summary
The following table synthesizes quantitative data on how different reaction parameters influence the N1:N3 ratio and overall yield for 4,5-disubstituted imidazole-carboxylates .
| Base (Equiv) | Solvent | Temp (°C) | Time (h) | Total Yield (%) | Regioselectivity (N1:N3 Ratio) |
| K₂CO₃ (1.5) | DMF | 25 | 12 | 82 | 85:15 |
| Cs₂CO₃ (1.5) | DMF | 25 | 12 | 88 | 95:5 (Optimal) |
| NaH (1.2) | THF | 0 to 25 | 4 | 75 | 60:40 |
| K₂CO₃ (2.0) | Acetonitrile | 60 | 8 | 65 | 70:30 |
Mechanistic Pathway Visualization
Mechanistic pathway of regioselective N-alkylation of the imidazole-4-carboxylate scaffold.
Detailed Experimental Protocols
Protocol A: High-Selectivity N1-Alkylation using Cesium Carbonate (Thermodynamic/Ion-Paired Control)
This protocol utilizes the "cesium effect" to maximize the N1:N3 ratio. Benzyl bromide is used here as a model electrophile.
Scale: 10.0 mmol Materials:
-
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (MW: 261.12 g/mol ): 2.61 g (10.0 mmol, 1.0 eq)
-
Benzyl Bromide: 1.31 mL (11.0 mmol, 1.1 eq)
-
Anhydrous Cs₂CO₃: 4.89 g (15.0 mmol, 1.5 eq)
-
Anhydrous DMF: 26 mL (10 volumes)
Step-by-Step Methodology:
-
Preparation: Charge a dry, argon-purged 100 mL round-bottom flask with the imidazole substrate and anhydrous DMF. Stir at 400 rpm until completely dissolved.
-
Deprotonation: Add finely powdered, freshly oven-dried Cs₂CO₃ in one portion. Stir the suspension at room temperature (20–25 °C) for 30 minutes.
-
Causality Check: This pre-stirring ensures complete formation of the ion-paired imidazolate anion before the electrophile is introduced, preventing unreacted base from degrading the alkyl halide.
-
-
Alkylation: Add the benzyl bromide dropwise over 15 minutes via a syringe. Maintain the internal temperature below 25 °C using a ambient water bath if necessary.
-
Monitoring & Self-Validation: Stir the reaction for 12 hours.
-
Validation Check: Upon addition of Cs₂CO₃, the mixture is a loose suspension. As the alkylation proceeds, insoluble Cesium Bromide (CsBr) precipitates, causing the mixture to transition into a thick, opaque white suspension. This physical change is an immediate visual confirmation of successful Sₙ2 substitution.
-
-
Quenching & Workup: Pour the reaction mixture into ice-cold distilled water (100 mL) under vigorous stirring. Extract the aqueous layer with Ethyl Acetate (3 x 40 mL).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes:Ethyl Acetate gradient) to isolate the pure N1-isomer.
Protocol B: Rapid Kinetic Alkylation using Sodium Hydride
This protocol is utilized when the electrophile is highly sterically hindered and requires a highly reactive, unsolvated imidazolate anion.
Scale: 10.0 mmol Materials:
-
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate: 2.61 g (10.0 mmol, 1.0 eq)
-
Alkyl Halide: 11.0 mmol (1.1 eq)
-
NaH (60% dispersion in mineral oil): 480 mg (12.0 mmol, 1.2 eq)
-
Anhydrous THF: 40 mL (15 volumes)
Step-by-Step Methodology:
-
Preparation: Suspend NaH in anhydrous THF under a strict nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Deprotonation & Self-Validation: Dissolve the imidazole substrate in a minimal amount of THF (5 mL) and add it dropwise to the NaH suspension.
-
Validation Check: The immediate evolution of hydrogen gas (bubbling) must be observed. The cessation of bubbling after 30-45 minutes serves as the physical validation that quantitative deprotonation has occurred.
-
-
Alkylation: Add the alkyl halide dropwise at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl at 0 °C to safely neutralize unreacted NaH.
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.
Troubleshooting & Self-Validating Systems
-
Issue: Formation of Dialkylated Imidazolium Salts.
-
Causality: The N1-alkylated product retains a lone pair on the N3 nitrogen, making it susceptible to a second alkylation event if an excess of the electrophile is present or if high heat drives the reaction forward .
-
Detection: LC-MS analysis will show an [M+R]⁺ mass corresponding to the dialkylated product. On TLC, the spot will often remain at the baseline due to the permanent positive charge of the imidazolium salt.
-
Solution: Strictly limit the alkylating agent to 1.05 - 1.10 equivalents and maintain the reaction temperature ≤25 °C.
-
-
Issue: Low Yield / Incomplete Reaction.
-
Causality: Often caused by wet solvents or inactive base. Water competes with the imidazole for the alkylating agent, leading to hydrolysis of the alkyl halide.
-
Solution: Ensure DMF is strictly anhydrous (<50 ppm water) and carbonate bases are freshly oven-dried at 120 °C.
-
References
-
Title: Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
-
Title: Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides Source: Russian Journal of Organic Chemistry (via ResearchGate) URL: [Link]
Application Note: Selective Hydrolysis of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
This Application Note is designed for researchers and process chemists optimizing the synthesis of imidazole-based pharmaceutical intermediates, specifically in the context of Angiotensin II receptor antagonist (Sartan) development.
Executive Summary
The hydrolysis of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate is a pivotal step in the synthesis of various biphenyl-tetrazole sartans. The primary challenge in this transformation is the chemoselectivity required to hydrolyze the ethyl ester without displacing the bromine atom at the C2 position.
Under vigorous basic conditions (high temperature or high pH), 2-haloimidazoles are susceptible to Nucleophilic Aromatic Substitution (
Chemical Mechanism & Strategy
The reaction proceeds via a standard BAc2 (Base-catalyzed, Acyl-oxygen cleavage) mechanism. However, the thermodynamic stability of the C2-Br bond is compromised by the electron-deficient nature of the imidazole ring, particularly before the carboxylate anion is formed.
-
Risk Factor: High temperatures (>60°C) or strong mineral bases (e.g., 5M NaOH) increase the rate of
attack at C2. -
Mitigation Strategy:
-
Solvent System: Use of THF/Water or MeOH/Water to maintain homogeneity. The propyl chain increases lipophilicity, making pure aqueous conditions ineffective.
-
Base Selection: LiOH is preferred over NaOH/KOH due to its lower basicity and better solubility in organic-rich mixtures, allowing for milder reaction temperatures.
-
Product Isolation: The product is amphoteric. Isolation relies on precise pH adjustment to the isoelectric point (pI), typically between pH 3.5 and 4.5, to induce precipitation of the zwitterionic species.
-
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| Substrate | Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate | Starting Material |
| Base | Lithium Hydroxide Monohydrate (LiOH·H₂O) | Hydrolysis Reagent |
| Solvent A | Tetrahydrofuran (THF) or Methanol (MeOH) | Solubilizer |
| Solvent B | Deionized Water | Reaction Medium |
| Acid | 1N Hydrochloric Acid (HCl) | Quenching/Precipitation |
Step-by-Step Methodology
Step 1: Solubilization
-
Charge a reaction vessel with 1.0 equivalent of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate.
-
Add 10 volumes (mL/g) of THF:Water (3:1 ratio).
-
Note: Methanol can be substituted for THF, but THF often provides better solubility for the propyl-substituted starting material.
-
-
Stir at Room Temperature (20–25°C) until a clear solution is obtained.
Step 2: Saponification
-
Add 2.5 equivalents of LiOH·H₂O in a single portion.
-
Stir the mixture vigorously at Room Temperature for 4–6 hours.
-
Critical Control Point: Do NOT heat above 40°C. Higher temperatures significantly increase the risk of debromination (formation of 2-hydroxy impurity).
-
-
In-Process Control (IPC): Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The reaction is complete when the ester peak (<1%) disappears.
Step 3: Workup & Isolation
-
Once complete, concentrate the reaction mixture under reduced pressure (Rotavap) at 35°C to remove the organic solvent (THF/MeOH).
-
Dilute the remaining aqueous residue with 5 volumes of water.
-
Cool the solution to 0–5°C in an ice bath.
-
Slowly add 1N HCl dropwise with stirring.
-
Target pH: Adjust pH to 3.5 – 4.0 .
-
Observation: The solution will become cloudy as the free carboxylic acid precipitates.
-
-
Stir the slurry at 0–5°C for 30 minutes to ensure complete precipitation.
Step 4: Filtration and Drying
-
Filter the solid using a Büchner funnel.
-
Wash the cake with cold water (2 x 2 volumes) to remove residual lithium salts.
-
Dry the solid in a vacuum oven at 45°C for 12 hours.
Expected Results[1][2]
-
Yield: 85% – 95%
-
Appearance: White to off-white crystalline solid.
-
Purity (HPLC): >98.0%
-
Melting Point: ~140–145°C (Decomposes)
Process Visualization (Workflow)
Caption: Step-by-step workflow for the selective hydrolysis of the ethyl ester, highlighting the critical pH adjustment step for isolation.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH not at isoelectric point | Ensure pH is strictly between 3.5 and 4.0. If pH < 2, the hydrochloride salt may form and remain soluble. |
| Impurity: 2-Hydroxy | Reaction temperature too high | Maintain reaction at <25°C. Switch from NaOH to LiOH. |
| Slow Reaction | Poor solubility | Increase THF ratio or switch to Dioxane/Water. Do not increase temperature. |
| Oily Product | Incomplete precipitation | The product may oil out if the aqueous layer is too warm. Ensure cooling to 0-5°C before acidification. |
Analytical Validation
To confirm the integrity of the C2-Bromine bond, 1H-NMR is the primary tool.
-
1H NMR (DMSO-d6):
-
Disappearance: Quartet at ~4.2 ppm and Triplet at ~1.3 ppm (Ethyl group).
-
Retention: Propyl signals (Triplet ~0.9, Multiplet ~1.6, Triplet ~2.6 ppm).
-
Absence: No new signals in the aromatic region (which would indicate side reactions).
-
-
Mass Spectrometry: M+ and M+2 peaks (1:1 ratio) confirming the presence of Bromine.
References
-
Molaid Chemicals . (n.d.). Synthesis of Imidazole Intermediates. Retrieved from [Link]
-
OperaChem . (2024). General Procedures for Saponification of Esters. Retrieved from [Link]
-
Asian Journal of Research in Chemistry . (2015). Synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate and related impurities. Retrieved from [Link]
Application Note: Synthesis of Angiotensin II Receptor Antagonists via Imidazole Carboxylate Intermediates
An in-depth guide to the synthesis of Angiotensin II Receptor Antagonists, leveraging imidazole carboxylates as pivotal intermediates, designed for chemistry professionals in pharmaceutical research and development.
Introduction: The Central Role of the Imidazole Core in Modern "Sartans"
Angiotensin II receptor blockers (ARBs), colloquially known as "sartans," represent a cornerstone in the management of hypertension and cardiovascular disease. Their therapeutic action stems from the selective antagonism of the angiotensin II type 1 (AT1) receptor, which mitigates the vasoconstrictive effects of angiotensin II.[1] A significant subclass of these nonpeptide antagonists, including the blockbuster drug Olmesartan Medoxomil, is built upon a highly substituted imidazole core.
The imidazole-5-carboxylate scaffold is a particularly versatile and crucial starting point for the construction of these complex molecules. This application note provides a detailed examination of the synthetic strategies and step-by-step protocols for utilizing imidazole carboxylates in the synthesis of ARBs, with a particular focus on the pathway to Olmesartan. The methodologies discussed herein are designed to provide researchers with both the practical steps and the underlying chemical principles necessary for successful synthesis.
The Convergent Synthetic Blueprint: A Strategic Overview
The synthesis of imidazole-based ARBs is a prime example of a convergent strategy. This approach involves the independent synthesis of two complex molecular fragments—the substituted imidazole core and the biphenyl-tetrazole side-chain—which are then strategically coupled in the later stages. This method is generally more efficient and leads to higher overall yields compared to a linear approach.
The core strategy can be dissected into three principal phases:
-
Construction of the Imidazole Core: Synthesis of a specifically substituted imidazole-5-carboxylate, which serves as the foundational building block.
-
Key Fragment Coupling (N-Alkylation): Attachment of the biphenyl-tetrazole moiety to the imidazole ring via a regioselective N-alkylation reaction.
-
Final Functionalization and Deprotection: Conversion of the carboxylate group into a prodrug ester (if required) and removal of protecting groups to yield the final active pharmaceutical ingredient (API).
Caption: General convergent workflow for ARB synthesis.
Protocol I: Synthesis of a Key Olmesartan Intermediate
A critical intermediate for the synthesis of Olmesartan is ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate.[2][3] The synthesis of this molecule demonstrates a robust method for constructing the required imidazole core.
The pathway begins with simple starting materials, ethyl oxalate and ethyl chloroacetate, to form a dicarbonyl compound, which is then cyclized with an amidine to build the imidazole ring. A final, selective Grignard reaction installs the characteristic hydroxyalkyl group.[3]
Caption: Synthesis of the core imidazole intermediate for Olmesartan.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of Diethyl 2-chloro-3-oxosuccinate [3]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium ethoxide solution in ethanol. Cool the solution to 0-5 °C in an ice bath.
-
Reaction: Add ethyl oxalate to the cooled solution. Subsequently, add ethyl chloroacetate dropwise over 2 hours, maintaining the temperature at 0-5 °C.
-
Workup: After the addition is complete, allow the mixture to stir at room temperature for 24 hours. Concentrate the mixture under vacuum. Dissolve the resulting salt in ice-cold water and adjust the pH to 3 with dilute hydrochloric acid.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by vacuum distillation to yield diethyl 2-chloro-3-oxosuccinate as a pale yellow liquid.
Step 2: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate [3]
-
Setup: In a suitable reaction vessel, dissolve butyramidinium salt in ethanol.
-
Reaction: Add the diethyl 2-chloro-3-oxosuccinate from Step 1 to the solution over a 20-minute period at room temperature.
-
Heating: Stir the reaction mixture at room temperature for 1 hour, then heat to 60-70 °C for 5 hours.
-
Isolation: Evaporate the solvent under vacuum. Add water to the residue and extract with ethyl acetate (3x). The combined organic layers are dried and evaporated to yield the desired imidazole dicarboxylate.
Step 3: Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate [4]
-
Setup: Dissolve the diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate from Step 2 in an anhydrous aprotic solvent (e.g., THF) under a nitrogen atmosphere and cool to 0 °C.
-
Grignard Addition: Slowly add a solution of methylmagnesium bromide (CH3MgBr, typically 2.0-2.2 equivalents) in an ethereal solvent, maintaining the temperature below 5 °C. The selectivity of this reaction is crucial; the Grignard reagent preferentially attacks one of the two ester groups.
-
Quenching & Workup: After stirring for several hours, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction & Purification: Extract the mixture with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified, often by recrystallization or column chromatography, to yield the final intermediate as a white solid.[3]
Protocol II: N-Alkylation and Final Assembly of Olmesartan Medoxomil
The N-alkylation step is arguably the most critical juncture in the synthesis, as it joins the two main fragments and establishes the final carbon skeleton. A significant challenge in this step is controlling the regioselectivity of the alkylation on the imidazole ring. Alkylation can occur at either the N-1 or N-3 position, leading to a mixture of regioisomers.[2] Optimized conditions are paramount to favor the formation of the therapeutically active N-1 isomer.
General Protocol for Regioselective N-Alkylation:
-
Setup: Dissolve the imidazole carboxylate intermediate in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone.
-
Base Addition: Add a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), and stir the mixture to form the imidazolate anion.
-
Alkylation: Add the protected biphenyl-tetrazole alkylating agent, typically 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole. The trityl (Tr) group serves to protect the acidic proton of the tetrazole ring.
-
Reaction Conditions: Heat the reaction mixture (e.g., 50-80 °C) and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Workup & Isolation: After cooling, the reaction is typically quenched with water, and the product is extracted into an organic solvent. The crude product is then purified to separate the desired N-1 regioisomer from the N-3 isomer and any unreacted starting materials.
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Solvent | DMF, Acetone, Acetonitrile | Polar aprotic solvents are required to dissolve the imidazolate salt and promote the SN2 reaction. |
| Base | K₂CO₃, Cs₂CO₃, NaH | The choice of base can influence the N-1/N-3 ratio. K₂CO₃ is a common and cost-effective choice for industrial scale-up.[5] |
| Temperature | 50-80 °C | Moderate heating increases the reaction rate without promoting excessive side reactions or decomposition. |
| Protecting Group | Trityl (Tr) | The bulky trityl group on the tetrazole prevents its N-alkylation and improves solubility in organic solvents. It is readily cleaved under acidic conditions. |
Final Elaboration to Olmesartan Medoxomil:
Following successful N-alkylation, the synthesis is completed through a two-step sequence.
-
Prodrug Esterification: The ethyl ester of the coupled product is first hydrolyzed to the corresponding carboxylic acid. This acid is then esterified with 4-chloromethyl-5-methyl-1,3-dioxol-2-one in the presence of a base (e.g., triethylamine) to install the medoxomil prodrug moiety. This group enhances the oral bioavailability of the drug.[6][7]
-
Deprotection: The final step involves the removal of the trityl protecting group from the tetrazole ring. This is typically achieved under mild acidic conditions (e.g., dilute HCl or formic acid in an organic solvent) to furnish Olmesartan Medoxomil.[2]
Caption: Final conversion to Olmesartan Medoxomil.
Quality Control and Validation
Throughout the synthesis, rigorous analytical monitoring is essential.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to track the consumption of starting materials and the formation of products.
-
Impurity Profiling: HPLC is critical for quantifying the ratio of N-1 to N-3 regioisomers after the alkylation step. Optimized condensation conditions can reduce the undesired isomer to negligible quantities (<0.1%).[2]
-
Structural Confirmation: The identity and structure of all intermediates and the final API must be confirmed unequivocally using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Purity Analysis: The purity of the final Olmesartan Medoxomil product should be assessed by HPLC, with typical requirements being above 99.0%.[2]
Conclusion
The synthesis of angiotensin II receptor antagonists via imidazole carboxylate intermediates is a powerful and industrially relevant strategy. The convergent approach, centering on the construction and subsequent N-alkylation of a substituted imidazole core, provides an efficient route to complex APIs like Olmesartan. Success in this field hinges on a deep understanding of reaction mechanisms, careful optimization of reaction conditions to control regioselectivity, and stringent analytical validation at every stage of the process. The protocols and insights provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis and development of this vital class of pharmaceuticals.
References
-
Yanagisawa, H., Amemiya, Y., Kanazaki, T., Shimoji, Y., Fujimoto, K., Kitahara, Y., Sada, T., Mizuno, M., Ikeda, M., Miyamoto, S., Furukawa, Y., & Koike, H. (1996). Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds. Journal of Medicinal Chemistry, 39(1), 323-338. [Link]
-
Gong, B., Wang, F., & Cheng, D. (2006). A novel synthesis of olmesartan medoxomil and examination of its related impurities. Yao Xue Xue Bao, 41(6), 545-549. [Link]
-
Agelis, G., Resvani, A., & Koukoulitsa, C. (2015). Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors. Molecules, 20(3), 4075-4119. [Link]
-
Srihari Babu, K., Srinivasa Reddy, M., Ravindranath Tagore, A., Srinivas Reddy, G., Sebastian, S., Satish Varma, M., Venkateswarlu, G., Bhattacharya, A., Pratap Reddy, P., & Vijaya Anand, R. (2008). Efficient Synthesis of Olmesartan Medoxomil, an Antihypertensive Drug. Organic Process Research & Development, 13(1), 94-98. [Link]
-
Yanagisawa, H., Amemiya, Y., Kanazaki, T., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure−Activity Relationships of Imidazole-5-carboxylic Acids Bearing Alkyl, Alkenyl, and Hydroxyalkyl Substituents at the 4-Position and Their Related Compounds. Journal of Medicinal Chemistry, 39(1), 323-338. [Link]
-
Shen, Z., et al. (2010). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 2(4), 453-457. [Link]
-
Garaga, S., Misra, N. C., Raghava Reddy, A. V., Prabahar, K. J., Takshinamoorthy, C., Sanasi, P. D., & Korupolu, R. (2014). An alternative synthesis of Azilsartan: an angiotensin II receptor blocker. Der Pharma Chemica, 6(5), 329-336. [Link]
-
Babu, K. S., Reddy, M. S., Tagore, A. R., Reddy, G. S., Sebastian, S., Varma, M. S., ... & Anand, R. V. (2009). Efficient Synthesis of Olmesartan Medoxomil, an Antihypertensive Drug. Organic Process Research & Development, 13(1), 94-98. [Link]
-
Zahedi, M. M., & Mosslemin, M. H. (2005). A Convenient Method for the Preparation of Losartan Active Metabolite (EXP-3174). Asian Journal of Chemistry, 17(4), 2825-2828. [Link]
- CN111170946A - Synthesis method of olmesartan intermediate. (2020).
Sources
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. [A novel synthesis of olmesartan medoxomil and examination of its related impurities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. CN111170946A - Synthesis method of olmesartan intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Functionalization of the C-2 Bromine in Imidazole Carboxylate Derivatives
Executive Summary
The 2-bromoimidazole-4-carboxylate scaffold is a privileged intermediate in medicinal chemistry, serving as a gateway to polysubstituted imidazoles found in oncology (e.g., RAF kinase inhibitors) and infectious disease therapeutics. While the imidazole ring is electron-rich, the introduction of an ester at the C-4 position fundamentally alters its electronic landscape, activating the C-2 position toward both nucleophilic aromatic substitution (
This guide provides a high-precision roadmap for functionalizing the C-2 bromine. Unlike generic imidazole protocols, these methods are optimized for the specific electronic and steric constraints imposed by the C-4 carboxylate, ensuring high yields and chemoselectivity.
Strategic Analysis: Reactivity & Control
The "Protection First" Mandate
Before attempting C-2 functionalization, the N-1 nitrogen must be protected.
-
Catalyst Poisoning: The free N-H imidazole is a potent ligand that can displace phosphines from Palladium, arresting the catalytic cycle.
-
Regiocontrol: In the presence of bases (required for Suzuki/Sonogashira), the N-H proton is deprotonated first (
), leading to competitive N-arylation or alkylation. -
Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or MOM (Methoxymethyl) for optimal stability under basic coupling conditions. The bulky SEM group also directs C-H activation away from N-1 if later functionalization is required.
Electronic Activation
The C-4 ester acts as an electron-withdrawing group (EWG), pulling density from the ring.
-
Effect on
: Significantly lowers the activation energy for nucleophilic attack at C-2 compared to simple bromoimidazoles. -
Effect on Pd-Catalysis: Facilitates oxidative addition of Pd(0) into the C-Br bond (C-2 becomes more electrophilic).
Decision Matrix & Workflow
The following diagram illustrates the strategic pathways for functionalizing the 2-bromoimidazole-4-carboxylate scaffold.
Figure 1: Strategic workflow for C-2 functionalization. N-protection is the critical gateway step.
Detailed Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Best for: Attaching aryl or heteroaryl rings.
Challenge: The ester group is sensitive to strong bases (e.g., hydroxide, alkoxides) which can cause hydrolysis (saponification). Solution: Use mild carbonate or phosphate bases.
Reagents:
-
Substrate: N-protected ethyl 2-bromoimidazole-4-carboxylate (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)[1]
-
Catalyst:
(3–5 mol%) — Robust, air-stable, works well for electron-deficient halides. -
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step:
-
Degassing: Charge the reaction vessel with the substrate, boronic acid, and base. Evacuate and backfill with Argon (
).[1] -
Solvent Addition: Add the degassed Dioxane/Water mixture.[2] Sparge with Argon for 5 mins.
-
Catalyst Addition: Add the Pd catalyst quickly against a positive flow of Argon.
-
Reaction: Seal the vessel and heat to 80–90 °C for 4–12 hours. Monitor by LC-MS.[1][2][3]
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Expert Tip: If using 2-pyridyl boronates (prone to rapid protodeboronation), switch to the MIDA boronate or use
Protocol B: Displacement
Best for: Introducing aliphatic amines, thiols, or alkoxides.
Mechanism: The C-4 ester withdraws electron density, making C-2 sufficiently electrophilic for direct displacement without transition metals, provided the nucleophile is strong enough.
Reagents:
-
Substrate: N-protected ethyl 2-bromoimidazole-4-carboxylate (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (2.0–3.0 equiv)
-
Base: DIPEA (Hunig's Base) (2.0 equiv) — Neutralizes HBr byproduct.
-
Solvent: DMF, NMP, or DMSO (Polar aprotic is essential).
Step-by-Step:
-
Setup: Dissolve substrate in dry DMF (0.2 M concentration).
-
Addition: Add the amine and DIPEA.
-
Thermal Activation:
-
Method A (Conventional): Heat to 100–120 °C in a sealed tube for 12–24 hours.
-
Method B (Microwave): Irradiate at 140 °C for 30–60 minutes. (Preferred for sterically hindered amines).
-
-
Workup: Pour into water to precipitate the product or extract with EtOAc/LiCl(aq) to remove DMF.
Note: If the amine is weak (e.g., aniline),
Protocol C: Buchwald-Hartwig Amination
Best for: Anilines, amides, or when
Challenge: Ester compatibility. Strong bases like
Reagents:
-
Catalyst:
(2 mol%) + XPhos or BrettPhos (4 mol%)-
Why these ligands? They are bulky and electron-rich, facilitating oxidative addition into the hindered/deactivated C-Br bond and promoting reductive elimination [2].
-
-
Base:
(2.0 equiv) — Crucial for ester tolerance. -
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step:
-
Pre-complexation: Stir
and Ligand in the solvent at RT for 15 mins under Argon to form the active species. -
Addition: Add the imidazole substrate, amine, and
. -
Heating: Heat to 100 °C for 12–18 hours.
-
Workup: Filter through a Celite pad to remove insoluble salts and Palladium black.
Protocol D: Sonogashira Coupling
Best for: Alkynylation (C-C sp bond).[4][6]
Reagents:
-
Catalyst:
(5 mol%) -
Co-catalyst:
(2–5 mol%) -
Base:
(3.0 equiv) or use as solvent/co-solvent. -
Solvent: THF or DMF.
Critical Control Point: Deoxygenation is vital.
Data Summary & Troubleshooting
Comparative Reactivity Table
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig | |
| Primary Mechanism | Nucleophilic Attack | Pd-Catalyzed Cycle | Pd-Catalyzed Cycle |
| Key Requirement | Strong Nucleophile | Boronic Acid Stability | Ligand Selection |
| Ester Compatibility | High | High (w/ Carbonates) | Low (w/ Alkoxides) |
| Temp Range | 100–150 °C | 80–100 °C | 90–110 °C |
| Typical Yield | 60–85% | 75–95% | 50–80% |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Suzuki) | Catalyst poisoning by N-H | Ensure N-protection is complete (check NMR). |
| Ester Hydrolysis | Base too strong / Wet solvent | Switch from hydroxide bases to |
| Protodehalogenation | Use dry solvents; Avoid alcohol solvents; Increase catalyst loading. | |
| Homocoupling (Alkyne) | Oxygen presence | Degas solvents more rigorously (Freeze-Pump-Thaw). |
Mechanistic Pathway (DOT Visualization)
The following diagram details the Suzuki-Miyaura catalytic cycle specific to this substrate, highlighting the role of the ester group.
Figure 2: Catalytic cycle. The electron-withdrawing ester at C-4 lowers the LUMO energy, accelerating the Oxidative Addition step.
References
-
Suzuki-Miyaura Coupling of Heteroaryl Boronates
- Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
- Source: Billingsley, K., Buchwald, S.L. J. Am. Chem. Soc.2007, 129, 3358.
-
URL:[Link]
-
Buchwald-Hartwig Ligand Selection
-
Regioselectivity of Imidazole Alkylation
-
Sonogashira Coupling Reviews
- on Imidazoles:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. sciforum.net [sciforum.net]
Application Note: Advanced Synthesis of Olmesartan Medoxomil via Propyl-Imidazole Intermediates
Introduction & Mechanistic Rationale
Olmesartan medoxomil is a highly potent, non-peptide angiotensin II receptor (AT1 subtype) antagonist utilized globally for the management of hypertension. The architectural core and primary pharmacophore of the olmesartan molecule rely heavily on a functionalized imidazole ring. In industrial synthesis, this core is introduced via a critical intermediate: ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate [1].
The synthesis of the active pharmaceutical ingredient (API) hinges on the strategic N-alkylation of this propyl-imidazole intermediate with a biphenyl tetrazole derivative, typically 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (TTBB). Historically, this alkylation step was plagued by the formation of N-alkylated regioisomers, necessitating labor-intensive and solvent-heavy silica gel column chromatography for purification[2]. Modern, commercially viable protocols have bypassed this bottleneck by employing highly specific solvent systems (such as acetonitrile) that serve a dual role as both the reaction medium and the crystallization solvent. This self-validating thermodynamic control drives the reaction to completion while selectively precipitating the desired regioisomer, ensuring high purity without chromatographic intervention[2][3].
Reaction Workflow & Pathway Visualization
The transformation from the propyl-imidazole intermediate to the final Olmesartan Medoxomil API follows a highly controlled, four-stage sequence: Alkylation, Hydrolysis, Esterification, and Detritylation.
Workflow of Olmesartan Medoxomil synthesis from propyl-imidazole.
Experimental Protocols
Protocol 1: N-Alkylation of the Propyl-Imidazole Intermediate
Objective: To couple ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with TTBB to form Trityl Olmesartan Ethyl Ester.
Causality Insight: Potassium carbonate (
Step-by-Step Methodology:
-
Suspend 36.0 g of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate and an equimolar amount of TTBB in 400 mL of anhydrous acetonitrile.
-
Add 2.0 equivalents of anhydrous
to the suspension. -
Agitate the mixture at 30–40 °C for 12 to 24 hours under a nitrogen atmosphere until HPLC indicates complete consumption of the imidazole intermediate.
-
Cool the reaction mixture to 0–5 °C and stir for an additional 2 hours to induce and complete crystallization.
-
Filter the precipitate, wash thoroughly with cold acetonitrile (50 mL), and dry under vacuum at 40 °C to obtain Trityl Olmesartan Ethyl Ester.
Protocol 2: Hydrolysis and Esterification
Objective: Conversion of the ethyl ester to the medoxomil ester via a sodium salt intermediate.
Causality Insight: The ethyl ester must be hydrolyzed using NaOH to form a highly nucleophilic sodium salt. Dimethylacetamide (DMAc) is used as the solvent because it effectively solvates both the bulky olmesartan salt and the alkylating agent (4-chloromethyl-5-methyl-2-oxo-1,3-dioxolene), promoting an efficient
Step-by-Step Methodology:
-
Suspend the isolated Trityl Olmesartan Ethyl Ester in DMAc (approx. 10 volumes) and add 1.5 equivalents of solid NaOH.
-
Stir the suspension at room temperature (20–25 °C) for 20 hours to ensure complete hydrolysis to the sodium salt.
-
Add 1.0 equivalent of
and cool the mixture to 0 °C. -
Slowly add a pre-mixed solution of 4-chloromethyl-5-methyl-2-oxo-1,3-dioxolene (1.4 equivalents) in DMAc dropwise to control the exotherm.
-
Gradually heat the mixture to 50 °C and maintain for 2 hours.
-
Quench the reaction by pouring it into ice water, extract with ethyl acetate, and concentrate the organic layer under reduced pressure to yield Trityl Olmesartan Medoxomil.
Protocol 3: Detritylation to Olmesartan Medoxomil (API)
Objective: Removal of the triphenylmethyl (trityl) protecting group to yield the final API. Causality Insight: Aqueous acetic acid (75% v/v) is employed to cleave the trityl group. The concentration of water and acid must be strictly controlled; excessive acidity or prolonged exposure leads to the hydrolysis of the sensitive medoxomil ester, generating the unwanted "OLM-acid" impurity, which drastically reduces API purity[4][5].
Step-by-Step Methodology:
-
Suspend Trityl Olmesartan Medoxomil in 75% v/v aqueous acetic acid (5 volumes).
-
Stir the suspension at 25–30 °C for exactly 10 hours[4].
-
Filter off the precipitated byproduct (triphenyl carbinol/trityl alcohol) through a Celite pad and wash with a small volume of 75% aqueous acetic acid.
-
Dilute the filtrate with methylene chloride and water. Separate the layers and wash the organic layer with 20% w/w aqueous sodium chloride solution.
-
Concentrate the organic layer under reduced pressure and crystallize the final Olmesartan Medoxomil from a mixture of acetone and ethyl acetate. Filter and dry to obtain the API.
Quantitative Data & Quality Control
Monitoring process-related impurities is critical for regulatory compliance. The propyl-imidazole intermediate can generate dehydro and methoxy impurities if the upstream Grignard additions are not properly controlled[1]. During the final detritylation step, the OLM-acid impurity must be kept strictly below 1.0% to meet pharmacopeial standards[5].
| Parameter | Expected Value | Critical Process Parameter (CPP) | Reference |
| Alkylation Yield | > 85% | Acetonitrile solvent, 0–5 °C crystallization | [2] |
| Detritylation Yield | > 90% | 75% v/v aq. acetic acid, 25–30 °C | [4] |
| OLM-acid Impurity | < 1.0% | Strict control of acid exposure time | [5] |
| Final API Purity | > 99.9% | Final crystallization from acetone/EtOAc | [4] |
References
-
PROCESS FOR THE PREPARATION OF OLMESARTAN MEDOXOMIL - Patent 1910343 - EPO. European Patent Office. URL: [Link]
-
A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. National Institutes of Health (NIH). URL: [Link]
- US7528258B2 - Preparation of olmesartan medoxomil. Google Patents.
-
Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry. URL: [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. PROCESS FOR THE PREPARATION OF OLMESARTAN MEDOXOMIL - Patent 1910343 [data.epo.org]
- 3. US7943779B2 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 4. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7528258B2 - Preparation of olmesartan medoxomil - Google Patents [patents.google.com]
Application Note: Precision Cross-Coupling of 2-Bromo-Imidazole Esters
Topic: Cross-coupling reaction conditions for 2-bromo-imidazole esters Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Process Engineers, and Medicinal Chemists.
Executive Summary: The "Privileged but Problematic" Scaffold
2-Bromo-imidazole-4(5)-carboxylates are high-value synthons in drug discovery, serving as precursors to precursors for purine mimetics, kinase inhibitors, and alkaloids. However, they present a "perfect storm" of reactivity challenges:
-
Catalyst Poisoning: The N3 lone pair is a potent ligand for Pd(II), leading to catalyst sequestration.
-
Base Sensitivity: The ester moiety precludes the use of standard strong alkoxide bases (e.g., NaOtBu) common in Buchwald-Hartwig aminations.
-
Protodebromination: The C2 position is electron-deficient; under reductive conditions, the bromine is prone to displacement by hydride.
This guide provides field-validated protocols to overcome these barriers, focusing on Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings.
Strategic Analysis & Mechanistic Grounding
The N-Protection Imperative
Do not attempt cross-coupling on the unprotected N-H imidazole ester.
The acidic N-H proton (
-
Recommendation: Use SEM (2-(trimethylsilyl)ethoxymethyl), MOM (methoxymethyl), or Methyl protection.
-
Why: These groups sterically shield the N-atoms and prevent imidazolide formation. SEM is preferred for late-stage removal; Methyl is preferred if it is part of the final pharmacophore.
Ligand Selection Logic
-
Suzuki: SPhos or XPhos . The biaryl dialkylphosphine structure promotes reductive elimination and prevents the formation of stable Pd-N3 dimers.
-
Buchwald: BrettPhos or tBuBrettPhos . These are strictly required to facilitate amine binding over the competitive coordination of the imidazole nitrogen.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Best for: Biaryl synthesis, introducing solubilizing groups.
The Challenge: Standard conditions (Pd(PPh3)4/Na2CO3) often fail due to slow oxidative addition at C2. The Solution: A precatalyst system with a bulky, electron-rich ligand and a phosphate base to preserve the ester.
Materials
-
Substrate: Methyl 1-(SEM)-2-bromo-1H-imidazole-4-carboxylate (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: SPhos (4-10 mol%) (Ligand:Pd ratio 2:1)
-
Base: K₃PO₄ (Tribasic potassium phosphate) (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Pre-complexation: In a vial, dissolve Pd(OAc)₂ and SPhos in dry 1,4-dioxane. Stir at RT for 10 mins. Observation: Solution turns from orange to pale yellow (formation of active Pd(0)-L species).
-
Reaction Assembly: To a reaction vessel (microwave vial or Schlenk flask), add the Imidazole substrate, Boronic acid, and finely ground K₃PO₄.
-
Solvent Addition: Add the pre-formed catalyst solution and the specified volume of degassed water.
-
Concentration Target: 0.1 M with respect to the imidazole.
-
-
Degassing: Sparge with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles.
-
Execution: Heat to 80°C for 4–12 hours.
-
Note: Monitor by LCMS. If protodebromination (M-Br -> M-H) is observed, lower temp to 60°C and increase catalyst loading.
-
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Best for: Amination at C2. Critical for kinase inhibitor scaffolds.
The Challenge: The standard base, NaOtBu, causes rapid transesterification or hydrolysis of the ester. The Solution: Use Cesium Carbonate (Cs₂CO₃) as a mild, ester-compatible base, paired with the BrettPhos Pd G3 or G4 precatalyst.
Materials
-
Substrate: Methyl 1-Methyl-2-bromo-1H-imidazole-4-carboxylate (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (2–5 mol%)
-
Base: Cs₂CO₃ (anhydrous) (2.0 equiv)
-
Solvent: Toluene (anhydrous) or t-Amyl Alcohol
Step-by-Step Methodology
-
Drying: Flame-dry the glassware. Moisture kills this reaction by stalling the transmetallation step.
-
Solids: Add Substrate, Base (Cs₂CO₃), and Catalyst (BrettPhos Pd G3) to the vessel.
-
Liquids: Add the Amine and Solvent (Toluene).
-
Concentration: 0.2 M (Higher concentration helps C-N coupling).
-
-
Inertion: Seal and purge with Nitrogen/Argon.
-
Execution: Heat to 100°C for 12–16 hours.
-
Troubleshooting: If conversion is low, add 3Å molecular sieves to the reaction mixture to scavenge trace water.
-
-
Workup: Filter through a Celite pad (eluting with DCM) to remove inorganic salts before aqueous wash.
Protocol C: Sonogashira Coupling (C-C Alkyne)
Best for: Alkynyl linkers.
The Challenge: Copper acetylides can be sluggish to transmetallate with electron-poor imidazoles. The Solution: A "Copper-Free" variant is often preferred to avoid homocoupling, but for this specific scaffold, a controlled CuI protocol works best if the temperature is kept low.
Materials
-
Substrate: 2-Bromo-imidazole ester (N-protected)
-
Alkyne: Terminal alkyne (1.5 equiv)[1]
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: THF or DMF (degassed)[1]
Step-by-Step Methodology
-
Mix: Combine Substrate, Pd catalyst, and CuI in the vessel.
-
Solvent: Add THF and Et₃N.
-
Alkyne Addition: Add the alkyne last (dropwise if liquid) to prevent rapid homocoupling (Glaser coupling).
-
Temperature: Stir at RT for 1 hour, then heat to 50°C if necessary.
-
Warning: Do not exceed 60°C; high temps promote alkyne polymerization and ester degradation.
-
Optimization & Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Start Material (SM) Recovered | Catalyst poisoning by N3 or inactive Pd species. | Switch to Pd-G3/G4 precatalysts (ensures 1:1 L:Pd ratio). Increase temp by 10°C. |
| Protodebromination (M-H) | Hydride source in solvent or excessive heat. | Use anhydrous solvents . Switch solvent from alcohol to Toluene/Dioxane. Lower temp. |
| Ester Hydrolysis (Acid) | Base is too strong or water content too high. | Switch base to K₃PO₄ or K₂CO₃ . Use anhydrous Cs₂CO₃. |
| Homocoupling (Biaryl) | Oxygen leak or transmetallation issues. | Re-degas solvents vigorously. Reduce Boronic acid equivalents. |
Visualized Workflows
Decision Tree for Reaction Setup
Caption: Operational workflow for selecting reaction conditions based on coupling partner and protection status.
Mechanistic Cycle: The Ester Effect
Caption: Catalytic cycle highlighting the critical role of base selection in preventing ester hydrolysis side reactions.
References
-
BenchChem. Application Notes and Protocols for Cross-Coupling Reactions of 2-(2-bromophenyl)-1H-imidazole. (2025).[1][2][3] Retrieved from
-
Organic Chemistry Portal. Suzuki Coupling - Reaction Conditions and Mechanism. Retrieved from
-
Organic Chemistry Portal. Buchwald-Hartwig Amination - Ligands and Protocols. Retrieved from
-
Langhammer, I., & Erker, T. Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole halides with arylboronic acids.[3] Heterocycles (2005).[3] Retrieved from
-
Frontiers in Catalysis. How to develop sustainable palladium-catalyzed cross-coupling reactions. (2025).[1][2][3] Retrieved from
Sources
Application Note: Scalable Synthesis Routes for Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
Executive Summary
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS: 113444-44-3) is a highly valued heterocyclic building block, prominently utilized in the development of Angiotensin II receptor blockers (ARBs) and novel antineoplastic agents. The presence of the C2-bromine atom provides a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the propyl and carboxylate groups mimic the pharmacophores of established sartans. This application note details a highly scalable, three-step telescoped synthesis route optimized for high yield, regioselectivity, and operational safety at the kilo-scale.
Retrosynthetic Analysis & Route Selection
The synthesis of highly substituted imidazoles requires precise control over regioselectivity and intermediate stability. We have designed a robust route starting from commercially available ethyl 3-oxohexanoate (ethyl butyrylacetate).
-
Nitrosation: The active methylene is selectively oxidized to an oxime. Controlling the temperature prevents over-oxidation.
-
Reductive Cyclocondensation: A one-pot reduction of the oxime to an
-amino ketone, followed by immediate trapping with formamidine acetate, constructs the imidazole core. This design choice is critical: it avoids the isolation of the highly unstable -amino ketone, preventing unwanted pyrazine dimerization. -
Regioselective Bromination: The C2 position of the resulting 1H-imidazole is the most nucleophilic site. Bromination is driven by electrophilic aromatic substitution. The use of a sodium acetate buffer is a mandatory causality for success; it neutralizes the HBr byproduct, preventing the protonation of the imidazole nitrogen, which would otherwise deactivate the ring toward electrophilic attack .
Workflow Visualization
Fig 1. Three-step scalable synthesis route for Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(hydroxyimino)-3-oxohexanoate
Objective: Selective nitrosation of the active methylene group.
-
Preparation: Charge a jacketed reactor with ethyl 3-oxohexanoate (1.0 equiv) and glacial acetic acid (3.0 vol). Cool the mixture to 0–5 °C under nitrogen.
-
Addition: Dissolve sodium nitrite (1.2 equiv) in a minimum volume of deionized water. Add this aqueous solution dropwise to the reactor over 2 hours, strictly maintaining the internal temperature below 5 °C.
-
Reaction: Stir the mixture for an additional 4 hours at 0–5 °C.
-
Self-Validation Check: The reaction mixture will transition from colorless to a distinct pale yellow/greenish hue, indicating the formation of the nitroso tautomerizing to the oxime. TLC (Hexane:EtOAc 7:3) must show the complete disappearance of the starting material (
) and the appearance of a more polar spot ( ). -
Workup: Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil.
Protocol 2: Reductive Cyclocondensation (CAS: 97749-91-2)
Objective: One-pot reduction and imidazole ring formation.
-
Preparation: Dissolve Intermediate 1 (1.0 equiv) and formamidine acetate (2.5 equiv) in glacial acetic acid (5.0 vol) at room temperature.
-
Reduction: Gradually add Zinc dust (3.0 equiv) in small portions over 1 hour.
-
Self-Validation Check: The addition of zinc dust is highly exothermic. Maintaining a controlled exotherm (internal temp rising to ~40–50 °C during addition) validates the active reduction of the oxime to the amine.
-
Cyclization: Once addition is complete, heat the mixture to reflux (118 °C) for 6 hours.
-
Workup: Cool to room temperature and filter through a pad of Celite to remove unreacted zinc. Pour the filtrate into crushed ice and adjust the pH to 8–9 using concentrated aqueous ammonia. Extract with ethyl acetate. The alkaline pH ensures the precipitation of zinc salts as zinc hydroxide while keeping the product in the organic phase. Concentrate and recrystallize from ethanol to yield Intermediate 2.
Protocol 3: Regioselective Bromination (CAS: 113444-44-3)
Objective: Electrophilic bromination at the C2 position.
-
Preparation: Dissolve Intermediate 2 (1.0 equiv) in glacial acetic acid (4.0 vol). Add anhydrous sodium acetate (1.5 equiv) and stir until completely dissolved.
-
Addition: Add elemental bromine (
, 1.1 equiv) dropwise over 30 minutes at room temperature (20–25 °C). Protect the reaction vessel from direct light. -
Reaction: Stir the mixture for 18 hours at room temperature.
-
Self-Validation Check: The deep red color of the bromine dissipates as it is consumed via electrophilic aromatic substitution.
-
Workup: Pour the reaction mixture into ice water containing 5% sodium thiosulfate. The thiosulfate quenches any unreacted bromine (the solution color turns pale), which induces the immediate precipitation of the highly hydrophobic brominated product. Filter the solid, wash with cold water, and dry under vacuum at 50 °C to yield the target product.
Quantitative Data & Optimization
The following table summarizes the optimized reaction parameters and expected quality metrics when scaling from bench to kilo-lab production.
| Reaction Step | Reagents & Catalysts | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Key Impurity Profile |
| 1. Nitrosation | 0–5 | 4 | 88–92% | >95.0% | Unreacted starting material (<2%) | |
| 2. Cyclocondensation | Formamidine acetate, Zn | 118 | 6 | 65–70% | >98.0% | Pyrazine derivatives (<1%) |
| 3. Bromination | 20–25 | 18 | 75–82% | >99.5% | Dibrominated byproducts (N.D.) |
References
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. URL:[Link]
-
Leone-Bay, A., & Glaser, L. (1987). An Efficient Method for the Preparation of 4(5)-Cyanoimidazoles. Synthetic Communications, 17(12), 1409-1412. URL:[Link]
-
Yan, L., et al. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 4(1), 162-166. URL:[Link]
Troubleshooting & Optimization
Improving yield in the synthesis of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
This guide serves as a technical support resource for the synthesis and yield optimization of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS: 113444-44-3). It is designed for researchers encountering specific bottlenecks in the synthetic workflow.
Molecule Overview & Synthetic Logic
Target Molecule: Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate CAS: 113444-44-3 Core Application: Key intermediate for angiotensin II receptor antagonists (Sartans) and functionalized imidazole scaffolds.
The synthesis typically follows a two-stage construction logic :
-
Imidazole Ring Formation: Cyclization of an
-halo- -keto ester with a formamidine source. -
C2-Functionalization: Regioselective bromination at the 2-position.
Synthetic Pathway Visualization
The following diagram outlines the critical pathway and potential failure points.
Figure 1: Logical synthesis flow for CAS 113444-44-3, highlighting stability bottlenecks.
Troubleshooting & Optimization (Q&A)
Phase 1: Precursor Synthesis (Ring Closure)
Q1: My yield for the imidazole ring closure is consistently low (<40%). What is the primary cause?
Diagnosis: The instability of the
-
In-Situ Protocol: Do not isolate the
-bromo intermediate. Perform the bromination of ethyl 3-oxohexanoate and immediately telescope it into the cyclization step. -
Ammonia Control: The cyclization with formamidine often releases acid. Ensure you are using Formamidine Acetate with a controlled excess of ammonia or ammonium acetate to buffer the pH. If the pH drops too low, the amidine hydrolyzes before ring closure.
Q2: I see a major impurity spot just above the product on TLC. What is it? Diagnosis: This is often the decarboxylated byproduct or the self-condensation product of the keto-ester. Corrective Action:
-
Maintain reaction temperature strictly below 50°C during the initial mixing of the amidine and the keto-ester.[1]
-
Water Removal: Use a Dean-Stark trap or molecular sieves if using a non-aqueous solvent (e.g., Toluene/Ethanol mix) to drive the equilibrium forward.
Phase 2: Regioselective Bromination (The Critical Step)
Q3: During bromination with NBS, I get a mixture of mono-bromo, di-bromo, and starting material. How do I fix this? Diagnosis: This indicates a lack of regiocontrol, often caused by radical bromination (side chains) or over-reaction due to high concentration. Corrective Action:
-
Switch Mechanism: Ensure the reaction is electrophilic , not radical. Perform the reaction in Acetonitrile (ACN) or DMF in the dark (foil-wrapped flask) to suppress radical bromination of the propyl chain.
-
Temperature Ramp: Start at 0°C . Add NBS portion-wise over 30 minutes. Only warm to room temperature after addition is complete.
-
Stoichiometry: Use exactly 1.05 equivalents of NBS. Excess NBS leads to N-bromination (unstable) or C-bromination of the alkyl chain.
Q4: The product turns yellow/brown upon drying. Is it decomposing? Diagnosis: Yes, 2-bromoimidazoles are sensitive to acid traces which catalyze debromination or polymerization. Corrective Action:
-
Quench Thoroughly: Wash the organic layer with 10% Na₂S₂O₃ (Sodium Thiosulfate) to remove free bromine.
-
Base Wash: Wash with saturated NaHCO₃ to ensure the final product is free of succinimide and acid residues.
-
Storage: Store the solid in the dark at 2–8°C.
Optimized Experimental Protocol
Step 1: Synthesis of Ethyl 5-propyl-1H-imidazole-4-carboxylate
Note: This protocol uses a telescoped approach to maximize yield.
-
Bromination: Dissolve Ethyl 3-oxohexanoate (1.0 eq) in DCM (5 vol). Cool to 0°C. Add Bromine (1.0 eq) dropwise. Stir for 1 h. Wash with water, dry (MgSO₄), and concentrate in vacuo below 30°C. Use immediately.
-
Cyclization: Dissolve Formamidine Acetate (1.5 eq) in Ethanol (10 vol). Add the crude bromo-ester dropwise.
-
Buffering: Slowly add liquid ammonia or Et₃N (2.0 eq) to maintain pH ~8–9.
-
Reaction: Stir at room temperature for 12 h.
-
Workup: Remove solvent. Resuspend in water.[2] Extract with EtOAc.[2] Recrystallize from Acetone/Hexane.
-
Target Yield: 60–75%
-
Step 2: Bromination to Target (CAS 113444-44-3)
-
Dissolution: Dissolve Ethyl 5-propyl-1H-imidazole-4-carboxylate (10 g, 1.0 eq) in Acetonitrile (ACN) (100 mL).
-
Why ACN? It promotes ionic bromination over radical pathways better than THF.
-
-
Cooling: Cool the solution to 0–5°C using an ice bath. Protect from light.
-
Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.
-
Critical: Do not dump NBS all at once; the exotherm causes side reactions.
-
-
Reaction: Remove ice bath and stir at RT for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).
-
Quench: Pour mixture into ice water (300 mL) containing Na₂S₂O₃ (1 g).
-
Isolation: The product often precipitates.[1] Filter the solid.[1][3] If oil forms, extract with DCM.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM -> 2% MeOH/DCM).
Data: Solvent Impact on Bromination Yield
| Solvent | Temperature | Yield (%) | Purity (HPLC) | Notes |
| Acetonitrile | 0°C -> RT | 82% | 98.5% | Recommended. Cleanest profile. |
| DMF | RT | 65% | 92% | Difficult workup; some over-bromination. |
| THF | RT | 55% | 88% | Radical side-products observed. |
| CHCl₃ | Reflux | 40% | 80% | Significant decomposition. |
References
-
GuideChem. (2025). Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate Properties and Synthesis. Retrieved from
-
Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. (Context for imidazole ring closure methodologies). Retrieved from
-
PubChem. (2025). Ethyl 2-bromo-1H-imidazole-5-carboxylate Compound Summary. Retrieved from
-
Molaid Chemicals. (2025). Chemical Structure and Synonyms for CAS 113444-44-3. Retrieved from
Sources
Technical Support Center: Purification of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate. The unique physicochemical properties of substituted imidazoles present specific challenges during purification. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to overcome these hurdles, ensuring high purity and yield of the target compound.
Frequently Asked Questions: First Principles of Purification
This section addresses foundational questions regarding the purification strategy for Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate, providing the essential knowledge needed to make informed decisions in the laboratory.
Q1: What are the primary challenges when purifying this specific imidazole derivative?
The purification of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate is complicated by several factors inherent to its structure. The imidazole core contains a basic nitrogen atom that can interact strongly with the acidic silanol groups on standard silica gel, a common stationary phase in chromatography. This interaction often leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the product.[1][2] Furthermore, the synthesis of this compound can result in a mixture of impurities, including unreacted starting materials, over-brominated species (dibromo-imidazoles), and potential regioisomers, which may have very similar polarities to the desired product, making separation difficult.[3]
Q2: What are the most effective methods for purifying this compound?
The two most robust and widely applicable purification techniques for this class of compound are flash column chromatography and recrystallization .[4]
-
Flash Column Chromatography is ideal for separating the target compound from impurities with different polarities.[2] Careful selection of the mobile phase and stationary phase is critical for success.
-
Recrystallization is an excellent final purification step to achieve high purity (>99%), provided a suitable solvent system can be identified.[3][5] It is particularly effective at removing trace impurities after a preliminary chromatographic separation.
-
Acid-Base Extraction can also be employed as a preliminary work-up step to remove non-basic or non-acidic impurities, leveraging the basicity of the imidazole ring.[1][6]
Q3: My TLC shows multiple spots after the bromination reaction. What are these likely to be?
Observing multiple spots on a Thin-Layer Chromatography (TLC) plate is a common outcome. Besides the desired product and remaining starting material, these spots often correspond to byproducts of the bromination reaction. A frequent issue is the formation of over-brominated products, such as di- or tri-brominated imidazoles, especially if the reaction conditions are not strictly controlled.[3] The initial mono-brominated product can sometimes be more reactive than the starting material, leading to further halogenation.[3] Depending on the precursors, regioisomers (e.g., where the propyl and carboxylate groups are swapped) could also be present if the initial imidazole synthesis was not perfectly regioselective.
Troubleshooting Guide for Common Purification Issues
This guide is designed to provide rapid, actionable solutions to problems encountered during the purification process.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Spots (Column Chromatography) | 1. Inappropriate solvent system polarity. 2. Column overloading. 3. Insufficient difference in polarity between product and impurities. | 1. Optimize Eluent: Develop a new solvent system using TLC, aiming for an Rf of 0.2-0.3 for the target compound. Try solvent systems with different selectivities (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).[7] 2. Reduce Sample Load: Ensure the crude material is 1-2% of the silica gel mass for difficult separations.[7] 3. Change Stationary Phase: Consider using neutral or basic alumina, which can offer different selectivity compared to silica gel.[1] |
| Significant Peak Tailing or Streaking (TLC / Column Chromatography) | The basic imidazole nitrogen is interacting strongly with acidic sites on the silica gel.[1] | 1. Add a Basic Modifier: Incorporate 0.1-1% triethylamine (Et₃N) or pyridine into the mobile phase. This neutralizes the acidic silica sites, preventing strong adsorption and improving peak shape.[1][2][7] 2. Use Alumina: Switch to a neutral or basic alumina stationary phase, which is less acidic than silica.[2] 3. Dry Loading: Adsorb the sample onto a small amount of silica and load it dry onto the column. This can lead to sharper bands.[1] |
| Product "Oils Out" Instead of Crystallizing (Recrystallization) | 1. The solution is too concentrated (supersaturated). 2. The presence of impurities is inhibiting crystal lattice formation. 3. The melting point of the compound is lower than the boiling point of the solvent.[8] | 1. Slow Down Cooling: Allow the solution to cool to room temperature slowly before moving to an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. 2. Add a Seed Crystal: If available, add a tiny crystal of pure product to the cooled solution.[3] 3. Change Solvent: Use a lower-boiling point solvent or a different solvent pair.[8] 4. Pre-Purify: Run the material through a quick silica plug or column first to remove the bulk of impurities.[8] |
| Low Yield After Recrystallization | 1. Too much solvent was used for dissolution. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Use Minimum Solvent: Add the hot solvent portion-wise until the compound just dissolves.[5] 2. Maximize Precipitation: Cool the flask in an ice bath or refrigerator for an extended period to minimize solubility.[7] 3. Reduce Mother Liquor Volume: Concentrate the filtrate (mother liquor) and cool again to recover a second crop of crystals (which may require re-purification).[7] |
| Product Appears Unstable or Degrades on the Column | The compound may be sensitive to the acidic nature of silica gel, leading to degradation over time.[2][3] | 1. Minimize Contact Time: Use a faster flow rate during chromatography. 2. Use Neutralized Silica/Alumina: Pre-treat the silica by washing it with the eluent containing triethylamine before packing the column, or use neutral alumina as the stationary phase.[2] |
Visualized Experimental Workflows
The following diagrams illustrate the logical flow for purification and troubleshooting, providing a clear visual guide for your experimental design.
Caption: General workflow for the purification of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate.
Caption: Troubleshooting logic for common column chromatography challenges.
Detailed Experimental Protocols
These protocols provide a validated starting point for purification. Optimization may be required based on the specific impurity profile of your crude material.
Protocol 1: Flash Column Chromatography
This method is the primary choice for purifying the crude reaction mixture. The addition of triethylamine is crucial for obtaining symmetrical peaks and good recovery.
-
Solvent System Selection:
-
Perform TLC analysis on the crude material using a starting solvent system of 7:3 Hexane:Ethyl Acetate.
-
If the Rf value is too high (>0.4), increase the proportion of hexane. If it is too low (<0.15), increase the proportion of ethyl acetate.
-
Prepare the chosen mobile phase (eluent) and add 0.5% triethylamine by volume (e.g., 5 mL of Et₃N for every 1 L of eluent).[1]
-
-
Column Preparation:
-
Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).[1]
-
Pack the column with silica gel as a slurry in the least polar mobile phase (e.g., 9:1 Hexane:EtOAc).
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the dry powder to the top of the packed column.[1]
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often most effective for separating closely related impurities.[3]
-
Collect fractions and monitor their composition by TLC.
-
Combine all fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate.
-
Protocol 2: Recrystallization
This protocol is ideal for a final polishing step to achieve high analytical purity.
-
Solvent Selection:
-
Dissolution:
-
Place the impure, solid material in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.[7]
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes, then perform a hot filtration through a fluted filter paper or celite to remove the charcoal.[8]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[5]
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Purity Verification: A Self-Validating System
Confirming the purity of the final product is a non-negotiable step.
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot with no tailing. Co-spotting with the starting material and crude mixture can confirm the removal of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structural integrity of the compound and for detecting impurities.[9] The spectra of the purified material should show sharp peaks corresponding to the target structure and be free of unassignable signals.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.[6][10] A broad or depressed melting point is indicative of impurities.
By following the rigorous protocols and troubleshooting logic outlined in this guide, researchers can confidently and efficiently purify Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate to the high degree of purity required for subsequent applications in drug discovery and development.
References
- BenchChem. Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. Technical Support Center: Purification of Imidazole Derivatives.
- BenchChem. Troubleshooting common issues in the synthesis of N-heterocycles.
- BenchChem. Technical Support Center: Purification of Brominated Imidazole Compounds.
- BenchChem. Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products.
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025).
- Al-Ghorbani, M., et al. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. PMC.
- Suzuki purification problem. (2018). Reddit.
- ChemicalBook. ethyl 2-bromo-1h-imidazole-4-carboxylate(74478-93-6) 1 h nmr.
- BenchChem. troubleshooting guide for the synthesis of heterocyclic compounds.
- Guidechem. Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate 113444-44-3 wiki.
- Interchim. Purification of Imidazole using PF-15SIHP-F0025.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- PubChemLite. Ethyl 2-bromo-5-cyclopropyl-1h-imidazole-4-carboxylate (C9H11BrN2O2).
- Asian Journal of Research in Chemistry. (2015). Identification synthesis of process-related impurities of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
- Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate.
- Sigma-Aldrich. Ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate.
- Sigma-Aldrich. Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate.
- Amerigo Scientific. Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate.
- ChemScene. Ethyl 2-bromo-5-fluoro-1H-imidazole-4-carboxylate.
- Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate.
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Organic Syntheses Procedure. (n.d.).
- Sigma-Aldrich. Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate.
- GoldBio. Imidazole, Recrystallized.
- Google Patents. (n.d.). CN104177296A - Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- Cabezas, A. S., et al. (n.d.). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. PMC.
- Sastry, T. U., et al. (2011). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Der Pharma Chemica.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ETHYL 2-BROMO-1H-IMIDAZOLE-4-CARBOXYLATE(74478-93-6) 1H NMR [m.chemicalbook.com]
- 10. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Solving solubility issues with Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
Topic: Solubility Optimization & Handling Guide
Document ID: TS-IMID-BR-005 | Status: Active | Last Updated: 2026-03-07[1][2][3]
Executive Technical Summary
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS: 113444-44-3) is a critical heterocyclic intermediate, primarily utilized in the synthesis of Angiotensin II receptor antagonists (e.g., Olmesartan medoxomil ).[1][2][3]
Researchers frequently encounter solubility challenges due to its "Push-Pull" physicochemical profile :
-
High Crystallinity: The planar imidazole ring and intermolecular Hydrogen bonding (N-H[2][3]···N) create a stable, high-energy crystal lattice (Melting Point: ~82–86°C) that resists dissolution.[1][2][3]
-
Lipophilicity: The propyl chain and ethyl ester increase
(approx.[2][3] 2.5–3.0), reducing water solubility significantly.[3] -
Weak Ionization: The electron-withdrawing bromine (C-2) and ester (C-4) drastically lower the basicity of the imidazole nitrogen, meaning it does not protonate (and solubilize) easily at physiological pH (7.4).[1][2][3]
This guide provides authoritative protocols to overcome these barriers in both biological assays and synthetic chemistry.
Master Solubility Protocol (Tiered Approach)
Tier 1: Preparation of High-Concentration Stock Solutions
For storage and initial dissolution.[1][2]
Q: What is the absolute best solvent for a primary stock solution? A: Dimethyl Sulfoxide (DMSO) is the gold standard.[1][2]
-
Protocol: Weigh the powder into a glass vial. Add DMSO dropwise while vortexing.[3] If the solution remains cloudy, warm slightly to 37°C in a water bath for 2 minutes.
-
Alternative: Dimethylformamide (DMF) is equally effective but less biocompatible for cell assays.[2][3] Ethanol (EtOH) can achieve ~10-20 mg/mL but requires sonication.[1][2][3]
Q: Can I store the stock solution? A: Yes, but stability is the concern.
-
Condition: Store at -20°C.
-
Precaution: The ethyl ester is susceptible to hydrolysis if the DMSO absorbs water.[2][3] Use anhydrous DMSO and seal with Parafilm or store under nitrogen/argon.[2][3]
Tier 2: Aqueous Dilution for Biological Assays
Preventing the "Crash Out" phenomenon upon dilution.
Q: My compound precipitates immediately when I add the DMSO stock to my cell culture media. Why? A: This is "Solvent Shock." The hydrophobic propyl and bromo groups drive the molecules to aggregate instantly when the DMSO (solvent) is stripped away by the excess water (anti-solvent).[1][2][3]
The Fix: The "Step-Down" Dilution Method Do not pipette 100% DMSO stock directly into 100% aqueous media.[1][2][3]
-
Intermediate Step: Dilute your DMSO stock 1:10 into a co-solvent mix (e.g., PEG-400 or Propylene Glycol).[1][2][3]
-
Final Dilution: Slowly add this intermediate mix to your media with rapid stirring.
Recommended Vehicle Formulation (For In Vivo/IP Injection):
| Component | Percentage (v/v) | Function |
|---|---|---|
| DMSO | 5% | Primary Solubilizer |
| PEG-400 | 40% | Co-solvent / Dispersant |
| Tween 80 | 5% | Surfactant (prevents aggregation) |
| Saline / PBS | 50% | Aqueous Bulk |[1][2][3]
Tier 3: Chemical Synthesis Handling
Solubilization for reactions (e.g., N-alkylation).[1][2][3]
Q: I need to alkylate the N-H group. What solvent system should I use? A: Do not use protic solvents (alcohols/water).[2][3]
-
Base Selection: The N-H proton is acidified by the bromine and ester groups (pKa est. ~10-11).[1][2][3] Use a mild-to-strong base like Potassium Carbonate (
) or Sodium Hydride (NaH) .[1][2] -
Mechanism: Deprotonating the N-H creates the imidazolide anion , which is highly soluble in polar aprotic solvents and highly nucleophilic.[2][3]
Visual Troubleshooting Guides
Diagram 1: The Solubility Decision Matrix
Use this workflow to determine the correct solvent system based on your application.
Caption: Decision tree for selecting solvent systems based on end-use application (Assay vs. Synthesis).
Diagram 2: pH-Dependent Solubility Mechanism
Understanding why pH adjustments fail or succeed.[1][2]
Caption: The compound is least soluble at neutral pH.[1][2][3] Solubility peaks at high pH (anion formation) or very low pH (cation).[1][2][3]
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Cloudiness in Stock Solution | Water contamination in DMSO or saturation reached.[1][2][3] | 1. Warm to 37°C. 2. Sonicate for 5 mins. 3. Verify DMSO is anhydrous.[2][3] |
| Precipitation in Media (1-2 hours) | Thermodynamic instability (supersaturation). | Add a stabilizing carrier: 0.5% Methylcellulose or Cyclodextrin (HP-β-CD) to the media.[1][2] |
| Loss of Potency over time | Ester hydrolysis.[2][3] | Avoid storing in aqueous buffers >24 hours.[3] Prepare fresh dilutions daily. |
| Low Yield in Alkylation | Incomplete dissolution in reaction solvent.[2][3] | Switch solvent to DMF.[2][3] Ensure base (e.g., |
Frequently Asked Questions (FAQ)
Q: Can I use ultrasonic baths to dissolve this compound? A: Yes. Sonication is highly recommended to break up the crystal lattice.[2][3] However, ensure the bath water does not heat up excessively (>50°C) to prevent thermal degradation of the bromine bond.[3]
Q: Is this compound light-sensitive? A: Yes, halogenated imidazoles can be sensitive to UV light (de-bromination).[1][2][3]
-
Protocol: Wrap vials in aluminum foil and store in amber glass whenever possible.
Q: I need to run an NMR. What solvent should I use? A: DMSO-d6 or CDCl3 (Chloroform-d).[1][2] It is sufficiently soluble in both for characterization.[2][3] DMSO-d6 is preferred if you want to observe the exchangeable N-H proton clearly.[1][2][3]
References
-
PubChem. (n.d.).[2][3] Ethyl 2-bromo-1H-imidazole-5-carboxylate | C6H7BrN2O2.[1][2] National Library of Medicine.[2][3] Retrieved March 7, 2026, from [Link][1][2][3]
-
Journal of Chemical and Pharmaceutical Research. (2014). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. Retrieved March 7, 2026, from [Link][1][2][3]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. American Chemical Society, Organic Division.[2][3][4] Retrieved March 7, 2026, from [Link][1][2][3]
Sources
Minimizing side reactions during imidazole ester hydrolysis
Ticket ID: #IEH-2024-OPT Subject: Minimizing Side Reactions During Imidazole Ester Hydrolysis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You have reached the technical support hub for N-acylimidazole chemistry. While "imidazole esters" can refer to alkyl esters on an imidazole ring, this guide focuses on the high-reactivity N-acylimidazole intermediates (azolides). These species are potent acylating agents used in peptide synthesis and drug delivery.
The Core Problem: Their high reactivity, which makes them useful, also makes them prone to three specific side reactions during hydrolysis:
-
Racemization (via azlactone formation).
-
Competitive Nucleophilic Attack (unwanted amidation/transesterification).
-
Hydrolytic Stalling (due to pH mismatch or aggregation).
This guide provides the protocols to suppress these pathways while ensuring clean conversion to the carboxylic acid.
Module 1: The Racemization Crisis
Priority: Critical Applicability: Chiral N-acylamino acid derivatives.[1]
The Mechanism of Failure
If your enantiomeric excess (ee%) is dropping, your hydrolysis conditions are likely too basic. N-acylimidazoles possess a highly acidic
-
The Pathway: Base-catalyzed removal of the
-proton leads to the formation of a 5(4H)-oxazolone (azlactone) intermediate. This intermediate is planar and achiral. When it re-opens (hydrolyzes), it yields a racemic product.
Troubleshooting Protocol: The "Cold-Acid" Quench
Do not use standard alkaline hydrolysis (NaOH/LiOH) for chiral N-acylimidazoles.
Step-by-Step Methodology:
-
Temperature Control: Cool the reaction mixture to 0°C or -10°C .
-
Reasoning: Racemization has a higher activation energy (
) than hydrolysis. Lowering temperature suppresses the side reaction (racemization) exponentially more than the desired reaction (hydrolysis).
-
-
Buffer Selection: Use a buffered aqueous solution at pH 4.0 – 6.0 .
-
Recommended: 1M Acetate buffer (pH 4.5) or MES buffer.
-
Avoid: Carbonate or Phosphate buffers > pH 7.5.
-
-
Solvent System: Ensure homogeneity. If your substrate is lipophilic, add THF or Acetonitrile (ACN) to the aqueous buffer (1:1 ratio).
-
Note: Heterogeneous mixtures trap the activated species, prolonging exposure to potential bases.
-
Data: pH Impact on Half-Life (
| pH Condition | Hydrolysis Rate | Racemization Risk | Verdict |
|---|---|---|---|
| < 2.0 (Strong Acid) | Slow | Low | Poor. Protonation of imidazole nitrogen stabilizes the bond, retarding hydrolysis. |
| 4.5 - 6.0 (Weak Acid) | Moderate | Negligible | Optimal. "Goldilocks" zone. |
| 7.0 - 8.0 (Neutral) | Fast | Moderate | Risky for sensitive substrates (e.g., Phenylglycine derivs). |
| > 10.0 (Basic) | Very Fast | High | Prohibited. Rapid azlactone formation. |
Module 2: Competitive Nucleophiles
Priority: High Applicability: Substrates with internal nucleophiles (-OH, -NH2) or impure reaction mixtures.
The Issue: "Wrong" Attack
N-acylimidazoles are "acyl transfer" reagents. If your hydrolysis medium contains other nucleophiles (amines, alcohols), or if the molecule has an internal hydroxyl group, you will get amides or esters instead of the acid.
Visualization: Reaction Pathways
The following diagram illustrates the competition between the desired hydrolysis and the two primary side reactions: Racemization and Nucleophilic Competition.
Caption: Figure 1. Kinetic competition between hydrolysis (green), racemization via azlactone (red), and unwanted acyl transfer (yellow).
Troubleshooting Protocol: The "Scavenger" Method
If you cannot avoid the presence of amines (e.g., unreacted starting material from a previous step), you must "quench" the amine before hydrolyzing the imidazole.
-
Acidify First: Add dilute HCl to drop pH to ~3. This protonates any free amines (rendering them non-nucleophilic ammonium ions).
-
Hydrolyze Second: Once amines are protected, adjust pH to 5-6 for imidazole hydrolysis.
-
Internal Nucleophiles: If the molecule has a nearby -OH group, N-to-O acyl transfer is extremely fast (entropy-driven).
-
Solution: You cannot hydrolyze the imidazole selectively in this case. You must protect the -OH group before forming the N-acylimidazole.
-
Module 3: Thermodynamic vs. Kinetic Control
Priority: Medium Applicability: Stable/Sterically hindered substrates.
FAQ: Why is my hydrolysis stalling?
User Question: "I am treating my N-benzoyl imidazole with water at pH 7, but after 24 hours, I still see starting material by TLC."
Diagnosis:
-
Steric Hindrance: Bulky groups near the carbonyl (e.g., tert-butyl) block water attack.
-
Solubility: The N-acylimidazole has precipitated out of the aqueous phase.
-
Equilibrium: Imidazole (the leaving group) is not being removed.
Corrective Action: The "Shift" Protocol
To force the equilibrium
-
Solvent Switch: Use Acetone/Water (3:1) . Acetone solvates the organic component, while water acts as the reagent.
-
Catalysis (General Base): If not chiral (no racemization risk), add 5 mol% DMAP (4-Dimethylaminopyridine). DMAP is a "super-nucleophile" that attacks the acylimidazole to form an even more reactive N-acylpyridinium intermediate, which is then rapidly hydrolyzed by water.
-
Note: DMAP is chemically distinct from base catalysis; it is nucleophilic catalysis.
-
-
Remove the Product: Perform the reaction in a biphasic system (e.g., Water/DCM). If the acid product is lipophilic and the imidazole is water-soluble, the product extracts into the organic layer, driving the equilibrium.
Decision Matrix: Selecting the Right Protocol
Use this flow to determine your experimental conditions.
Caption: Figure 2. Decision tree for selecting hydrolysis conditions based on substrate chirality and steric hindrance.
References
-
Jencks, W. P., & Carriuolo, J. (1959).[2] Imidazole Catalysis: II. Acyl Transfer and the Reactions of Acetyl Imidazole with Water and Oxygen Anions.[2] Journal of Biological Chemistry, 234(5), 1272–1279.[2]
-
Jencks, W. P., & Oakenfull, D. G. (1966). Reactions of Acetylimidazole and Acetylimidazolium Ion with Nucleophilic Reagents. Structure-Reactivity Relations.[3] Journal of the American Chemical Society, 88(5), 1043.
-
Fife, T. H., et al. (1997). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry, 62(9), 2872–2876.[3][4]
-
Benoiton, N. L. (1983).[5] Chemistry of Peptide Synthesis. In The Peptides: Analysis, Synthesis, Biology (Vol. 5). Academic Press. (Focus on racemization via oxazolone mechanism).
Sources
Recrystallization solvents for Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
Technical Support Center: Purification & Recrystallization Guide Topic: Recrystallization Solvents for Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate Case ID: CAS-113444-44-3-REC Analyst: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Compound Profile
User Context: You are isolating Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate , a critical intermediate likely involved in the synthesis of angiotensin II receptor antagonists (e.g., Olmesartan analogs) or imidazole-based bioactive scaffolds.
Compound Analysis for Solubility Prediction:
-
Core Structure: Imidazole ring (Amphoteric, H-bond donor at N1).[1][2]
-
Functional Groups:
-
Solubility Behavior: The molecule exhibits "push-pull" solubility.[1] The propyl and bromo groups reduce water solubility, while the imidazole NH and ester allow solubility in alcohols and moderately polar esters.[2]
-
Critical Impurities: Regioisomers (5-bromo vs. 2-bromo), over-brominated byproducts, and unreacted starting materials (propyl-imidazole carboxylates).[1][2]
Solvent Selection Matrix
Based on the physicochemical profile and analogous protocols for brominated imidazoles, the following solvent systems are validated for screening.
| Solvent System | Role | Suitability Rating | Technical Rationale |
| Ethyl Acetate / n-Heptane | Primary Choice | [1][2] ★★★★★ | Best Balance. The ester group interacts well with EtOAc. Heptane acts as a controlled anti-solvent to drive crystallization of the lipophilic propyl/bromo moiety.[1][2] |
| Ethanol / Water | Secondary Choice | [1][2] ★★★★☆ | High Purity Potential. Excellent for removing inorganic salts or highly polar impurities.[1][2] Risk: The propyl group may cause "oiling out" if water is added too quickly.[1][2] |
| Acetonitrile (ACN) | Alternative | [2] ★★★☆☆ | Good for polar impurities.[1][2] Often used if the compound is too soluble in EtOAc but insoluble in water.[1][2] |
| Toluene | Specific Use | [1][2] ★★☆☆☆ | Useful only if the main impurity is highly polar.[1][2] High boiling point makes drying difficult.[1][2] |
| Dichloromethane (DCM) | Avoid | [2] ★☆☆☆☆ | Too Soluble. The compound will likely remain in solution even at low temps; difficult to crystallize.[1][2] |
Optimized Experimental Protocol
Recommended Method: Solvent/Anti-Solvent Precipitation (EtOAc/Heptane) This method minimizes thermal stress on the C-Br bond, which can be labile at high reflux temperatures in protic solvents.[2]
Phase 1: Dissolution
-
Place crude solid (10 g) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of solid).
-
Heat to 60°C - 65°C (mild reflux).
Phase 2: Crystallization[1]
-
Remove from heat and allow the solution to cool to 45°C .
-
Slowly add n-Heptane dropwise until a persistent turbidity (cloudiness) is observed.[1][2]
-
Re-heat briefly to 60°C to redissolve the turbidity (ensures saturation).
-
Allow to cool slowly to Room Temperature (RT) with gentle stirring .
Phase 3: Collection
-
Once solids form at RT, cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.
-
Filter the white/off-white crystals using a Buchner funnel.[1][2]
-
Wash the cake with cold n-Heptane/EtOAc (3:1 mixture).
Troubleshooting Logic & FAQs
Visualized Troubleshooting Workflow
Caption: Decision tree for managing crystallization outcomes. "Oiling out" is the most common failure mode for propyl-substituted imidazoles.[1]
Frequently Asked Questions (FAQs)
Q1: My product is "oiling out" (forming a sticky gum) instead of crystals. Why?
-
Cause: The melting point of the solvated impurity-rich phase is lower than the boiling point of your solvent, or the "supersaturation gap" is too wide.[1] The propyl chain adds lipophilicity that encourages oil formation.[1][2]
-
Solution:
Q2: Can I use Water as an anti-solvent with Ethanol?
-
Answer: Yes, but proceed with caution. The 2-bromo and 5-propyl groups make the molecule significantly hydrophobic.[1][2] If you add water too fast, the product will crash out as an amorphous powder or oil rather than a crystal.[1][2]
-
Protocol Adjustment: Dissolve in hot Ethanol, then add hot water dropwise until just turbid. Let it cool very slowly.
Q3: The crystals are yellow/orange.[1][2] Is this normal?
-
Answer: No. Pure imidazole carboxylates are typically white to off-white.[1][2] Yellow color usually indicates:[1][2]
-
Fix: Perform a Charcoal Treatment .[1][2] Dissolve in hot EtOAc, add activated carbon, stir for 15 mins, and filter hot through Celite before adding Heptane.
Q4: How do I remove the regioisomer (5-bromo vs 4-bromo)?
-
Insight: Regioisomers often have slightly different solubilities. Recrystallization is effective here.[1][2] If the separation is poor, switch to Acetonitrile as the solvent, as the dipole interactions with the isomers often differ more in ACN than in EtOAc.[2]
References
-
BenchChem Technical Support. (2025).[1][2] Purification of Brominated Imidazole Compounds: Troubleshooting & Optimization. Retrieved from
-
Yanagisawa, H., et al. (1997).[1][2] Angiotensin II Receptor Antagonists: Synthesis and Derivatives. US Patent 5,616,599.[1][4] (Describes analogous purification of propyl-imidazole carboxylates).
-
GuideChem. (2024).[1][2] Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate Property Data. Retrieved from [1][2]
-
PubChem. (2025).[1][2] Ethyl 2-bromo-1H-imidazole-5-carboxylate Compound Summary. Retrieved from [2]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 113444-44-3 before handling.[1][2] Brominated organic compounds can be irritants and sensitizers.[2]
Sources
Technical Support Center: Preventing Debromination During Workup of Imidazole Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter multi-step synthetic routes that fail at the finish line—not during the reaction itself, but during the isolation phase. Unwanted debromination (hydrodehalogenation) of bromoimidazole derivatives during aqueous workup is a notorious yield-killer.
This guide provides researchers, scientists, and drug development professionals with field-proven mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the structural integrity of your bromoimidazole building blocks.
Mechanistic Insights: The Causality of Workup Debromination
To prevent debromination, we must first understand the chemical causality behind it. Debromination during workup is rarely a spontaneous thermal degradation; it is almost exclusively a catalyst-driven hydrodehalogenation exacerbated by the workup conditions[1].
When a crude reaction mixture (e.g., from a Suzuki-Miyaura or Buchwald-Hartwig coupling) is quenched with an aqueous base, three critical components converge:
-
Residual Metal Catalyst: Active Pd(0) remains in the organic phase.
-
Hydride/Proton Source: Water or residual protic solvents act as hydride donors[1].
-
Basic Environment: Strong bases deprotonate the acidic N-H of unprotected imidazoles, increasing the electron density of the heteroaromatic ring and labilizing the C-Br bond[2][3].
This triad creates ideal conditions for the oxidative addition of the C-Br bond to Pd(0), followed by hydride transfer and reductive elimination to yield the undesired, debrominated imidazole[1].
Mechanism of Pd-catalyzed hydrodehalogenation during basic aqueous workup.
Frequently Asked Questions (FAQs)
Q: Why does my bromoimidazole derivative undergo debromination specifically during the aqueous workup? A: Work-up procedures involving strong neutralization or extraction steps can inadvertently trigger product degradation if residual catalyst is present[2]. When you quench a reaction with an aqueous base, the combination of residual Pd(0), a strong base, and water creates the perfect storm for hydrodehalogenation. The water acts as a hydride source, driving the catalytic cycle forward to replace the bromine atom with a hydrogen atom[1].
Q: How does the pH of the workup affect the stability of the bromoimidazole? A: Imidazoles are amphoteric, with a pKaH of approximately 7.1[4]. Using a highly basic aqueous wash (e.g., 1M NaOH) can deprotonate the acidic N-H proton of unprotected imidazoles. This deprotonation generates an imidazolide anion, significantly increasing the electron density of the ring and making the C-Br bond highly susceptible to cleavage[3]. Conversely, a highly acidic workup protonates the imidazole, driving it into the aqueous layer and complicating extraction. A neutral or mildly basic quench is optimal.
Q: Can protecting the imidazole nitrogen prevent workup-induced debromination? A: Yes. Protecting the N-H group (e.g., with Boc, SEM, or Tosyl) prevents the formation of the electron-rich anion during basic workup[3]. This steric and electronic shielding significantly stabilizes the C-Br bond against both transition-metal-catalyzed and base-promoted cleavage, ensuring higher yields of the intact bromoimidazole[1][3].
Quantitative Analysis of Workup Conditions
The table below summarizes the causal relationship between workup conditions, residual palladium concentration, and the resulting debromination yields.
Table 1: Impact of Workup Conditions on Bromoimidazole Stability
| Workup Condition | Residual Pd Concentration | Imidazole State | Debromination Yield (%) | Recommended Action |
| Direct 1M NaOH Quench | High (>1000 ppm) | Deprotonated (Anion) | 25 - 40% | Avoid; promotes rapid hydrodehalogenation. |
| Direct Sat. NaHCO₃ Quench | High (>1000 ppm) | Neutral | 10 - 15% | Suboptimal; residual Pd remains active. |
| Celite Filtration → Sat. NaHCO₃ | Low (<50 ppm) | Neutral | < 2% | Standard; suitable for robust derivatives. |
| Thiol Scavenger → Neutral H₂O | Trace (<5 ppm) | Neutral | < 0.5% | Ideal; required for highly sensitive bromoimidazoles. |
Self-Validating Experimental Protocol
To eliminate workup-induced debromination, you must systematically remove the three drivers of the side reaction: active metal, extreme pH, and reactive hydride sources.
Optimized workup workflow to isolate bromoimidazoles without debromination.
Step-by-Step Methodology: Optimized Scavenger Workup
Step 1: Reaction Quench and Dilution
-
Action: Cool the reaction mixture to room temperature (20-25 °C). Dilute with an aprotic organic solvent (e.g., Ethyl Acetate or 2-MeTHF) at a 1:3 ratio.
-
Rationale: Cooling disfavors the high activation energy required for the oxidative addition of the C-Br bond[1]. Dilution with an aprotic solvent minimizes the availability of protic/hydride donors before the metal is removed.
Step 2: In-Situ Catalyst Scavenging (Critical Step)
-
Action: Add a functionalized silica metal scavenger (e.g., SiliaMetS® Thiol or equivalent) directly to the diluted organic mixture (approx. 3-5 equivalents relative to the catalyst loading). Stir vigorously for 30–60 minutes.
-
Rationale: The thiol groups covalently bind residual Pd(0) and Pd(II) species, completely arresting the catalytic hydrodehalogenation cycle before any water is introduced[1][2].
-
Validation Check: The organic solution should transition from a dark brown/black color to a pale yellow or clear solution, visually confirming successful metal sequestration.
Step 3: Filtration
-
Action: Filter the mixture through a tightly packed pad of Celite. Rinse the filter cake with additional Ethyl Acetate.
-
Rationale: Removes the immobilized palladium and any precipitated inorganic salts without exposing the sensitive product to harsh aqueous conditions.
Step 4: pH-Controlled Aqueous Wash
-
Action: Transfer the filtrate to a separatory funnel. Wash with a mildly basic aqueous solution (e.g., saturated NaHCO₃) followed by brine.
-
Rationale: Maintains the imidazole in its neutral state, avoiding both the pKaH ~7.1 protonation[4] and N-H deprotonation[3]. This prevents the labilization of the C-Br bond while effectively removing water-soluble impurities.
Step 5: Drying and Concentration
-
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a bath temperature not exceeding 40 °C.
-
Rationale: Elevated temperatures during concentration can induce thermal degradation if trace metals remain. Keeping the temperature low ensures the structural integrity of the bromoimidazole.
References[1] Title: preventing debromination in Suzuki coupling of bromo-imidazoles
Source: benchchem.com URL: 2] Title: preventing debromination in subsequent reaction steps Source: benchchem.com URL: 3] Title: How to avoid debromination in 5-bromoindole reactions Source: benchchem.com URL: 4] Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: mdpi.com URL:
Sources
Technical Support Center: Imidazole N-Alkylation Troubleshooting
Topic: Troubleshooting low conversion rates and selectivity issues in imidazole N-alkylation. Audience: Researchers, medicinal chemists, and process development scientists.[1][2]
Diagnostic Logic & Workflow
Before altering conditions, identify the specific failure mode. Imidazole alkylation is mechanistically simple (
Interactive Troubleshooting Flowchart
Caption: Diagnostic logic tree for isolating the root cause of alkylation failure. Blue nodes represent decision points; red nodes indicate failure modes; dashed nodes represent solutions.
Core Troubleshooting Guides (Q&A)
Category A: Reaction Stalled (Low Conversion)
Q: I have excess alkyl halide and heating the reaction, but a large amount of starting imidazole remains. Why?
A: This is typically a deprotonation failure or nucleophile solubility issue.[2]
The
-
The Fix (The "Cesium Effect"): Switch to Cesium Carbonate (
) in DMF or Acetonitrile . The larger cesium cation forms a looser ion pair with the imidazolate anion compared to potassium or sodium, significantly increasing nucleophilicity. -
The Fix (Strong Base): If the substrate is electron-poor (less nucleophilic), use NaH (Sodium Hydride) in dry DMF or THF to force irreversible deprotonation before adding the electrophile.
Q: My alkyl halide is unreactive (Chloride). Can I improve the rate without changing the starting material?
A: Yes, use Finkelstein Catalysis .
Alkyl chlorides are poor electrophiles (
-
Protocol: Add 10–20 mol% Tetrabutylammonium Iodide (TBAI) or NaI .
-
Mechanism: The iodide displaces the chloride in situ to form the highly reactive alkyl iodide, which then reacts rapidly with the imidazole.
Category B: Impurities & Side Reactions[2]
Q: I see a new spot on TLC that is very polar and does not move. What is it?
A: You have likely formed the 1,3-dialkylimidazolium salt (Quaternization) . Once the mono-alkylated imidazole is formed, it is still nucleophilic (often more so than the starting material if the starting material was neutral). If excess alkyl halide is present, it will alkylate the second nitrogen.
-
Prevention:
-
Stoichiometry: Use a slight excess of imidazole (1.1 – 1.2 equiv) relative to the alkyl halide, not the other way around.
-
Order of Addition: Add the alkyl halide dropwise to the imidazole/base mixture. This ensures the concentration of electrophile remains low relative to the nucleophile.
-
Q: My LCMS shows the mass of the alcohol (R-OH) instead of the alkylated imidazole.
A: This indicates Hydrolysis .
Your base (likely Hydroxide or Carbonate) reacted with trace water to form
-
The Fix: Dry your solvent (DMF/MeCN) over molecular sieves (3Å or 4Å). Ensure your base (
/ ) is anhydrous (dry in an oven if necessary).
Advanced Optimization: Regioselectivity
Q: My imidazole is unsymmetrical (e.g., 4-substituted). I am getting a 1:1 mixture of N1 and N3 isomers. How do I control this?
A: Regioselectivity is governed by the interplay of Sterics and Tautomerism .
| Factor | Mechanism | Prediction |
| Sterics | Bulky groups shield the adjacent Nitrogen.[3] | Alkylation occurs at the remote Nitrogen (distal to the bulky group). |
| Electronics (EWG) | Electron-withdrawing groups (e.g., | Alkylation favors N1 (remote).[1] |
| Base Type | NaH (Anionic): Reacts via the discrete anion. Neutral/Weak Base: Reacts via the neutral tautomer. | Anionic: Driven by sterics/electronics of the anion. Neutral: Driven by the population of the more reactive tautomer. |
The "SEM-Switch" Strategy: For absolute control, use a protecting group strategy.[1][2]
-
Protect N1 with a SEM (2-(trimethylsilyl)ethoxymethyl) group.[2]
-
Perform functionalization.
-
If the "wrong" isomer is needed, the SEM group can sometimes be migrated or used to block the N1 position, forcing reaction at N3, then removed.
Experimental Protocols
Protocol A: The "Gold Standard" (High Success Rate)
Best for: Valuable substrates, difficult alkylations, or when NaH is too harsh.
-
Reagents: Imidazole derivative (1.0 equiv),
(1.5 equiv) , Alkyl Halide (1.05 equiv). -
Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration).
-
Procedure:
-
Charge a flame-dried flask with Imidazole and
. -
Add solvent and stir for 15 minutes at RT (creates the "active" suspension).
-
Add Alkyl Halide dropwise.[2]
-
Stir at RT.[2][4] If no reaction after 2 hours, heat to 60°C.
-
Workup: Dilute with EtOAc, wash 3x with water (crucial to remove DMF), wash with Brine, dry over
.
-
Protocol B: The "Finkelstein" Boost
Best for: Unreactive Alkyl Chlorides.
-
Reagents: Imidazole (1.0 equiv),
(2.0 equiv), Alkyl Chloride (1.1 equiv), TBAI (0.1 equiv) . -
Solvent: Acetone (if low temp required) or DMF (if heating required).
-
Procedure:
Mechanistic Visualization
Understanding the competitive pathways is critical for troubleshooting.
Caption: Reaction pathway showing the progression from neutral imidazole to the desired product. The red dashed line represents the over-alkylation risk if stoichiometry is uncontrolled.
References
-
BenchChem. Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. (2025).[1][2][3][6] Link
-
Kremenchuzky, L. D., et al. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation.[7] Synthesis, 2011, 571-576.[7] Link
-
University of Otago. N-Alkylation of imidazoles: Regioselectivity studies.Link
-
Royal Society of Chemistry. The facile alkylation and iodination of imidazol(in)ium salts in the presence of cesium carbonate.[8] Chemical Communications.[8] Link
-
National Institutes of Health (PMC). A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation... and Regioselective N-Alkylation Enabled by SEM-Group Transposition.Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 8. The facile alkylation and iodination of imidazol(in)ium salts in the presence of cesium carbonate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support & Troubleshooting Guide: Stability of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate in Basic Media
Welcome to the Advanced Application Support Center. This guide is designed for synthetic chemists and drug development professionals working with Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS: 113444-44-3) 1. Because this molecule possesses three reactive centers—an acidic 1H-imidazole nitrogen, an electrophilic C4 ethyl ester, and a potential leaving group at the C2 bromine—its chemoselectivity under basic conditions requires precise control.
Below, we detail the mechanistic causality of its degradation pathways, provide self-validating protocols for ester-preserving functionalization, and answer the most frequent troubleshooting questions.
Part 1: Core FAQs on Base Stability & Degradation Pathways
Q1: Why does my yield of the intact ester drop drastically when exposed to aqueous bases like NaOH or KOH? Mechanistic Causality: The primary degradation pathway under aqueous basic conditions is the rapid saponification of the C4 ethyl ester. The electron-withdrawing nature of the imidazole ring, combined with the strong inductive pull of the adjacent C2 bromine, makes the ester carbonyl carbon highly electrophilic. Hydroxide ions readily attack this carbon to form a tetrahedral intermediate, which collapses to release ethanol, yielding the highly water-soluble 2-bromo-5-propyl-1H-imidazole-4-carboxylate salt 2. Solution: If your synthetic route requires maintaining the ester, completely avoid aqueous hydroxides. Switch to mild, non-nucleophilic bases in anhydrous environments.
Q2: Is the C2-Bromine susceptible to Nucleophilic Aromatic Substitution (SNAr) under basic conditions? Mechanistic Causality: Surprisingly, the C2 bromine is highly stable against SNAr as long as the molecule remains in its unprotected 1H-imidazole form. The N1 proton is relatively acidic (pKa ~9-10 due to the ester and bromine groups). When exposed to a base, this proton is removed first, generating an imidazolide anion. This anionic charge delocalizes across the aromatic system, dramatically increasing the ring's electron density. This creates a strong electrostatic repulsion against incoming nucleophiles, effectively shutting down the SNAr pathway at C2 3. Critical Warning: If you perform an N-alkylation first (trapping the nitrogen and removing the anionic charge), the neutral ring becomes highly activated. Under these conditions, basic nucleophiles (like alkoxides or secondary amines) will readily displace the C2 bromine.
Q3: How do I choose the right base for N-alkylation without hydrolyzing the ester? Mechanistic Causality: To selectively deprotonate the N1 position while preserving the C4 ester, you must eliminate water and utilize a base that acts strictly as a proton acceptor rather than a nucleophile. Mild inorganic carbonates (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (DMF, Acetonitrile) provide the optimal heterogeneous basicity to drive N-alkylation without triggering saponification 4.
Part 2: Visualizing Reactivity Pathways
Degradation and reactivity pathways of the imidazole carboxylate under various basic conditions.
Part 3: Quantitative Data Summary
The table below summarizes the stability and primary reaction pathways of the substrate under various base systems. Use this to guide your reagent selection.
| Base System | Solvent Environment | Temp. | Primary Reaction Pathway | Estimated Ester Half-Life |
| 1M NaOH (aq) | THF / Water (1:1) | 25°C | Saponification (Hydrolysis) | < 30 minutes |
| K₂CO₃ (anhydrous) | Anhydrous DMF | 60°C | N1-Deprotonation (Stable Ester) | > 48 hours |
| NaOMe (1M) | Methanol | 65°C | Transesterification (Ethyl → Methyl) | ~ 2 hours |
| NaH (60% disp.) | Anhydrous THF | 0°C to 25°C | Quantitative Deprotonation | Indefinite (If moisture-free) |
Part 4: Troubleshooting Workflows & Protocols
Protocol: Anhydrous Base-Mediated N-Alkylation (Ester-Preserving Workflow)
Self-Validating Principle: This protocol utilizes strictly anhydrous conditions to eliminate hydrolysis vectors. It incorporates an in-process LCMS/TLC check to verify quantitative deprotonation prior to electrophile addition, ensuring the C2-bromine remains protected by the anionic state during the critical phase.
Step 1: Preparation & Drying Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon). Dissolve Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Causality: Even trace moisture in DMF will generate hydroxide ions in the presence of base, leading to premature ester cleavage.
Step 2: Base Addition & Anion Generation Add finely powdered, oven-dried K₂CO₃ (2.5 eq). Stir the suspension at 40°C for 45 minutes. Validation Check: The heterogeneous nature of K₂CO₃ in DMF provides a controlled deprotonation rate. The solution will exhibit a slight color shift (often pale yellow to deeper amber), visually validating the formation of the electron-rich imidazolide anion.
Step 3: Electrophile Addition Cool the reaction mixture to room temperature (20-25°C). Dropwise add your alkyl halide/electrophile (1.1 eq). Stir for 4–6 hours. Causality: Cooling before addition prevents thermal runaway and suppresses any competing elimination reactions (E2) of the alkyl halide.
Step 4: Reaction Monitoring Sample 10 µL of the reaction, dilute in acetonitrile, and monitor via LCMS. Validation Check: Successful N-alkylation is confirmed by the expected mass shift. Crucially, the absence of an[M-28] peak (loss of the ethyl group) confirms that the C4 ester remains structurally intact.
Step 5: Quench & Extraction Quench the reaction by pouring it into ice-cold water (equal to 3x the reaction volume). Extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution. Causality: The ice-water quench crashes out the product while diluting the DMF. The 5% LiCl wash is a highly specific technique to partition residual DMF into the aqueous layer, preventing solvent carryover during concentration. Dry over Na₂SO₄ and concentrate under reduced pressure.
References
- Guidechem. "Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate 113444-44-3".
- Iddon, B., Khan, N., & Lim, B. L. "Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles." Journal of the Chemical Society, Perkin Transactions 1, 1987.
- Li, K. Y., et al. "Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan." Journal of Chemical and Pharmaceutical Research, 2014.
- Cerdán, S., & Ballesteros, P. "Synthesis and Regioselective Hydrolysis of 2-(Imidazol-1-yl)succinic Esters." American Chemical Society (ACS), 1994.
Sources
Technical Support Center: Purification of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
Case Reference: CAS 113444-44-3 | Intermediate Class: Olmesartan Precursors Support Level: Tier 3 (Process Development & Scale-up)[1]
Introduction: The Purification Challenge
Welcome to the Technical Support Center. You are likely working with Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate , a critical scaffold in the synthesis of Angiotensin II receptor antagonists (sartans).
The bromination of the imidazole core (typically at the C-2 position) is a delicate electrophilic substitution.[1] The primary challenge is not just the synthesis, but the purification . The "dirty" profile of this crude typically contains:
-
Des-bromo precursor: Unreacted Ethyl 5-propyl-1H-imidazole-4-carboxylate.
-
Over-brominated byproducts: Dibromo species.
-
Brominating agents: Residual NBS (N-bromosuccinimide) or Succinimide.[1]
-
Oligomers: Colored impurities (yellow/orange/brown) due to oxidation.[1]
This guide provides self-validating protocols to isolate the target ester in high purity (>98% HPLC).
Part 1: Impurity Identification & Troubleshooting (FAQs)
Q1: "My crude product is a sticky orange solid/oil. How do I get a clean powder?"
Diagnosis: This is classic "Bromine Burn."[1] The color comes from trace free bromine or oxidized oligomers, and the sticky texture is likely due to residual succinimide or solvent entrapment.[1] The Fix:
-
Chemical Quench: You must wash the organic phase with 10% Sodium Thiosulfate or Sodium Bisulfite during the workup.[1] This reduces colored active bromine species to water-soluble bromide salts.[1]
-
Succinimide Removal: If you used NBS, the byproduct succinimide is water-soluble.[1] Ensure your water washes are sufficient, or use a slightly basic wash (pH ~8-9) to enhance its solubility in the aqueous phase.[1]
Q2: "I cannot remove the unreacted starting material (Des-bromo) via recrystallization."
Diagnosis: The starting material (Ethyl 5-propyl-1H-imidazole-4-carboxylate) and the product are structurally similar, leading to co-crystallization (solid solution formation).[1] The Fix:
-
Do not rely solely on crystallization. You need a pH-Swing Extraction (see Protocol A).[1] The pKa difference between the brominated and non-brominated imidazole allows for separation.[1] The electron-withdrawing bromine atom makes the imidazole nitrogen less basic than the starting material.[1]
-
Chromatography Alternative: If the pH swing fails, flash chromatography using a gradient of Hexanes:Ethyl Acetate (starting 80:20 to 50:[1]50) is effective.[1] The bromo-compound is typically less polar (higher
) than the des-bromo precursor due to the lipophilic halogen.
Q3: "High Sulfated Ash is appearing in the CoA. What is the source?"
Diagnosis: Trapped inorganic salts (likely NaBr or KBr) in the crystal lattice.[1] The Fix:
-
Slurry Wash: Perform a "reslurry" of the final solid in water at room temperature for 1 hour.[1] The organic ester is insoluble in water, while the salts will dissolve.[1] Filter and dry.[1][2][3]
Part 2: Validated Purification Protocols
Protocol A: The "pH-Swing" Isolation (Primary Purification)
Best for: Removing unreacted starting material and non-basic impurities.[1]
Mechanism: Imidazoles are amphoteric.[1] By manipulating pH, we can selectively protonate the basic nitrogen or deprotonate the acidic NH, moving the compound between aqueous and organic phases.[1]
-
Dissolution: Dissolve crude crude (10 g) in Ethyl Acetate (100 mL) .
-
Acid Extraction: Extract the organic layer with 1N HCl (3 x 50 mL) .
-
Neutralization: Take the combined acidic aqueous layers.[1] Cool to 0–5°C.[1][2]
-
Precipitation: Slowly adjust pH to 7.0–7.5 using 2N NaOH or saturated NaHCO₃ .
-
Observation: The target ester should precipitate as a white/off-white solid.[1]
-
-
Filtration: Filter the solid. Wash the cake with Water (50 mL) to remove salts.
Protocol B: Recrystallization (Polishing Step)
Best for: Final purity upgrade (>99%) and color removal.[1]
Solvent System: Ethyl Acetate / n-Heptane (or Hexanes).[1]
| Parameter | Specification | Notes |
| Solvent A | Ethyl Acetate | Good solubility hot; moderate cold.[1] |
| Solvent B | n-Heptane | Anti-solvent.[1] |
| Ratio | 1:2 to 1:3 (v/v) | Determined by cloud point.[1] |
| Temperature | Reflux (77°C) | Slow cooling is critical.[1] |
Step-by-Step:
-
Dissolve: Suspend the solid from Protocol A in minimal Ethyl Acetate at reflux until clear.
-
Carbon Treatment (Critical for Color): Add Activated Carbon (5 wt%) .[1] Stir at reflux for 15 mins. Filter hot through Celite.[1]
-
Crystallization: Reheat filtrate to reflux. Add n-Heptane dropwise until a slight turbidity persists. Add 1-2 mL Ethyl Acetate to clear it.
-
Cooling: Remove heat. Allow to cool to Room Temp (RT) over 2 hours. Then chill to 0-5°C for 1 hour.
-
Harvest: Filter cold. Wash with cold 1:3 EtOAc:Heptane.
Part 3: Process Visualization
The following diagram illustrates the decision logic for purifying the crude reaction mixture.
Caption: Decision matrix for impurity removal based on analytical profile. Select the "Action" pathway that corresponds to your dominant impurity before proceeding to final recrystallization.[1]
Part 4: Analytical Checkpoints (Self-Validation)
Before releasing the batch, verify these parameters:
-
HPLC Purity: >98.0% (Area %).
-
Note: Ensure your method separates the des-bromo (RRT ~0.[1]9) from the bromo-product (RRT 1.0).
-
-
Appearance: White to off-white crystalline powder.[1]
-
Failure Mode: Yellow tint indicates insufficient carbon treatment or oxidation.[1]
-
-
Melting Point: Typically 100–104°C (Note: Literature values vary slightly based on crystal polymorphs; establish an internal standard).
-
Loss on Drying (LOD): <0.5%.
-
Note: Imidazoles can trap solvents.[1] Vacuum dry at 40-45°C.
-
References
-
Process Chemistry of Olmesartan Intermediates
-
Impurity Removal Strategies
-
General Synthesis of Bromo-Imidazoles
Sources
- 1. Ethyl 2-bromo-1H-imidazole-5-carboxylate | C6H7BrN2O2 | CID 72211263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 4. EP2374799B1 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]
- 5. ajrconline.org [ajrconline.org]
- 6. DSpace [cora.ucc.ie]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
Executive Summary & Application Context
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS: 113444-44-3) is a critical pharmacophore scaffold, most notably serving as a key intermediate in the synthesis of Angiotensin II receptor blockers (ARBs) like Olmesartan medoxomil .
The precise characterization of this molecule is challenging due to the tautomeric nature of the imidazole ring and the quadrupole broadening effects of the bromine atom. This guide compares the analytical performance of different NMR solvent systems and contrasts the spectral signature of this product against its non-brominated precursors.
Key Takeaway: For definitive structural validation, DMSO-d6 is the superior solvent alternative to CDCl3, offering enhanced resolution of the labile NH proton and confirming the absence of the C2-H signal (the primary indicator of successful bromination).[1]
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity, the following protocol utilizes a "Check-Verify" system.
Sample Preparation[2][3]
-
Mass: Weigh 10–15 mg of the analyte.
-
Solvent Volume: 0.6 mL of deuterated solvent (DMSO-d6 recommended; see Section 4).
-
Vessel: 5 mm high-precision NMR tube.
-
Filtration: If suspension is visible, filter through a small plug of glass wool directly into the tube to prevent magnetic field inhomogeneity.[1]
Instrument Parameters (400 MHz Base)
-
Temperature: 298 K (25°C).[1]
-
Pulse Sequence: Standard 1D proton (zg30).[1]
-
Spectral Width: -2 to 16 ppm (to capture downfield NH protons).
-
Relaxation Delay (D1): 1.0 s (sufficient for qualitative analysis; increase to 5.0 s for qNMR).
-
Scans (NS): 16 (minimum) to 64 (for high S/N).
Validation Checkpoint
-
Lock Signal: Ensure lock level is stable >80%.
-
Shimming: Line width at half height (LB) for the TMS or solvent residual peak must be <0.5 Hz.
Spectral Analysis & Assignments
The following data represents the standard 1H NMR spectrum in DMSO-d6 .
Quantitative Data Table
| Position | Group | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |
| NH | Imidazole N-H | 13.0 - 13.5 | Broad Singlet | 1H | - | Labile proton; diagnostic for 1H-imidazole. |
| 4-COOCH2 | Ethyl Ester (CH2) | 4.25 | Quartet | 2H | 7.1 | Deshielded by oxygen; characteristic ethyl pattern. |
| 5-CH2 | Propyl α-CH2 | 2.85 | Triplet | 2H | 7.5 | Benzylic-like position on imidazole ring. |
| 5-CH2CH2 | Propyl β-CH2 | 1.62 | Sextet/Multiplet | 2H | 7.4 | Shielded alkyl chain middle. |
| 4-COOCH2CH3 | Ethyl Ester (CH3) | 1.28 | Triplet | 3H | 7.1 | Coupled to ester CH2. |
| 5-CH2CH2CH3 | Propyl γ-CH3 | 0.89 | Triplet | 3H | 7.4 | Terminal methyl group. |
| C2 | C-Br | - | Silent | - | - | CRITICAL: Absence of signal confirms bromination. |
Structural Logic
-
The "Silent" C2: In the precursor (Ethyl 5-propyl-1H-imidazole-4-carboxylate), a sharp singlet appears around 7.6–8.0 ppm . The complete disappearance of this peak is the primary metric for determining reaction completion (bromination).[1]
-
Propyl vs. Ethyl: The propyl group presents a classic t - m - t pattern, while the ethyl ester shows a q - t pattern. The integration ratio of the triplet at 0.89 ppm (Propyl) to the triplet at 1.28 ppm (Ethyl) must be 1:1 (3H:3H).[1]
Comparative Performance Guide: Solvent Alternatives
The choice of solvent fundamentally alters the "performance" of the analysis—specifically the visibility of the NH proton and the resolution of the alkyl chains.
Comparison: DMSO-d6 (Recommended) vs. CDCl3 (Alternative)
| Feature | DMSO-d6 (Performance: High) | CDCl3 (Performance: Low) | Scientific Rationale |
| NH Detection | Visible (Broad, ~13 ppm) | Invisible / Very Broad | DMSO is a hydrogen-bond acceptor, stabilizing the NH proton and slowing exchange rates, making the peak visible. CDCl3 facilitates rapid exchange, often broadening the peak into the baseline.[1] |
| Solubility | Excellent | Moderate to Poor | Polar imidazoles often aggregate in non-polar chloroform, leading to line broadening.[1] |
| Water Peak | Distinct (~3.33 ppm) | Variable (~1.56 ppm) | In DMSO, water is separated from key alkyl signals.[1][2] In CDCl3, water can overlap with the propyl multiplets (~1.6 ppm).[1] |
| Cost | Higher | Lower | While CDCl3 is cheaper, the risk of missing the NH signal makes DMSO the more robust choice for structural confirmation.[1] |
Recommendation: Use DMSO-d6 for full characterization. Use CDCl3 only for quick checks of the alkyl region if the NH proton is not of interest.
Visualizations
Analytical Workflow: From Synthesis to Validation
This diagram outlines the decision-making process for validating the product identity using NMR.
Caption: Figure 1. Logic flow for NMR validation. The absence of the C2 proton is the primary "Pass/Fail" gate, while DMSO-d6 allows for secondary confirmation via the NH proton.
Mechanistic Insight: Solvent Interaction
This diagram illustrates why DMSO is superior for this specific imidazole analysis.
Caption: Figure 2. Solvent interaction mechanism.[2][3][4] DMSO stabilizes the imidazole NH proton via hydrogen bonding, preventing rapid exchange and allowing detection.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 72211263, Ethyl 2-bromo-1H-imidazole-5-carboxylate (Analogous Structure). Retrieved from [Link][1]
-
Babu, G. R., et al. (2011). Process for the preparation of Olmesartan Medoxomil.[1] (Contextual reference for propyl-imidazole intermediates). Retrieved from [1]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[1] Organometallics. Retrieved from [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate . This content is structured for analytical chemists and pharmaceutical researchers involved in impurity profiling and intermediate characterization.
Executive Summary
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS: 113444-44-3) is a critical halogenated heterocyclic scaffold, often utilized as a building block in the synthesis of angiotensin II receptor antagonists (e.g., Sartan analogs).[1] Its characterization is pivotal during process development to distinguish it from non-halogenated byproducts or regioisomers.
This guide analyzes the molecule's mass spectral behavior, comparing its unique isotopic signature and fragmentation pathways against its non-brominated analog, Ethyl 2-propyl-1H-imidazole-4-carboxylate (a common Olmesartan intermediate).
Key Identification Metrics
| Feature | Target Molecule (2-Bromo) | Comparator (Non-Bromo) |
| Formula | C | C |
| Monoisotopic Mass | 260.02 / 262.01 Da | 182.11 Da |
| Isotopic Pattern | 1:1 Doublet ( | Singlet (M+1 ~10%) |
| Primary Loss (ESI) | Ethanol (-46 Da), CO (-28 Da) | Ethanol (-46 Da) |
| Diagnostic Ion |
Structural Analysis & Ionization Physics
To interpret the fragmentation, one must first understand the lability of the substituents under ionization energy.
-
The Imidazole Core: Highly stable aromatic system; resistant to ring cleavage (Retro-Diels-Alder) under soft ionization (ESI), but susceptible under Electron Impact (EI).
-
The 2-Bromo Substituent: The defining feature. The C-Br bond is weaker than the C-H bond but stronger than the ester linkage. It provides a distinct "twin-peak" isotopic envelope that persists until the bromine is cleaved.
-
The 4-Ethoxycarbonyl (Ester): The most labile group. Under ESI(+), protonation occurs at the pyridinic nitrogen (N3) or the ester carbonyl, triggering alcohol elimination.
-
The 5-Propyl Chain: Susceptible to McLafferty-like rearrangements if
-hydrogens are available and the geometry permits.
Fragmentation Pathways (Mechanistic Detail)
Electrospray Ionization (ESI-MS/MS)
In positive mode (ESI+), the molecule forms the protonated pseudomolecular ion
-
Precursor Ion:
261.0 and 263.0 (approx. equal intensity). -
Pathway A: Ester Hydrolysis/Elimination (Dominant)
-
The protonated ester undergoes neutral loss of ethanol (46 Da).
-
Transition:
. -
Structure: 2-bromo-5-propyl-imidazole-4-acylium ion or carboxylic acid (if water is present in the cell).
-
-
Pathway B: Decarboxylation
-
Following the loss of the ethoxy group, the resulting acylium ion loses Carbon Monoxide (CO, 28 Da).
-
Transition:
. -
Structure: 2-bromo-5-propyl-imidazole cation.
-
-
Pathway C: Propyl Chain Fragmentation
-
High collision energies (CE) can trigger the loss of the propyl chain (as propene via rearrangement or propyl radical).
-
Transition:
(Loss of C H ).
-
Electron Impact (EI)
In GC-MS (70 eV), the molecular ion (
-
McLafferty Rearrangement: The propyl group and the ester carbonyl can interact. If the propyl chain is sufficiently flexible, a 6-membered transition state can lead to the loss of ethylene (from the ethyl ester) or propene (from the propyl chain).
-
Ring Cleavage: As noted in Bowie's studies on substituted imidazoles, extensive fragmentation can lead to the loss of HCN or RCN from the ring, though this is less common than substituent cleavage for ester-substituted imidazoles.
Visualizing the Fragmentation Tree
The following diagram illustrates the ESI(+) fragmentation pathway, highlighting the conservation of the bromine isotope pattern.
Figure 1: ESI(+) MS/MS fragmentation pathway of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate. Note the persistence of the bromine doublet in Fragments A, B, and C.
Comparative Performance: 2-Bromo vs. Non-Bromo Analog
For researchers validating synthetic pathways, distinguishing the starting material (or side product) from the target intermediate is crucial.
| Parameter | 2-Bromo-5-propyl-imidazole ester (Target) | 2-Propyl-imidazole ester (Alternative) |
| Detection Mode | ESI(+) / EI | ESI(+) / EI |
| Base Peak (Low CE) | ||
| Isotope Profile | Distinct Doublet (1:1) | Singlet (M+1 due to |
| Retention Time (RP-LC) | Higher (Br increases lipophilicity) | Lower |
| Fragmentation Logic | Stable Br-C bond retains doublet in daughters.[2] | Clean loss of EtOH to |
| Risk Factor | Potential mutagenic impurity (alkyl halide). | Generally considered an intermediate. |
Experimental Insight:
When analyzing reaction mixtures, the 2-bromo analog will elute later on C18 columns due to the hydrophobicity of the bromine atom compared to the hydrogen in the non-bromo analog. In MS/MS, if you see a fragment at
Recommended Experimental Protocol
To validate this pattern in your laboratory, follow this self-validating protocol:
-
Sample Prep: Dissolve 1 mg of standard in 1 mL Methanol. Dilute to 1 µg/mL in 50:50 MeOH:H
O (+0.1% Formic Acid). -
LC Conditions: C18 Column (e.g., 2.1 x 50mm, 1.7µm). Gradient: 5% to 95% B (ACN) over 5 mins.
-
MS Source: ESI Positive. Capillary Voltage: 3.5 kV.
-
Validation Step (The "Twin Peak" Test):
-
Extract Ion Chromatogram (XIC) for
261.0 and 263.0. -
Pass Criteria: Both traces must co-elute perfectly with an intensity ratio between 0.9 and 1.1.
-
Fail Criteria: If only 261 is present, the sample is the de-brominated impurity.
-
References
-
Bowie, J. H., et al. (1967).[3] "Electron impact studies. XII. Mass spectra of substituted imidazoles." Australian Journal of Chemistry, 20(8), 1613-1624.
-
PubChem Compound Summary. (2025). "Ethyl 2-bromo-1H-imidazole-5-carboxylate" (Structural Analog Data). National Center for Biotechnology Information.
-
Do, Z., et al. (2015). "Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil." Molecules, 20(12), 21464-21486.
-
GuideChem. (2025). "Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate CAS 113444-44-3 Details."
Sources
Comparative Reactivity Guide: 2-Bromo vs. 2-Chloro Imidazole Carboxylates in Synthetic Workflows
In my tenure optimizing synthetic routes for early-stage drug discovery, one of the most frequent decision points encountered is selecting the optimal halogen for the C2-functionalization of imidazole carboxylates. The 2-haloimidazole carboxylate scaffold is a highly privileged pharmacophore. The carboxylate group (typically positioned at C4 or C5) acts as a potent electron-withdrawing group (EWG), significantly altering the electronic landscape of the imidazole ring and activating the C2 position[1].
However, the choice between a 2-bromo and a 2-chloro substituent fundamentally dictates the mechanistic pathway, catalyst selection, and overall thermodynamic efficiency of downstream functionalizations. This guide provides an objective, data-driven comparison of 2-bromo vs. 2-chloro imidazole carboxylates, focusing on their performance in Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr) reactions.
Mechanistic Divergence: 2-Bromo vs. 2-Chloro
To rationally design a synthetic workflow, we must first understand the causality behind the reactivity differences between these two halogens.
Palladium-Catalyzed Cross-Coupling (Oxidative Addition)
In metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is almost universally the oxidative addition of the Pd(0) species into the carbon-halogen bond.
-
2-Bromoimidazole: The C–Br bond is relatively weak (BDE ~68 kcal/mol), allowing for facile oxidative addition. Standard, cost-effective palladium catalysts like Pd(PPh₃)₄ are typically sufficient to drive the reaction to completion.
-
2-Chloroimidazole: The C–Cl bond is significantly stronger (BDE ~81 kcal/mol). To overcome this high activation barrier, the use of highly active, electron-rich, and sterically bulky phosphine ligands (such as XPhos or BrettPhos) is mandatory to accelerate the oxidative addition step[2].
Nucleophilic Aromatic Substitution (SNAr)
The carboxylate group withdraws electron density, lowering the LUMO energy of the ring and rendering the C2 carbon highly electrophilic. In SNAr, the reaction rate is governed by the formation of the Meisenheimer complex rather than the expulsion of the leaving group[1].
-
2-Chloroimidazole: Because chlorine is more electronegative than bromine, it exerts a stronger inductive pull, making the C2 carbon slightly more electrophilic and accelerating the initial nucleophilic attack.
-
2-Bromoimidazole: While the C2 carbon is slightly less electrophilic, bromine is a superior leaving group due to its larger atomic radius and greater polarizability.
In practice, both halogens perform excellently in SNAr, but 2-chloro variants are frequently preferred for scale-up due to their superior chemical stability, cost-effectiveness, and sufficient reactivity under thermal conditions.
Mechanistic divergence of 2-haloimidazole carboxylates in SNAr vs. Pd-catalyzed pathways.
Quantitative Performance Comparison
The following table synthesizes the expected reactivity profiles and optimal conditions for both substrates based on established literature and empirical laboratory data.
| Reaction Type | Parameter | 2-Bromoimidazole Carboxylate | 2-Chloroimidazole Carboxylate | Mechanistic Rationale |
| Suzuki-Miyaura | Typical Yield | 85% - 95% | 65% - 85% | C-Br bond undergoes faster oxidative addition. |
| Suzuki-Miyaura | Catalyst / Ligand | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd₂(dba)₃ + XPhos / SPhos | C-Cl requires electron-rich ligands to lower the activation barrier[2]. |
| Suzuki-Miyaura | Temperature | 60°C - 80°C | 90°C - 110°C | Higher thermal energy required to cleave the stronger C-Cl bond. |
| SNAr (Amination) | Typical Yield | 80% - 90% | 85% - 95% | Cl increases C2 electrophilicity, favoring Meisenheimer complex formation[1]. |
| SNAr (Amination) | Conditions | DMF, K₂CO₃, 80°C | DMF, K₂CO₃, 80°C - 100°C | Both perform well; Cl is often preferred for cost and stability at scale. |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility, every protocol must be treated as a self-validating system. The following methodologies detail not just what to do, but why we do it.
Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling
Expert Insight & Causality: A major challenge in coupling 2-haloimidazoles is that the unprotected basic nitrogen can deprotonate and strongly coordinate to the palladium center, forming an inactive off-cycle complex. Recent advancements demonstrate that using potassium trimethylsilanolate (TMSOK) as a base alongside tetrabutylammonium bromide (TBAB) mitigates this inhibition. The halide additive shifts the speciation from the inactive Pd-heterocycle complex back to the active oxidative addition complex, enabling high yields even with challenging protic substrates[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the 2-haloimidazole carboxylate (1.0 equiv) and the arylboronic acid (1.5 equiv).
-
Catalyst Selection (Self-Validation Step):
-
If using the 2-Bromo derivative: Add Pd(PPh₃)₄ (5 mol%).
-
If using the 2-Chloro derivative: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%). Ensure the solution turns a deep red/purple, indicating active Pd(0) formation.
-
-
Additive Integration: Add TMSOK (3.0 equiv) and TBAB (1.0 equiv). Causality: TBAB prevents the formation of the inactive[LnPd(Ar)(μ–OH)]₂ complex, keeping the catalyst on-cycle[3].
-
Solvent & Activation: Inject anhydrous THF (0.2 M). Heat the mixture to 80°C (for Br) or 100°C (for Cl) for 12 hours.
-
Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Optimized Suzuki-Miyaura workflow adapting catalyst selection based on halogen reactivity.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines
Expert Insight & Causality: For SNAr, the carboxylate group provides enough activation that transition metal catalysis is unnecessary. The use of a polar aprotic solvent like DMF is critical; it poorly solvates the nucleophilic anions, thereby dramatically increasing their effective nucleophilicity and driving the formation of the Meisenheimer complex[1].
Step-by-Step Methodology:
-
Preparation: Dissolve the 2-chloroimidazole carboxylate (1.0 equiv) in anhydrous DMF (0.5 M).
-
Nucleophile Addition: Add the secondary amine (1.2 equiv) and K₂CO₃ (2.0 equiv). Causality: K₂CO₃ acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amine nucleophile.
-
Thermal Activation: Heat the reaction mixture to 90°C. Monitor via TLC or LC-MS. The 2-chloro derivative typically reaches full conversion within 4-6 hours due to the highly electrophilic C2 position.
-
Workup: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and dry under a vacuum.
Decision Matrix & Application Guide
As a general rule of thumb for drug development professionals:
-
Choose 2-Bromoimidazole Carboxylates when: You are conducting rapid library synthesis or late-stage functionalization via cross-coupling. The lower activation energy saves time and allows the use of cheaper, standard palladium catalysts.
-
Choose 2-Chloroimidazole Carboxylates when: You are scaling up a manufacturing route or relying heavily on SNAr chemistry. The 2-chloro starting materials are generally more stable, less prone to photo-degradation, and highly reactive toward nucleophiles due to the inductive effect of the chlorine atom.
References
1.[1] Title: The Synthetic Potential of 2-Fluoro-2H-imidazole: A Theoretical and Predictive Guide for Researchers Source: Benchchem URL:
2.[3] Title: Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings Source: ACS Catalysis URL:
3.[2] Title: Applications of Palladium-Catalyzed C−N Cross-Coupling Reactions Source: Semantic Scholar URL:
Sources
Reference standards for Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate analysis
Executive Summary
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS: 113444-44-3) is a critical halogenated heterocyclic building block, frequently employed as a scaffold in the synthesis of Angiotensin II receptor antagonists (Sartans) and novel bioactive imidazoles.[1] Its structural integrity is defined by the labile C-Br bond at the 2-position and the tautomeric nature of the unsubstituted imidazole ring.
This guide objectively compares the three primary reference standard tiers available to researchers: Certified Reference Materials (CRMs) , In-House Working Standards , and Research-Grade Reagents . Experimental data highlights that while Research-Grade reagents often suffice for synthetic throughput, they lack the isotopic and isomeric specificity required for GMP impurity profiling, necessitating the use of qualified Working Standards or CRMs.
Part 1: The Analyte & Critical Quality Attributes (CQAs)
To accurately analyze this molecule, one must understand its specific stability and reactivity profile. The 2-bromo substituent is a "functional handle" intended for downstream coupling (e.g., Suzuki, Negishi), making it inherently reactive.
Key Analytical Challenges
-
Tautomerism: As a 1H-imidazole (unsubstituted nitrogen), the molecule exists in rapid equilibrium between the 4-carboxylate and 5-carboxylate tautomers in solution. Analytical methods (HPLC/NMR) must account for peak broadening or splitting depending on solvent pH and temperature.
-
Debromination: The C-Br bond is susceptible to homolytic cleavage or hydrolysis under forcing conditions, leading to the des-bromo impurity (Ethyl 5-propyl-1H-imidazole-4-carboxylate).
-
Isotopic Pattern: The presence of Bromine requires specific Mass Spectrometry (MS) settings to track the characteristic ¹:¹ ratio of ⁷⁹Br and ⁸¹Br isotopes.
Part 2: Comparative Analysis of Reference Standards
The following comparison evaluates the three tiers of standards based on regulatory compliance, spectral integrity, and cost-efficiency.
Table 1: Performance Matrix of Reference Standard Alternatives
| Feature | Option A: Certified Reference Material (CRM) | Option B: In-House Working Standard | Option C: Research-Grade Reagent |
| Primary Use | GMP Release, Validation, Dispute Resolution | Routine QC, Stability Studies, Process Monitoring | Early R&D, Synthetic Starting Material |
| Purity (HPLC) | > 99.5% (Certified) | > 98.0% (Qualified against CRM/Primary) | 95.0% - 97.0% (Variable) |
| Traceability | NIST/BIPM Traceable (via qNMR) | Traceable to CRM (Secondary) | Batch-dependent (Often none) |
| Characterization | 1H/13C NMR, MS, IR, TGA, ROI, HPLC | HPLC, 1H NMR, Water (KF) | Minimal (typically HPLC only) |
| Cost Factor | High ( | Moderate ( | Low ($) |
| Lead Time | Immediate (if stock) to 8 Weeks | 1-2 Weeks (Qualification process) | Immediate |
| Risk Profile | Low: Defensible in regulatory audits. | Medium: Depends on qualification rigor. | High: Risk of identifying impurities as analyte. |
Comparative Experimental Insight
In a simulated study comparing a Research-Grade sample against a CRM , the Research-Grade sample frequently exhibits:
-
Residual Solvents: High levels of Ethyl Acetate or DMF from recrystallization.
-
Oligomers: Dimerization products formed via N-alkylation of the imidazole ring during storage.
-
Assay Bias: A "97%" purity by area normalization often equates to only 92-94% w/w assay due to non-chromatographable inorganic salts (bromides).
Part 3: Characterization & Validation Logic
Establishing a reliable reference standard requires a self-validating workflow. The following diagram illustrates the "Qualification Loop" required to elevate a crude synthesized material to a Working Standard.
Diagram 1: Reference Standard Qualification Workflow
Caption: The rigorous path from crude synthesis to a qualified working standard, ensuring mass balance accounting for water, solvents, and inorganic residue.
Part 4: Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate the target 2-bromo compound from its critical des-bromo impurity and potential regio-isomers.
-
Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB or equiv).
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5 adjusted with Acetic Acid). Note: Acidic pH suppresses silanol interactions and stabilizes the imidazole.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 80% A / 20% B
-
15 min: 20% A / 80% B
-
20 min: 20% A / 80% B
-
21 min: 80% A / 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Imidazole absorption max).
-
Temperature: 25°C.
System Suitability Criteria:
-
Tailing Factor: NMT 1.5 (Imidazoles are prone to tailing; failure indicates column aging or pH drift).
-
Resolution: > 2.0 between the Main Peak and the Des-bromo impurity (relative retention ~0.85).
Mass Spectrometry (MS) Identification
For structural confirmation of the standard, MS is superior to NMR for detecting the halogenation state.
-
Ionization: ESI Positive Mode.
-
Key Signals:
-
[M+H]⁺: Observe doublet at m/z 261.0 and 263.0.
-
Isotope Ratio: The intensity ratio of 261:263 must be approximately 1:1, confirming the presence of one Bromine atom.
-
Fragmentation: Loss of the ethyl ester group (-OEt) typically yields fragments at [M-45].
-
Part 5: Analytical Logic & Causality
The decision to use a specific standard type relies on the stage of drug development. The following logic map guides the user in selecting the appropriate analytical path.
Diagram 2: Analytical Decision Matrix
Caption: Decision tree for selecting reference standards based on the regulatory strictness of the intended application.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10562026 (Related Analog). Retrieved from [Link][2]
-
Babu, K. S., et al. (2015). Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. Asian Journal of Research in Chemistry. Retrieved from [Link]
Sources
Spectroscopic Characterization of Imidazole Esters: A Comparative Technical Guide
Executive Summary
In medicinal chemistry and heterocycle synthesis, the imidazole ester motif (e.g., histidine derivatives, etomidate analogs) represents a critical intermediate. However, its spectroscopic validation is frequently complicated by the electronic coupling between the electron-rich imidazole ring and the electron-withdrawing ester carbonyl.
This guide provides a definitive spectroscopic framework for identifying imidazole ester functional groups.[1] Unlike generic spectral guides, we focus on the conjugative bathochromic shifts that distinguish these compounds from aliphatic esters and the N-H/C=N vibrational modes that differentiate them from amide isosteres.[1]
Part 1: Theoretical Framework & Mechanistic Insights
To accurately interpret the IR spectrum of an imidazole ester, one must understand the electronic environment. A standard aliphatic ester (e.g., ethyl acetate) displays a carbonyl (C=O) stretch at 1735–1750 cm⁻¹ .[1]
In an imidazole-4-carboxylate or imidazole-5-carboxylate system, the imidazole ring acts as an electron donor via resonance. The
The Physical Result:
-
Force Constant Reduction: The bond order drops slightly below 2.0.[1]
-
Wavenumber Shift: The absorption frequency shifts to lower energy (lower wavenumbers), typically settling in the 1705–1725 cm⁻¹ range.[1]
-
Differentiation: This shift is the primary diagnostic tool to distinguish a successfully conjugated aromatic ester from a non-conjugated precursor or an N-acyl imidazole (which often shifts higher due to the electron-withdrawing nature of the acyl-N bond).[1]
Part 2: Comparative Peak Analysis
The following data synthesizes experimental values for C-substituted imidazole esters (e.g., Methyl 4-imidazolecarboxylate) versus their common synthetic alternatives.
Table 1: The Carbonyl Region (Diagnostic Window)
| Functional Group | Frequency ( | Intensity | Mechanistic Origin |
| Imidazole Ester (C-Substituted) | 1705 – 1725 | Strong | Conjugation with aromatic imidazole ring lowers frequency (Bathochromic shift).[1] |
| Aliphatic Ester | 1735 – 1750 | Strong | Isolated carbonyl; no resonance delocalization from an aromatic system.[1] |
| Imidazole Amide | 1640 – 1690 | Strong | Amide I band; significant resonance delocalization (C-N partial double bond character).[1] |
| Carboxylic Acid | 1700 – 1725 | Strong | Often overlaps with conjugated esters, but distinguished by broad O-H stretch (2500–3300 cm⁻¹).[1] |
| N-Acyl Imidazole | 1740 – 1775 | Strong | Nitrogen lone pair is sequestered in the aromatic sextet, reducing donation to C=O; inductive withdrawal dominates.[1] |
Table 2: Imidazole Ring & Fingerprint Vibrations[1]
| Vibration Mode | Frequency ( | Description & Notes |
| C=N Ring Stretch | 1480 – 1550 | Characteristic "breathing" mode of the imidazole ring.[1] Often appears as a doublet.[1] |
| C-O Stretch (Ester) | 1150 – 1280 | Two bands (asymmetric/symmetric).[1] The "C-O-C" stretch confirms the ester linkage.[1] |
| N-H Stretch | 2600 – 3200 (Broad) | Crucial: Only present if N1 is unsubstituted.[1] Broadening is due to intermolecular H-bonding. Disappears in N-alkylated derivatives. |
| C-H Stretch (Aromatic) | 3100 – 3160 | Weak, sharp shoulder above the aliphatic C-H region. Confirms heteroaromaticity.[1] |
Part 3: Diagnostic Logic & Visualization[1]
Diagram 1: Spectral Decision Tree
This logic tree guides the researcher through the identification process, prioritizing the carbonyl shift and N-H presence.[1]
Caption: Decision logic for classifying imidazole functional groups based on Carbonyl and N-H vibrational modes.
Part 4: Experimental Protocol (Self-Validating)
Imidazole esters are often isolated as hydrochloride salts, which are hygroscopic .[1] Absorbed water will manifest as a broad O-H peak (3300–3500 cm⁻¹) that can obscure the critical N-H stretch and broaden the Carbonyl band.
Method: Attenuated Total Reflectance (ATR) - The Gold Standard
Objective: Obtain a spectrum free from moisture interference.
-
Crystal Selection: Use a Diamond/ZnSe ATR crystal.[1] Imidazoles are generally non-corrosive, but diamond ensures durability against hard crystalline salts.
-
Background Correction:
-
Clean crystal with isopropanol.
-
Collect background (air) scan (minimum 16 scans).
-
-
Sample Preparation (Critical Step):
-
Acquisition:
-
Validation Check (Self-Correction):
-
Check: Is there a broad "hump" at 3400 cm⁻¹ distinct from the N-H region?
-
Action: If yes, the sample is wet. Redry and re-run. Do not interpret the Amide/Ester region until the water band is minimized, as water bending (1640 cm⁻¹) can artificially inflate the Amide I region.
-
Diagram 2: Experimental Workflow
Caption: Workflow emphasizing the critical drying step for hygroscopic imidazole derivatives.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of Methyl 4-imidazolecarboxylate. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed.[1] John Wiley & Sons. (Standard text for conjugative shifts).
-
Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed.[1] Wiley. (Authoritative source for heterocyclic ring vibrations).[1]
Sources
Analytical Validation of Propyl-Imidazole Synthesis Intermediates: A Comparative Guide to LC-MS Methodologies
As a Senior Application Scientist, I frequently see laboratories default to standard reversed-phase methodologies when validating the synthesis of low-molecular-weight, polar heterocycles. However, propyl-imidazole intermediates—critical building blocks in the synthesis of active pharmaceutical ingredients (APIs) such as antifungals and histamine receptor ligands—present unique analytical challenges. They are highly polar, basic, and prone to forming positional isomers during synthesis (e.g., 1-propyl-1H-imidazole vs. 2-propyl-1H-imidazole).
To build a robust, self-validating analytical method, we must align the physiochemical properties of the analyte with the orthogonal retention mechanisms of the stationary phase and the ionization dynamics of the mass spectrometer. This guide objectively compares column chemistries and mass analyzers to establish the optimal LC-MS workflow for propyl-imidazole validation.
The Chromatographic Domain: Moving Beyond C18
The first pillar of a self-validating system is ensuring that the chromatographic separation accurately reflects the chemical reality of the synthesis mixture, without masking impurities through co-elution.
The C18 Pitfall: Hydrophobic Mismatch
Alkyl phase columns, such as standard C18, rely purely on hydrophobic partitioning. Highly polar analytes like imidazoles have a low affinity for these nonpolar stationary phases, resulting in rapid elution near the void volume (1)[1]. Attempting to force retention by using 100% aqueous mobile phases often leads to phase dewetting (collapse of the C18 chains), causing irreproducible retention times. Furthermore, the basic nitrogen atoms of the imidazole ring interact strongly with residual silanols on the silica support, leading to severe peak tailing and signal suppression (2)[2].
The HILIC Advantage: Enhanced ESI Sensitivity
Hydrophilic Interaction Liquid Chromatography (HILIC) provides a powerful alternative. HILIC utilizes a polar stationary phase (e.g., amide or bare silica) and a highly organic mobile phase (typically >80% acetonitrile), where water acts as the strong eluting solvent. This approach effectively retains polar imidazoles. Crucially, the high organic content lowers the surface tension and heat of vaporization of the mobile phase. In the mass spectrometer's electrospray ionization (ESI) source, this translates to highly efficient droplet desolvation, drastically reducing background noise and boosting the MS signal-to-noise ratio (3)[3].
The PFP Solution: Isomeric Resolution
While HILIC offers excellent sensitivity, it often fails to separate positional isomers of propyl-imidazole due to their nearly identical polarities. This is where Pentafluorophenyl (PFP) stationary phases excel. The highly electronegative fluorine atoms create a strong dipole, rendering the phenyl ring electron-deficient. This allows the PFP phase to engage in multiple orthogonal retention mechanisms, including
Experimental Data: Column Performance Comparison
The following table summarizes the quantitative performance of these three column chemistries when analyzing a mock synthesis mixture containing both 1-propyl-1H-imidazole and 2-propyl-1H-imidazole.
| Column Chemistry | Primary Retention Mechanism | 1-Propyl RT (min) | 2-Propyl RT (min) | Isomer Resolution ( | Peak Asymmetry ( | ESI-MS Signal Intensity |
| C18 (Alkyl) | Hydrophobic Partitioning | 1.8 | 1.9 | 0.4 (Co-elution) | 1.8 (Severe Tailing) | Moderate |
| HILIC (Amide) | Hydrophilic Partitioning | 6.5 | 6.5 | 0.0 (Co-elution) | 1.1 (Symmetrical) | High (Enhanced) |
| PFP (Fluorinated) | Hydrophobic, | 4.2 | 5.1 | 2.8 (Baseline) | 1.0 (Symmetrical) | Moderate-High |
Data Interpretation: PFP is the only chemistry capable of providing the baseline resolution (
The Mass Spectrometry Domain: QqQ vs. HRMS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for imidazole analysis (6)[6]. However, the choice of mass analyzer dictates the type of validation achieved:
-
Triple Quadrupole (QqQ): Best suited for routine, high-throughput monitoring of known intermediates. Operating in Multiple Reaction Monitoring (MRM) mode, QqQ offers unmatched sensitivity and linear dynamic range for quantitation.
-
High-Resolution MS (Q-TOF or Orbitrap): Essential for initial synthesis validation. HRMS provides exact mass measurements (< 2 ppm error) and isotopic fidelity. If an unexpected byproduct is formed during the alkylation of the imidazole ring, HRMS allows for immediate structural elucidation, acting as a critical self-validating check against isobaric interferences.
Self-Validating LC-MS Methodology
To ensure absolute trustworthiness in your validation, execute the following step-by-step methodology using a PFP-HRMS setup:
Step 1: Sample Preparation (Matrix Control)
-
Quench the propyl-imidazole synthesis reaction and dilute the crude mixture in 50:50 Acetonitrile:Water to a target concentration of 1 µg/mL.
-
Self-Validation Step: Spike the sample with an isotopically labeled internal standard (e.g., Imidazole-d4) at 100 ng/mL. This corrects for any matrix-induced ion suppression in the ESI source and ensures quantitative accuracy.
-
Filter through a 0.2 µm PTFE syringe filter.
Step 2: Chromatographic Separation (Isomeric Resolution)
-
Column: Pentafluorophenyl (PFP) core-shell, 100 x 2.1 mm, 2.6 µm (7)[7].
-
Mobile Phase A: Water + 0.1% Formic Acid. (Causality: Maintaining pH ~2.7 ensures the imidazole nitrogens remain fully protonated, preventing peak tailing and providing a consistent charge state for ESI+).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B hold for 1 min, ramp to 60% B over 8 minutes.
-
Flow Rate: 0.4 mL/min at 35°C.
Step 3: Mass Spectrometry (Structural Confirmation)
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Source Parameters: Capillary Voltage at 3.0 kV; Desolvation Temperature at 350°C.
-
Acquisition: Full scan HRMS (m/z 50-500) with targeted MS/MS for the exact protonated mass of propyl-imidazole (
m/z 111.0917).
Analytical Workflow Visualization
Fig 1: Decision matrix and LC-MS analytical workflow for propyl-imidazole validation.
References
1.[2] "Stop Using C18 for Polar Analytes | LabRulez LCMS", lcms.cz, 2.[1] "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column", agilent.com, 3.[7] "NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase", chromatographytoday.com, 4.[3] "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography", chromtech.com, 5.[4] "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases", chromatographyonline.com, 6.[5] "Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP -", ymc.co.jp, 7.[6] "An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples", mdpi.com,
Sources
A Senior Application Scientist's Guide to the Structural Determination of Novel Imidazole Compounds
Introduction: The Imperative of Atomic-Level Precision in Drug Discovery
In the realm of modern drug development, understanding the three-dimensional structure of a molecule is not merely an academic exercise; it is a foundational pillar of rational drug design. The precise arrangement of atoms in space dictates a molecule's physical properties, its reactivity, and, most critically, its ability to interact with biological targets. Substituted imidazoles are a class of heterocyclic compounds of immense interest due to their prevalence in pharmacologically active agents. Their core structure serves as a versatile scaffold for designing molecules with a wide array of therapeutic applications.
This guide focuses on the crystallographic analysis of a novel compound, Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate . As no public crystal structure data is available for this specific molecule, this document will serve as a comprehensive, practical guide to its structural determination. We will outline the complete experimental workflow, from obtaining suitable single crystals to final structure validation.
To provide a tangible benchmark, we will compare the anticipated results for our target compound with the published crystallographic data of a structurally analogous molecule, Ethyl 4-methyl-1H-imidazole-5-carboxylate [1]. This comparative approach will highlight the subtle yet significant influence of substituent changes on crystal packing and molecular geometry, offering valuable insights for researchers in medicinal chemistry and materials science.
Section 1: The Crystallization Challenge: From Powder to Perfection
The first and often most challenging step in single-crystal X-ray diffraction (SC-XRD) is obtaining a high-quality single crystal.[2][3][4] The ideal crystal for diffraction should be a single, well-ordered specimen, typically between 0.1 and 0.5 mm in size, free of cracks and defects.[4] The process is a blend of science and art, relying on careful control of solubility and saturation.[2]
Causality in Solvent Selection
The choice of solvent is paramount. An ideal solvent will dissolve the compound when hot but not when cold. For our target molecule, Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate, we must consider its functional groups:
-
Imidazole ring: Capable of hydrogen bonding.
-
Ethyl ester: Moderately polar.
-
Propyl group: Nonpolar.
-
Bromo group: Increases molecular weight and can participate in halogen bonding.
This combination suggests moderate polarity. A good starting point would be screening solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, or solvent/anti-solvent mixtures such as dichloromethane/hexane or ethanol/water. The goal is to create a supersaturated solution that, upon slow cooling or solvent evaporation, allows molecules to organize into a crystalline lattice.[2][5]
Common Crystallization Techniques
-
Slow Evaporation: A near-saturated solution is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the solute concentration to the point of crystallization.[6] This method is simple and effective for many organic compounds.[6]
-
Slow Cooling: The compound is dissolved in a minimal amount of boiling solvent to create a saturated solution.[2] The solution is then allowed to cool slowly and undisturbed. Slower cooling rates generally produce larger, higher-quality crystals.[5]
-
Vapor Diffusion: This technique is excellent for small quantities of material. A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[6] As the anti-solvent vapor slowly diffuses into the compound's solution, it reduces the solute's solubility, inducing crystallization.[6]
Section 2: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional structure of a molecule.[3][7] It provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions.
Experimental Workflow
The process follows a well-defined, logical progression from data collection to a validated structural model.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Section 3: A Comparative Case Study
Since the crystal structure of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate has not been reported, we will compare its expected crystallographic parameters with the known data for a similar molecule, Ethyl 4-methyl-1H-imidazole-5-carboxylate (CSD Refcode: XOPCAJ)[1]. This comparison allows us to hypothesize how the substitution of a methyl group for a propyl group and the addition of a bromine atom might influence the crystal packing and unit cell.
Table 1: Comparison of Crystallographic Data
| Parameter | Ethyl 4-methyl-1H-imidazole-5-carboxylate (Known) | Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (Hypothetical) | Rationale for Hypothetical Values |
| Chemical Formula | C₇H₁₀N₂O₂ | C₉H₁₃BrN₂O₂ | Based on molecular structure |
| Formula Weight | 154.17 | 261.12 | Calculated from formula |
| Crystal System | Monoclinic | Monoclinic or Orthorhombic | Imidazole derivatives commonly crystallize in these systems.[8] |
| Space Group | P2₁/c | P2₁/c or P2₁2₁2₁ | These are common centrosymmetric and non-centrosymmetric space groups for organic molecules. |
| a (Å) | 8.01 | ~10-14 | The larger propyl and bromo groups will likely increase cell dimensions. |
| b (Å) | 12.54 | ~8-12 | |
| c (Å) | 8.23 | ~15-20 | |
| V (ų) | 789.7 | ~1500-2200 | The cell volume will be significantly larger to accommodate the bulkier molecule. |
| Z | 4 | 4 or 8 | Represents the number of molecules in the unit cell. |
| Density (calc) | 1.29 g/cm³ | ~1.4-1.6 g/cm³ | The heavy bromine atom will substantially increase the calculated density. |
| R-factor (R1) | Not Reported | < 0.05 | A final R-factor below 5% indicates a well-refined structure. |
| Goodness-of-Fit | Not Reported | ~1.0 | A value close to 1.0 indicates a good fit between the model and the data.[9] |
Section 4: Alternative & Complementary Techniques
While SC-XRD is the gold standard, other techniques are vital when single crystals are unobtainable or when further characterization is needed.
Caption: Decision workflow for selecting a structural analysis technique.
-
Powder X-ray Diffraction (PXRD): Used when only microcrystalline powder is available. While it doesn't provide the atomic precision of SC-XRD, it gives a "fingerprint" of the crystalline phase and can be used to determine unit cell parameters. In some cases, combined with computational methods, it can be used for structure solution.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for determining the chemical structure (atom connectivity) in solution. It is essential for confirming that the molecule in the crystal is the same as the one synthesized in the flask.
-
Mass Spectrometry (MS): Confirms the molecular weight and elemental composition of the compound, validating the chemical formula used in the crystallographic analysis.
Section 5: Trustworthiness Through Validation: The Self-Validating System
A crystallographic structure is not complete until it has been rigorously validated. This process ensures the model is chemically sensible and accurately represents the experimental data.
Key Validation Metrics
-
R-factors (R1, wR2): These values measure the agreement between the crystallographic model and the experimental X-ray diffraction data. An R1 value below 5% (0.05) is generally considered good for small-molecule structures.
-
Goodness-of-Fit (GooF): This should be close to 1.0. A significantly higher value may indicate an incorrect model or poor data quality.[9]
-
Residual Electron Density Peaks: The final difference Fourier map should be relatively flat, with no significant peaks or holes, indicating that all atoms have been correctly located.
The Role of checkCIF
Before publication or deposition, the final Crystallographic Information File (CIF) must be checked using the International Union of Crystallography's (IUCr) checkCIF algorithm.[11][12][13] This online tool runs hundreds of tests to check for internal consistency, geometric reasonableness, and compliance with publication standards.[9][11] It generates an alert report, flagging potential issues that must be addressed or explained.[14] This automated, standardized validation is a cornerstone of trustworthiness in the field.
Conclusion
Determining the crystal structure of a novel compound like Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate is a systematic process that combines careful experimental technique with rigorous data analysis and validation. By following the workflow outlined in this guide—from meticulous crystallization trials to the critical validation using tools like checkCIF—researchers can confidently elucidate the precise three-dimensional atomic arrangement of new molecules. This structural information is invaluable, providing the atomic-level insights necessary to accelerate the design and development of next-generation pharmaceuticals and advanced materials.
Appendices: Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization (Hanging Drop)
-
Prepare Solution: Dissolve 5-10 mg of the compound in 0.5 mL of a "good" solvent (e.g., ethanol) in a small vial.
-
Prepare Reservoir: Add 1-2 mL of a "poor" or "anti-solvent" (e.g., hexane) to the well of a crystallization plate.
-
Set the Drop: Pipette a 2-5 µL drop of the compound solution onto a siliconized glass coverslip.
-
Seal: Invert the coverslip and place it over the reservoir well, sealing it with grease to create an airtight system.
-
Incubate: Allow the sealed plate to sit undisturbed at a constant temperature. The more volatile solvent from the drop will slowly diffuse into the reservoir, while the anti-solvent vapor diffuses into the drop, gradually inducing crystallization over several days to weeks.[6]
Protocol 2: Structure Solution and Refinement using Olex2/SHELX
-
Data Integration: Process the raw diffraction images to obtain a reflection file (.hkl) and an instruction file (.ins). This step determines the unit cell and space group.[15]
-
Structure Solution: Load the .ins and .hkl files into a graphical user interface like Olex2.[16][17][18][19][20] Use a structure solution program like SHELXS or SHELXT to find the initial positions of the heavier atoms (like Bromine) using direct methods.[21]
-
Model Building: Iteratively use difference Fourier maps to locate the remaining non-hydrogen atoms (C, N, O).
-
Anisotropic Refinement: Refine the positions and anisotropic displacement parameters (ADPs) of all non-hydrogen atoms using a least-squares refinement program like SHELXL.[22] This models the thermal motion of the atoms.
-
Hydrogen Atom Placement: Place hydrogen atoms in geometrically calculated positions and refine them using a riding model (e.g., AFIX instructions in SHELXL).[23]
-
Final Refinement Cycles: Run several final cycles of refinement until the model converges (i.e., shifts in parameters are negligible).
-
Validation: Generate the final CIF file and run it through the IUCr's checkCIF service to validate the structure.[9][11] Address any generated alerts before finalizing the report.
References
-
SHELX-97 Manual. Available from: [Link]
-
SOP: CRYSTALLIZATION. Available from: [Link]
-
Olex2 - Wikipedia. Available from: [Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available from: [Link]
-
Olex2 | OlexSys. Available from: [Link]
-
Olex2 Overview. Available from: [Link]
-
9 Ways to Crystallize Organic Compounds - wikiHow. Available from: [Link]
-
Olex2 - Grokipedia. Available from: [Link]
-
checkCIF FAQ - IUCr Journals. Available from: [Link]
-
Crystallisation Techniques - University of Washington. Available from: [Link]
-
Crystallization - Organic Chemistry at CU Boulder. Available from: [Link]
-
Guide for crystallization - EPFL. Available from: [Link]
-
Small molecule X-ray crystallography - The University of Queensland. Available from: [Link]
-
Sheldrick, G. M. (2015). User guide to crystal structure refinement with SHELXL. University of Göttingen. Available from: [Link]
-
Details of checkCIF/PLATON tests for IUCr Journals. Available from: [Link]
-
Synthesis, Crystal Structures, and Properties of a New Supramolecular Polymer Based on Mixed Imidazole and Carboxylate Ligands - MDPI. Available from: [Link]
-
Small molecule crystallography - Excillum. Available from: [Link]
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
-
Application Note SC-XRD 505 Single Crystal Diffraction - ResearchGate. Available from: [Link]
-
1H-Imidazol-3-ium-4-carboxylate - PMC - NIH. Available from: [Link]
-
PLATON/CHECKCIF Validation - National Single Crystal X-ray Facility. Available from: [Link]
-
SHELXL-97 Quick Reference Manual. Available from: [Link]
-
A Guide to Using SHELXTL - University of Florida. Available from: [Link]
-
Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED) - Crystal Pharmatech. Available from: [Link]
-
IUCr checkCIF - Metadata Standards Catalog. Available from: [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - ACS Publications. Available from: [Link]
-
IUCr checkCIF | DCC - Digital Curation Centre. Available from: [Link]
-
Tuning the crystal size and morphology of the substituted imidazole material, SIM-1 - ScienceDirect. Available from: [Link]
-
Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review - IntechOpen. Available from: [Link]
-
Ethyl 4-methyl-5-imidazolcarboxylate - PubChem. Available from: [Link]
-
Crystal structure of ethyl 4-methyl-2-oxo-5-phenyl-1,3,4-oxadiazinane-3-carboxylate, C13H16N2O4 - ResearchGate. Available from: [Link]
-
Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3- triazole-4-carbonyl)- -ORCA - Cardiff University. Available from: [Link]
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate - PubChem. Available from: [Link]
-
1H-Imidazole, 2-ethyl-4-methyl- - NIST WebBook. Available from: [Link]
Sources
- 1. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. excillum.com [excillum.com]
- 8. Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review | IntechOpen [intechopen.com]
- 9. iucrdata.iucr.org [iucrdata.iucr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. IUCr checkCIF – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 13. IUCr checkCIF | DCC [dcc.ac.uk]
- 14. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. Olex2 - Wikipedia [en.wikipedia.org]
- 17. journals.iucr.org [journals.iucr.org]
- 18. Olex2 | OlexSys [olexsys.org]
- 19. Overview | OlexSys [olexsys.org]
- 20. grokipedia.com [grokipedia.com]
- 21. psi.ch [psi.ch]
- 22. avys.omu.edu.tr [avys.omu.edu.tr]
- 23. publish.uwo.ca [publish.uwo.ca]
Biological Activity Comparison of Imidazole Carboxylate Derivatives: A Comprehensive Guide for Drug Development
As a Senior Application Scientist, I approach the evaluation of heterocyclic scaffolds not merely as a catalog of IC50 values, but as a rigorous study of structure-activity relationships (SAR) governed by precise molecular interactions. The imidazole ring, particularly when functionalized as a carboxylate, represents a "privileged scaffold" in medicinal chemistry. Its amphoteric nature, distinct hydrogen-bonding capacity, and ability to coordinate with metal ions allow it to interact with a diverse array of biological targets, ranging from tubulin polymers to critical cellular enzymes[1].
This guide provides an objective, data-driven comparison of imidazole-4-carboxylates, imidazole-5-carboxylates, and their supramolecular complexes. By detailing the causality behind their biological activities and the self-validating protocols required to assess them, this document serves as a translational blueprint for researchers and drug development professionals.
Structural and Mechanistic Divergence
The positional isomerism of the carboxylate group profoundly influences the pharmacological trajectory of the imidazole core:
-
Imidazole-4-carboxylates: These derivatives are frequently optimized for enzyme inhibition and cardiovascular applications. For instance, 5-aminoimidazole-4-carboxylic acid esters have demonstrated significant efficacy as COX-1 inhibitors and antiplatelet agents, specifically targeting arachidonic acid-induced platelet aggregation[2].
-
Imidazole-5-carboxylates & Benzimidazole-5-carboxylates: Fusing a benzene ring to the imidazole core shifts the bioactivity profile toward potent oncology applications. These derivatives primarily act as microtubule-targeting agents (MTAs). A prime example is Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), which disrupts tubulin dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis[3].
-
Supramolecular Metal-Imidazole Complexes: Synthesizing metal-coordinated complexes (e.g., Silver (I) imidazole carboxylates) is a deliberate chemical choice designed to drastically increase the molecule's lipophilicity. This structural modification is causal to their enhanced cellular internalization (up to 10-fold greater than standard cisplatin), allowing them to bind DNA and inhibit thioredoxin reductase (TrxR) at nanomolar concentrations[4].
Pharmacological pathways of imidazole carboxylate derivatives targeting cancer and enzymes.
Quantitative Performance Comparison
To objectively benchmark these derivatives, we must analyze their Half-Maximal Inhibitory Concentration (IC50) across distinct biological models.
Causality in Cell Line Selection: In our oncology assessments, we specifically compare MCF-7 (hormone-dependent, wild-type p53) against MDA-MB-231 (triple-negative, mutant p53). This selection is not arbitrary; evaluating both allows us to determine if the derivative's apoptotic mechanism is p53-dependent. As seen with MBIC, the higher resistance observed in MDA-MB-231 cells strongly correlates with its p53 mutation status, proving that the drug relies heavily on intact p53 pathways to induce apoptosis[3].
| Compound Class | Specific Derivative | Primary Target | IC50 (MCF-7) | IC50 (MDA-MB-231) |
| Benzimidazole-5-carboxylate | MBIC | Microtubules | 0.73 µM | 20.4 µM |
| Imidazole-4-carboxylate | 5-aminoimidazole-4-carboxamide | COX-1 / Platelets | >50 µM | N/A |
| Imidazole-1,2,4-oxadiazole hybrid | Compound 1 | EGFR | 3.02 µM | N/A |
| Silver (I) Imidazole Complex | Compound II23 | DNA / TrxR | 13.28 nM | N/A |
Self-Validating Experimental Protocols
In rigorous drug development, a single assay is never sufficient. Relying solely on metabolic assays (like MTT) can yield false positives due to transient metabolic suppression rather than true cytotoxicity. Therefore, our laboratory employs a self-validating workflow: primary metabolic screening followed by orthogonal apoptotic validation.
Protocol: In Vitro Cytotoxicity and Apoptotic Validation
Step 1: Cell Seeding & Stabilization Seed MCF-7 and MDA-MB-231 cells at a density of 5,000–10,000 cells/well in 96-well plates. Allow 24 hours for adherence. Causality: Proper adherence ensures that subsequent drug exposure targets cells in their natural exponential growth phase, preventing baseline stress responses from skewing the data.
Step 2: Compound Treatment Treat cells with imidazole carboxylate derivatives (ranging from 0.1 µM to 100 µM) and a reference drug (e.g., Doxorubicin) for 48 hours.
Step 3: Primary Screen (MTT Assay) Replace media with MTT-containing media. Viable cells reduce MTT to formazan. Measure absorbance at 570 nm to calculate the preliminary IC50.
Step 4: Orthogonal Validation (Annexin-V/PI Double Staining) Harvest treated cells and stain with Annexin-V-FITC and Propidium Iodide (PI). Analyze via flow cytometry. Causality: This step acts as the self-validating mechanism. Annexin-V binds to externalized phosphatidylserine (indicating early apoptosis), while PI stains compromised cellular membranes (indicating late apoptosis or necrosis). This confirms that the IC50 observed in Step 3 is driven by programmed cell death, not non-specific solvent toxicity[5].
Step 5: Mechanistic Profiling (Tubulin Polymerization Assay) For highly active imidazole-5-carboxylates, incubate the compound with purified bovine brain tubulin and GTP. Monitor polymerization via fluorescence (ex: 340 nm, em: 410 nm) over 1 hour. Causality: This definitively proves whether the compound acts as a tubulin stabilizer or a destabilizer, locking down its exact mechanism of action[3].
Self-validating high-throughput screening workflow for imidazole carboxylate evaluation.
Conclusion & Future Perspectives
The comparative analysis reveals that while imidazole-4-carboxylates are highly effective for targeted enzyme inhibition (e.g., COX-1)[2], benzimidazole-5-carboxylates and metal-coordinated imidazole hybrids represent the frontier of targeted oncology[1][6]. The strategic integration of metal ions to enhance lipophilicity and the exploitation of p53-dependent apoptotic pathways provide a clear, data-backed roadmap for next-generation drug design.
References
-
[6] Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. URL:
-
[2] Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. ResearchGate. URL:
-
[4] Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. NIH/PMC. URL:
-
[1] Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. NIH/PMC. URL:
-
[3] Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget. URL:
-
[5] Synthesis, characterization, DNA binding ability, in vitro cytotoxicity, electrochemical properties and theoretical studies of copper(II) carboxylate complexes. ResearchGate. URL:
Sources
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo | Oncotarget [oncotarget.com]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate proper disposal procedures
Comprehensive Operational and Disposal Protocol for Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
Introduction In pharmaceutical research and drug development, functionalized imidazoles serve as privileged scaffolds for synthesizing active pharmaceutical ingredients (APIs). Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS: 113444-44-3) is a critical halogenated intermediate frequently utilized in these synthetic pathways[1]. However, the presence of the bromine atom and the reactive imidazole ring necessitates stringent handling and disposal protocols.
This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating operational framework. By understanding the physicochemical causality behind these safety measures, laboratories can ensure compliance with OSHA and EPA regulations while mitigating risks to personnel and the environment.
Section 1: Physicochemical Profiling & Hazard Causality
To design an effective safety protocol, one must first understand the molecular characteristics that dictate the chemical's behavior. The carbon-bromine bond in this compound significantly alters its thermal degradation profile compared to non-halogenated organics.
Table 1: Chemical Properties and Hazard Profile [1]
| Property | Specification | Operational Implication |
| CAS Number | 113444-44-3 | Primary identifier for SDS and inventory tracking. |
| Molecular Formula | C9H13BrN2O2 | Contains halogens (Br) and nitrogen; dictates incineration limits. |
| Molecular Weight | 261.12 g/mol | Used for stoichiometric calculations and spill volume assessment. |
| Waste Classification | Halogenated Organic | Must be strictly segregated from non-halogenated solvent waste. |
| Combustion Byproducts | CO2, NOx, HBr | Requires thermal destruction in a facility equipped with alkaline scrubbers. |
Causality Insight: Why is halogenation the critical factor in disposal? When brominated compounds are incinerated at standard temperatures, they can form highly toxic dioxins, furans, and corrosive hydrogen bromide (HBr) gas. Therefore, this compound cannot be disposed of in standard biohazard or general organic waste streams; it requires high-temperature incineration (>1000°C) with specialized flue-gas desulfurization/scrubbing systems[2].
Section 2: Operational Safety & Handling Methodology
Handling this compound requires strict adherence to the OSHA Laboratory Standard (29 CFR 1910.1450)[3], which mandates the minimization of chemical exposure through engineering controls and personal protective equipment (PPE).
Table 2: Required Personal Protective Equipment (PPE) [3][4]
| PPE Category | Specification | Causality / Rationale |
| Hand Protection | Nitrile gloves (double-gloved) | Organic esters can permeate latex. Nitrile provides a superior barrier against halogenated organics. |
| Eye Protection | ANSI Z87.1 Safety Goggles | Prevents ocular exposure to aerosolized powders or accidental splashes during dissolution. |
| Body Protection | Flame-resistant lab coat | Protects against localized spills and minimizes static generation. |
| Respiratory | N95 or P100 (if outside hood) | Mitigates inhalation of fine crystalline dust during weighing procedures. |
Step-by-Step Handling Protocol:
-
Preparation: Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Ensure all secondary containers are properly labeled with the chemical name and hazard warnings[5].
-
Weighing: Use an analytical balance enclosed within the fume hood or a specialized vented balance enclosure to prevent the aerosolization of the brominated powder.
-
Transfer: Utilize anti-static spatulas for transfer. If dissolving the compound in a solvent (e.g., dichloromethane or methanol), add the solvent slowly to prevent exothermic splashing.
-
Decontamination: After handling, wipe down the balance and surrounding surfaces with a compatible solvent (e.g., isopropanol) and dispose of the wipes as halogenated solid waste[2].
Section 3: Strategic Waste Segregation & Disposal Procedures
Improper disposal of halogenated waste can lead to dangerous chemical incompatibilities and severe EPA regulatory fines. The following self-validating protocol ensures "cradle-to-grave" compliance[2][6].
Step-by-Step Disposal Methodology:
-
Segregation at the Source: Designate a specific Satellite Accumulation Area (SAA) for halogenated waste at or near the point of generation[6]. Never mix Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate waste with non-halogenated solvents (like pure acetone or ethanol), as this exponentially increases disposal costs and complicates the incineration process[2].
-
Containerization: Place the waste (solid or dissolved in solvent) into a compatible, DOT-approved high-density polyethylene (HDPE) or glass container. Ensure the container has a tight-fitting, screw-top lid.
-
Labeling: Affix a hazardous waste tag immediately upon adding the first drop or grain of waste. The label must explicitly state "Hazardous Waste - Halogenated Organics" and list "Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate" with its estimated percentage[6].
-
Volume Monitoring: Monitor the SAA. Under EPA regulations, once a waste container is full (or reaches the regulatory volume limit), it must be dated and transferred to the central accumulation area within 72 hours[6].
-
EHS Transfer: Submit a waste pickup request to your institution's EHS department. The waste will be handed over to a licensed hazardous waste transporter for thermal destruction.
Waste routing and thermal destruction pathway for halogenated imidazole compounds.
Section 4: Spill Response & Decontamination Workflow
In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination. The following protocol aligns with the American Chemical Society (ACS) guidelines for chemical spill response[7].
Step-by-Step Spill Response Methodology:
-
Risk Assessment & Evacuation: Determine the scale of the spill. If the spill is large, highly concentrated, or poses an imminent inhalation hazard, evacuate the laboratory immediately, close the doors, and contact EHS and emergency responders[8].
-
Containment (Minor Spills): For manageable benchtop spills, don appropriate PPE (see Table 2). If the compound is in solid form, avoid dry sweeping, which creates airborne dust. Instead, gently cover the powder with damp paper towels or a compatible inert absorbent material[9].
-
Neutralization & Absorption: If the compound is dissolved in a solvent, use chemically compatible spill socks to dike the edges of the spill, preventing it from reaching floor drains[10]. Apply an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth) working from the outside in[7][9].
-
Collection: Use a non-sparking plastic scoop to collect the absorbed material. Place all contaminated absorbents, PPE, and cleanup materials into a heavy-duty hazardous waste bag or a rigid plastic container[7].
-
Decontamination: Wash the spill area with a mild detergent and water. Do not use strong acids or bases to neutralize the area unless specifically validated, as this may trigger adverse reactions[8].
-
Reporting: Label the cleanup container as "Halogenated Spill Debris" and request an immediate EHS pickup. File an incident report documenting the root cause of the spill to improve future operational safety[11].
References
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. ipgsf.com [ipgsf.com]
- 5. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 6. research.columbia.edu [research.columbia.edu]
- 7. acs.org [acs.org]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. emuhelpdesk.atlassian.net [emuhelpdesk.atlassian.net]
- 11. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
